6-Chlorooxindole
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
6-chloro-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO/c9-6-2-1-5-3-8(11)10-7(5)4-6/h1-2,4H,3H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CENVPIZOTHULGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)Cl)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00353003 | |
| Record name | 6-Chlorooxindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56341-37-8 | |
| Record name | 6-Chlorooxindole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56341-37-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chlorooxindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-1,3-dihydroindol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.992 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2H-Indol-2-one, 6-chloro-1,3-dihydro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.776 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
6-Chlorooxindole: A Technical Guide for Researchers and Drug Development Professionals
CAS Number: 56341-37-8
This technical guide provides a comprehensive overview of 6-Chlorooxindole, a key chemical intermediate with significant applications in pharmaceutical synthesis and medicinal chemistry. This document is intended for researchers, scientists, and professionals involved in drug discovery and development.
Chemical and Physical Properties
This compound, also known as 6-chloroindolin-2-one, is an off-white to tan crystalline powder.[1][2] It is a member of the indole (B1671886) family of compounds.[2] The presence of a chlorine atom at the 6-position of the oxindole (B195798) ring structure imparts unique reactivity and properties to the molecule.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 56341-37-8 | [3][4][5] |
| Molecular Formula | C₈H₆ClNO | [3][4][5] |
| Molecular Weight | 167.59 g/mol | [3][4][5] |
| Appearance | Off-white to tan crystalline powder | [1][2] |
| Melting Point | 195-199 °C | [1][3][6] |
| Boiling Point (Predicted) | 329.0 ± 42.0 °C | [3] |
| Solubility | Soluble in dimethylformamide | [1][6] |
| LogP (Partition Coefficient) | 2.052 | [3] |
| Synonyms | 6-chloroindolin-2-one, 6-Chloro-2-oxindole, 6-Chloro-1,3-dihydro-2H-indol-2-one | [1][3][4][5] |
Synthesis and Experimental Protocols
This compound is primarily synthesized through a multi-step process, often starting from 4-chloro-2-nitrotoluene (B43163) or 2,5-dichloronitrobenzene. The synthesis generally involves the formation of a phenylacetic acid derivative followed by a reductive cyclization to yield the oxindole ring.
Synthesis from 2,5-Dichloronitrobenzene
A common synthetic route involves the reaction of 2,5-dichloronitrobenzene with dimethyl malonate, followed by hydrolysis, decarboxylation, and reductive cyclization.
Experimental Protocol:
Step 1: Synthesis of 2-(4-chloro-2-nitrophenyl)dimethylmalonate
-
To a three-necked flask, add acetone (B3395972) (2500 mL), dimethyl malonate (200 g), 2,5-dichloronitrobenzene (240 g), potassium carbonate powder (420 g), and tetrabutylammonium (B224687) bromide (10 g) under stirring.
-
Heat the reaction mixture in a water bath at 55-60°C for 20 hours. Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of petroleum ether:ethyl acetate (B1210297) (3:1).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the solid acid-binding agent.
-
Recover the acetone under reduced pressure to obtain an oily substance, which is 2-(4-chloro-2-nitrophenyl)dimethylmalonate.
Step 2: Synthesis of 4-Chloro-2-nitrophenylacetic acid
-
To the product from Step 1, add ethanol (B145695) (1000 mL) and 2N NaOH (1000 g) under stirring.
-
Heat the mixture at 70-80°C for 6 hours, monitoring by TLC (PE:EA=3:1).
-
Cool the reaction system to 0-40°C and adjust the pH to 6.0-6.5 with concentrated hydrochloric acid. A significant amount of gas will be evolved. Maintain the pH in this range for 1 hour to obtain 4-chloro-2-nitrophenylacetic acid.
Step 3: Synthesis of this compound (Reductive Cyclization)
-
Place the reaction system from Step 2 in a water bath at 40-45°C.
-
Add sodium dithionite (B78146) (insurance powder, 585 g) in batches over approximately 2 hours.
-
After the addition is complete, maintain the temperature at 40-45°C for 2 hours. Monitor the disappearance of the starting material by TLC (chloroform:methanol=10:1) to confirm the formation of 4-chloro-2-aminophenylacetic acid.
-
Adjust the pH of the reaction mixture with concentrated hydrochloric acid to induce cyclization and precipitation of the final product, this compound.
-
Filter the precipitate, wash with water, and dry to obtain the purified product.
Caption: Synthetic pathway for this compound.
Biological and Pharmaceutical Applications
This compound is a versatile building block in medicinal chemistry, primarily recognized for its role in the synthesis of pharmaceuticals and as a scaffold for the development of novel therapeutic agents.
Intermediate in the Synthesis of Ziprasidone (B1663615)
This compound is a crucial intermediate in the industrial synthesis of Ziprasidone, an atypical antipsychotic medication used to treat schizophrenia and bipolar disorder.[1] Ziprasidone functions as a potent antagonist of serotonin (B10506) and dopamine (B1211576) receptors.[1] The synthesis of Ziprasidone involves the alkylation of this compound followed by condensation with 3-(1-piperazinyl)-1,2-benzisothiazole.
Scaffold for MDM2 Inhibitors in Cancer Research
The oxindole scaffold, including the 6-chloro substituted variant, is a key pharmacophore in the design of small molecule inhibitors of the MDM2-p53 protein-protein interaction.[1][2] The p53 protein is a critical tumor suppressor that is often inactivated in cancer cells through its interaction with the MDM2 protein, which targets p53 for degradation.
By binding to MDM2 in the same pocket that p53 occupies, these oxindole-based inhibitors can disrupt the MDM2-p53 interaction. This leads to the stabilization and activation of p53, which in turn can induce cell cycle arrest, apoptosis, and senescence in cancer cells, ultimately leading to tumor growth inhibition.[7] Spirooxindole derivatives, in particular, have shown high potency as MDM2 inhibitors.[8]
References
- 1. CONTROLLED SYNTHESIS OF ZIPRASIDONE - Patent 1476162 [data.epo.org]
- 2. DE60313289T2 - CONTROLLED SYNTHESIS OF ZIPRASIDONE - Google Patents [patents.google.com]
- 3. Page loading... [guidechem.com]
- 4. WO2012020424A1 - A short process for the preparation of ziprasidone and intermediates thereof - Google Patents [patents.google.com]
- 5. US20060089502A1 - Ziprasidone process - Google Patents [patents.google.com]
- 6. WO2003099198A2 - A process for the preparation of oxindole derivatives - Google Patents [patents.google.com]
- 7. Small-Molecule Inhibitors of the MDM2-p53 Protein-Protein Interaction to Reactivate p53 Function: A Novel Approach for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spiro-oxindoles as a Promising Class of Small Molecule Inhibitors of p53-MDM2 Interaction Useful in Targeted Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 6-Chloro-2-Oxindole
Abstract
6-Chloro-2-oxindole, also known as 6-chlorooxindole, is a heterocyclic chemical compound that serves as a critical building block in the synthesis of various pharmaceutical agents. Its substituted indole (B1671886) core makes it a valuable intermediate in medicinal chemistry, particularly in the development of drugs targeting the central nervous system and in oncology. This document provides a comprehensive overview of the physical and chemical properties of 6-chloro-2-oxindole, detailed experimental protocols for its synthesis, and an examination of its role in the development of active pharmaceutical ingredients (APIs).
Chemical Identity and General Properties
6-Chloro-2-oxindole is an off-white to yellowish crystalline solid. It is structurally characterized by an oxindole (B195798) core with a chlorine atom substituted at the 6-position of the aromatic ring.
| Identifier | Value | Reference |
| IUPAC Name | 6-chloro-1,3-dihydro-2H-indol-2-one | [1] |
| Synonyms | This compound, 6-Chloro-2-indolinone | [1][2] |
| CAS Number | 56341-37-8 | [3][4][5] |
| Molecular Formula | C₈H₆ClNO | [1][4][5][6] |
| Molecular Weight | 167.59 g/mol | [1][5][6][7] |
| InChI Key | CENVPIZOTHULGJ-UHFFFAOYSA-N | [1][5] |
| SMILES | Clc1ccc2CC(=O)Nc2c1 | [5][7] |
Physicochemical Properties
The physicochemical properties of 6-chloro-2-oxindole are essential for its handling, formulation, and reaction chemistry. The compound is sparingly soluble in water but shows good solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).[3][4] There is a notable discrepancy in the reported melting points across different suppliers, which may be attributable to different polymorphic forms or purity levels.
| Property | Value | Reference |
| Appearance | White to pale yellow or yellowish crystalline powder | [3][6] |
| Melting Point | 195-199 °C (lit.) | [4][5][6][7] |
| 275-280 °C (dec.) | [3] | |
| Boiling Point | 329.0 ± 42.0 °C (Predicted) | [4] |
| Density | 1.362 ± 0.06 g/cm³ (Predicted) | [4] |
| Solubility | Soluble in DMF and DMSO; Slightly soluble in water | [3][4] |
| pKa | 13.39 ± 0.20 (Predicted) | [4] |
| Flash Point | 152.8 °C | [4] |
| Vapor Pressure | 0.000183 mmHg at 25°C | [4] |
Spectroscopic Data
Spectroscopic data is crucial for the structural confirmation and purity assessment of 6-chloro-2-oxindole. While specific spectral data is lot-dependent, typical analytical techniques include Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). ChemicalBook provides access to various spectra for this compound, including 1H NMR, 13C NMR, and IR.[8]
Chemical Reactivity and Synthesis
6-Chloro-2-oxindole is a versatile intermediate. The presence of the lactam ring, the aromatic chlorine, and the acidic N-H proton allows for a variety of chemical transformations. It is primarily used as a precursor in multi-step syntheses.
A common synthetic route starts with 2,5-dichloronitrobenzene. This pathway involves a nucleophilic aromatic substitution followed by reduction and intramolecular cyclization.
Experimental Protocol: Synthesis from 2,5-Dichloronitrobenzene
This protocol is a synthesized representation of methods described in the literature.[9][10][11]
Step 1: Synthesis of Dimethyl (4-chloro-2-nitrophenyl)malonate
-
To a 5 L three-neck flask, add dimethyl sulfoxide (3000 mL), dimethyl malonate (280 g), and 2,5-dichloronitrobenzene (251.2 g).
-
While stirring, add anhydrous potassium carbonate (500 g).
-
Slowly heat the mixture to 85-95 °C and maintain this temperature for 6-10 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to 20 °C and add water (8000 mL).
-
Acidify the mixture by adding concentrated hydrochloric acid dropwise (approx. 760-780 mL) while keeping the temperature below 30 °C.
-
Stir for 2 hours, then collect the resulting earthy yellow solid by filtration and wash with water. Dry the product to yield dimethyl (4-chloro-2-nitrophenyl)malonate.[9]
Step 2: Synthesis of 4-Chloro-2-nitrophenylacetic acid
-
The crude malonate intermediate is hydrolyzed. This step is often performed by refluxing with an acid, such as hydrochloric acid in acetic acid.[11] This process cleaves the ester groups and decarboxylates the malonic acid intermediate to yield the corresponding arylacetic acid.
Step 3: Reductive Cyclization to 6-Chloro-2-oxindole
-
To a 3 L three-neck flask, add acetic acid (700 mL), methanol (B129727) (700 mL), and 4-chloro-2-nitrophenylacetic acid (262.5 g) under stirring.
-
Heat the mixture to 50-55 °C and add iron powder (125 g) in portions.
-
After the addition is complete, slowly heat the reaction to reflux and maintain for 2-4 hours.
-
Upon completion, cool the mixture below 30 °C and pour it into cold water (13 L) containing concentrated hydrochloric acid (1.3 L).
-
Stir for 3 hours, cool below 15 °C, and filter the solid. Wash the solid with water until neutral to obtain crude 6-chloro-2-oxindole.[9]
-
Purification: The crude product can be purified by recrystallization from methanol with activated carbon for decolorization to yield high-purity 6-chloro-2-oxindole.[9]
Applications in Drug Development
6-Chloro-2-oxindole is not typically used as a final drug product but is a crucial intermediate. Its most notable application is in the synthesis of Ziprasidone , an atypical antipsychotic used for treating schizophrenia.[9] The oxindole moiety is a "privileged structure" in medicinal chemistry, appearing in a wide range of biologically active compounds, including kinase inhibitors and receptor modulators.[3][12] Oxindole derivatives have demonstrated a vast array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[6][12][13]
The synthesis of Ziprasidone involves further functionalization of the 6-chloro-2-oxindole core, illustrating its role as a foundational scaffold.
Safety and Handling
6-Chloro-2-oxindole is classified as harmful if swallowed and may cause an allergic skin reaction.[1][7] Standard laboratory personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[7]
| Safety Information | Details | Reference |
| GHS Pictogram | GHS07 (Exclamation Mark) | [7] |
| Signal Word | Warning | [7] |
| Hazard Statements | H302: Harmful if swallowed. H317: May cause an allergic skin reaction. | [1][7] |
| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. | [7] |
| Storage | Keep in cool, dry conditions (2-8°C recommended by some suppliers). | [3][6] |
Conclusion
6-Chloro-2-oxindole is a fundamentally important intermediate for the pharmaceutical industry. Its well-defined physicochemical properties and established synthetic routes make it a reliable building block for complex molecules. The versatility of the oxindole scaffold ensures that this compound and its derivatives will continue to be of significant interest to researchers in drug discovery and development.
References
- 1. 6-Chloro-1,3-dihydroindol-2-one | C8H6ClNO | CID 736344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. nbinno.com [nbinno.com]
- 4. chembk.com [chembk.com]
- 5. 6-Chloro-2-oxindole 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 6-Chloro-2-oxindole 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. This compound(56341-37-8) 13C NMR spectrum [chemicalbook.com]
- 9. Page loading... [guidechem.com]
- 10. environmentclearance.nic.in [environmentclearance.nic.in]
- 11. WO2003099198A2 - A process for the preparation of oxindole derivatives - Google Patents [patents.google.com]
- 12. Oxindole and its derivatives: A review on recent progress in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biological Evaluation of Oxindole Derivative as a Novel Anticancer Agent against Human Kidney Carcinoma Cells [mdpi.com]
The Diverse Biological Activities of 6-Chlorooxindole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 6-chlorooxindole scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a wide spectrum of biological activities. This technical guide provides an in-depth overview of the current research on the biological activities of this compound derivatives, with a primary focus on their anticancer, antimicrobial, anti-inflammatory, and antiviral properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a comprehensive resource for researchers and drug development professionals.
Introduction
Oxindole (B195798) and its derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of drug discovery due to their diverse pharmacological profiles. The introduction of a chlorine atom at the 6-position of the oxindole ring can significantly modulate the molecule's electronic and lipophilic properties, often leading to enhanced biological activity. This compound itself is a key intermediate in the synthesis of various pharmaceuticals.[1][2] This guide delves into the specific biological activities of derivatives of this core structure.
Anticancer Activity
Derivatives of this compound have shown significant promise as anticancer agents, primarily through the inhibition of various protein kinases involved in cancer cell proliferation and survival.
Mechanism of Action: Kinase Inhibition
A prominent mechanism of action for the anticancer effects of this compound derivatives is the inhibition of cyclin-dependent kinases (CDKs) and FMS-like tyrosine kinase 3 (FLT3).[3] Both CDK2 and FLT3 are crucial regulators of cell cycle progression and are often dysregulated in various cancers.[3][4][5][6] Constitutive activation of FLT3, particularly due to internal tandem duplication (ITD) mutations, is a key driver in acute myeloid leukemia (AML).[4][7]
dot
Caption: Inhibition of FLT3 and CDK2 signaling pathways by this compound derivatives.
Quantitative Data: In Vitro Anticancer Activity
The following table summarizes the in vitro anticancer activity of representative this compound derivatives against various cancer cell lines and kinases.
| Compound ID | Target | Assay | Activity (IC₅₀) | Cell Line(s) | Reference |
| 5l | FLT3 | Kinase Assay | 36.21 ± 1.07 nM | - | [3] |
| 5l | CDK2 | Kinase Assay | 8.17 ± 0.32 nM | - | [3] |
| FN1501 | FLT3 | Kinase Assay | 0.27 nM | - | [3] |
| FN1501 | CDK2 | Kinase Assay | 2.47 nM | - | [3] |
| FN1501 | CDK4 | Kinase Assay | 0.85 nM | [3] | |
| FN1501 | CDK6 | Kinase Assay | 1.96 nM | - | [3] |
| Compound 6 | Cytotoxicity | MTT Assay | 3.55 ± 0.49 µM | MCF-7 | [8] |
| Compound 6 | Cytotoxicity | MTT Assay | 4.40 ± 0.468 µM | MDA-MB-231 | [8] |
Note: Compound 5l is a hybrid of this compound and a 3-pyridyl moiety. FN1501 is a multiple-kinase inhibitor with an oxindole core. Compound 6 has an N-benzyl substitution with a chloro group on the indolin-2-one scaffold.
Experimental Protocol: Kinase Inhibition Assay
The following is a general protocol for assessing the in vitro kinase inhibitory activity of this compound derivatives.
Caption: A synthetic route to this compound.
Experimental Protocol: Synthesis of 6-Chloro-1,3-dihydro-2H-indol-2-one
The following protocol describes a method for the synthesis of the this compound core.
[9]Step 1: Synthesis of Dimethyl 2-(4-chloro-2-nitrophenyl)malonate To a solution of 2,5-dichloronitrobenzene in dimethyl sulfoxide (B87167) (DMSO), dimethyl malonate and potassium carbonate are added. The mixture is heated, and upon completion, the product is isolated by extraction.
Step 2: Synthesis of 2-(4-Chloro-2-nitrophenyl)acetic acid The dimethyl 2-(4-chloro-2-nitrophenyl)malonate is hydrolyzed and decarboxylated using a strong acid, such as hydrochloric acid in acetic acid, to yield 2-(4-chloro-2-nitrophenyl)acetic acid.
Step 3: Synthesis of 6-Chloro-1,3-dihydro-2H-indol-2-one The 2-(4-chloro-2-nitrophenyl)acetic acid is subjected to reductive cyclization. This can be achieved using iron powder in acetic acid. The reaction mixture is heated, and after workup, the desired this compound is obtained.
Conclusion and Future Perspectives
This compound derivatives represent a versatile and promising class of compounds with a wide range of biological activities. Their efficacy as anticancer agents, particularly as kinase inhibitors, is well-documented. Preliminary evidence also suggests their potential as antimicrobial, anti-inflammatory, and antiviral agents. Future research should focus on expanding the structure-activity relationship studies for these other biological activities, elucidating their precise mechanisms of action, and optimizing their pharmacokinetic and pharmacodynamic properties. The development of novel synthetic methodologies will also be crucial for accessing a wider diversity of this compound derivatives for biological screening. This in-depth technical guide provides a solid foundation for researchers to build upon in the exciting and rapidly evolving field of this compound-based drug discovery.
References
- 1. JCI - NF-κB: a key role in inflammatory diseases [jci.org]
- 2. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Orally Bioavailable and Highly Efficacious Inhibitor of CDK9/FLT3 for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An essential pathway links FLT3-ITD, HCK and CDK6 in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An essential pathway links FLT3-ITD, HCK and CDK6 in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 9. WO2003099198A2 - A process for the preparation of oxindole derivatives - Google Patents [patents.google.com]
An In-depth Technical Guide to the Synthesis and Characterization of 6-chloro-1,3-dihydroindol-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-chloro-1,3-dihydroindol-2-one, also commonly known as 6-chlorooxindole, is a crucial intermediate in the synthesis of various pharmaceutical compounds, most notably the atypical antipsychotic drug Ziprasidone.[1][2] Its rigid bicyclic structure serves as a versatile scaffold for the development of new therapeutic agents. This technical guide provides a comprehensive overview of the synthetic routes to 6-chloro-1,3-dihydroindol-2-one and detailed characterization data, intended to assist researchers and professionals in the field of drug discovery and development.
Synthesis of 6-chloro-1,3-dihydroindol-2-one
The synthesis of 6-chloro-1,3-dihydroindol-2-one can be achieved through several pathways. The most prominently documented methods in the literature involve multi-step sequences starting from commercially available precursors. Below are detailed protocols for two common synthetic routes.
Synthetic Pathway Overview
The primary synthetic strategies involve the construction of the oxindole (B195798) ring system from a substituted benzene (B151609) derivative. A common and effective approach begins with 2,5-dichloronitrobenzene, proceeding through a malonate intermediate. An alternative route utilizes the reduction of 6-chloroisatin.
References
6-Chlorooxindole: A Comprehensive Technical Guide for Pharmaceutical Research and Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 6-chlorooxindole, a pivotal intermediate in modern pharmaceutical synthesis. This document details its chemical properties, synthesis methodologies, and its critical role in the development of high-profile therapeutics, including the atypical antipsychotic Ziprasidone (B1663615) and a novel class of anticancer agents targeting the MDM2-p53 pathway. The guide offers detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key chemical and biological pathways to support researchers in their drug discovery and development endeavors.
Physicochemical Properties of this compound
This compound, also known as 6-chloro-1,3-dihydro-2H-indol-2-one, is a versatile heterocyclic building block.[1] Its core structure, an oxindole (B195798) ring system with a chlorine substituent at the 6-position, imparts unique chemical reactivity that has been exploited in the synthesis of a range of biologically active molecules.[1]
| Property | Value | Reference |
| CAS Number | 56341-37-8 | [1] |
| Molecular Formula | C₈H₆ClNO | [1] |
| Molecular Weight | 167.59 g/mol | |
| Appearance | Off-white to tan crystalline powder | [1] |
| Melting Point | 195-199 °C | [1] |
| Solubility | Soluble in dimethylformamide | [1] |
Synthesis of this compound: Experimental Protocols
Several synthetic routes to this compound have been reported, with variations in starting materials, reagents, and reaction conditions that influence yield and purity. Below are detailed protocols for two common methods.
Method 1: From 2,5-Dichloronitrobenzene
This multi-step synthesis involves the formation of a malonate ester intermediate, followed by hydrolysis, decarboxylation, reduction, and cyclization.
Experimental Protocol:
-
Formation of 2-(4-chloro-2-nitrophenyl)dimethylmalonate: In a 5000 mL three-necked flask, add 3000 mL of dimethyl sulfoxide (B87167) and 280 g of dimethyl malonate. While stirring, add 251.2 g of 2,5-dichloronitrobenzene and 500 g of anhydrous potassium carbonate. Slowly heat the mixture to 85-95 °C and maintain the reaction for 6 to 10 hours. After completion, cool the reaction to 20 °C and add 8000 mL of water. Add approximately 760-780 mL of concentrated hydrochloric acid dropwise while keeping the temperature below 30 °C. Stir for 2 hours after the addition is complete. Filter the resulting solid and wash with water to obtain 2-(4-chloro-2-nitrophenyl)dimethylmalonate as an earthy yellow solid. Dry the product.
-
Hydrolysis and Decarboxylation to 4-Chloro-2-nitrophenylacetic acid: The crude malonate ester is then hydrolyzed and decarboxylated using a strong acid, such as hydrochloric acid in the presence of acetic acid.
-
Reductive Cyclization to this compound: The resulting 4-chloro-2-nitrophenylacetic acid is subjected to reductive cyclization. In a 3000 mL three-necked bottle, add 700 mL of acetic acid and 700 mL of methanol (B129727). Add 262.5 g of 4-chloro-2-nitrophenylacetic acid with stirring and heat to 50-55 °C. Add 125 g of iron powder in batches. After the addition is complete, slowly heat to reflux and maintain for 2-4 hours. After the reaction is complete, cool to below 30 °C and pour into 13 L of cold water. Add 1.3 L of concentrated hydrochloric acid and stir for 3 hours. Cool to below 15 °C, filter, and wash with water until neutral to obtain the crude product. The crude product can be recrystallized from methanol with activated carbon for decolorization to yield pure this compound.
Quantitative Data for Synthesis Method 1:
| Step | Product | Yield | Purity |
| 1 | 2-(4-chloro-2-nitrophenyl)dimethylmalonate | 94.9% | 93.6% |
| 3 | This compound (after recrystallization) | 93.1% | 99.7% |
Synthesis Workflow of this compound
Caption: Synthesis of this compound from 2,5-Dichloronitrobenzene.
Application in the Synthesis of Ziprasidone
A primary application of this compound is as a key intermediate in the synthesis of Ziprasidone, an atypical antipsychotic medication used to treat schizophrenia and bipolar disorder.[1][2][3][4]
Synthesis of Ziprasidone from this compound
The synthesis of Ziprasidone from this compound involves a Friedel-Crafts acylation followed by a reduction and subsequent condensation.[2][5]
Experimental Protocol:
-
Synthesis of 6-chloro-5-(chloroacetyl)oxindole: this compound undergoes a Friedel-Crafts reaction with chloroacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to yield 6-chloro-5-(chloroacetyl)oxindole.[6]
-
Synthesis of 6-chloro-5-(2-chloroethyl)oxindole: The ketone in 6-chloro-5-(chloroacetyl)oxindole is reduced.[7][8][9] In a 3 L three-necked flask under a nitrogen atmosphere, charge 650 mL of trifluoroacetic acid and 130 g of 6-chloro-5-(chloroacetyl)oxindole at 25-30 °C. Stir for 15 minutes and cool to 0-5 °C. Slowly add 142.46 g of triethylsilane over 30 minutes, maintaining the temperature between 0-5 °C. Stir for 30 minutes at this temperature, then allow the reaction to gradually warm to 30-35 °C and stir for 6 hours. Cool the mixture to 5-10 °C and slowly add chilled water.[6] The product, 6-chloro-5-(2-chloroethyl)oxindole, can then be isolated.
-
Synthesis of Ziprasidone: In a 3 L three-necked flask, charge 1.0 L of water, 100 g of 6-chloro-5-(2-chloroethyl)oxindole, 122.4 g of 3-(1-piperazinyl)-1,2-benzisothiazole (B29119) HCl, and 138.2 g of sodium carbonate at 25-30 °C. Stir for 15 minutes and heat to reflux (95-100 °C). Maintain at reflux for 15 hours. Cool the reaction mixture to 45-50 °C and add another 1.0 L of water, stirring for 30 minutes. Filter the crude product at 45-50 °C and wash with water.[6] The crude Ziprasidone can be further purified by recrystallization.[5][10]
Quantitative Data for Ziprasidone Synthesis:
| Starting Material | Product | Yield | Purity | Reference |
| 6-chloro-5-(2-chloroethyl)oxindole | Ziprasidone | 76% | 99.8% | [5] |
Synthesis Workflow of Ziprasidone from this compound
Caption: Synthesis of Ziprasidone from this compound.
Pharmacological Profile of Ziprasidone
Ziprasidone is classified as an atypical antipsychotic due to its unique receptor binding profile. It acts as an antagonist at multiple neurotransmitter receptors, with a particularly high affinity for serotonin (B10506) and dopamine (B1211576) receptors.[11][12][13][14][15][16][17]
Receptor Binding Affinity of Ziprasidone:
| Receptor | Kᵢ (nM) | Reference |
| Serotonin 5-HT₂ₐ | 0.4 | [18] |
| Dopamine D₂ | 4.8 | [18] |
| Serotonin 5-HT₁ₐ | 3.4 | [18] |
| Serotonin 5-HT₂C | 1.3 | [18] |
| Serotonin 5-HT₁D | 2.0 | [18] |
| α₁-Adrenergic | 10 | [18] |
| Histamine H₁ | 47 | [18] |
Signaling Pathways of Ziprasidone
The therapeutic effects of Ziprasidone are attributed to its modulation of dopaminergic and serotonergic signaling pathways in the brain.[11][12]
Caption: Simplified signaling pathways of Ziprasidone.
Application in the Development of MDM2 Inhibitors
More recently, the this compound scaffold has been identified as a key pharmacophore in the design of potent and selective inhibitors of the MDM2-p53 protein-protein interaction, a promising target in cancer therapy.[1][19][20][21][22][23]
MDM2-p53 Signaling Pathway in Cancer
In many cancers with wild-type p53, the tumor suppressor function of p53 is inhibited by its negative regulator, MDM2.[24][25][26][27][28] Small molecule inhibitors that block the MDM2-p53 interaction can reactivate p53, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: Inhibition of the MDM2-p53 interaction by this compound derivatives.
Spirooxindole-based MDM2 Inhibitors
A significant class of MDM2 inhibitors derived from this compound are the spirooxindoles. These compounds are synthesized through a [3+2] cycloaddition reaction.[19][20][22][23][29][30]
Biological Activity of Representative Spirooxindole MDM2 Inhibitors:
| Compound | Target Cell Line | IC₅₀ (µM) | Kᵢ (nM) for MDM2 | Reference |
| MI-888 | LNCaP (prostate cancer) | - | 0.44 | [31] |
| Compound 11b | MCF-7 (breast cancer) | 1.37 | - | [20] |
| Spirooxindole-benzimidazole hybrid 7d | MDA-MB-231 (breast cancer) | 3.797 | - | [23] |
| Spirooxindole-benzimidazole hybrid 7a | - | - | KD = 2.38 µM | [23][29] |
Other Pharmaceutical Applications
The versatility of the this compound scaffold has led to its investigation in the development of other therapeutic agents. For instance, derivatives have been synthesized and evaluated for their potential as inhibitors of various enzymes and as agents with anti-inflammatory and analgesic properties.[16] The continued exploration of this privileged structure is expected to yield further novel drug candidates.
Safety and Handling
This compound is classified as an irritant and should be handled with appropriate personal protective equipment, including gloves, eye protection, and a face mask.[1] It can cause skin and eye irritation upon contact.[1] It should be stored in a sealed container at room temperature to ensure stability.[1]
This technical guide provides a solid foundation for understanding the significance of this compound in pharmaceutical R&D. The detailed protocols, quantitative data, and pathway visualizations are intended to be a valuable resource for scientists and researchers working to develop the next generation of therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. Ziprasidone hydrochloride, CP-88059, CP-88059-01, Geodon, Zeldox-药物合成数据库 [drugfuture.com]
- 3. WO2003099198A2 - A process for the preparation of oxindole derivatives - Google Patents [patents.google.com]
- 4. Ziprasidone | C21H21ClN4OS | CID 60854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tsijournals.com [tsijournals.com]
- 6. WO2012020424A1 - A short process for the preparation of ziprasidone and intermediates thereof - Google Patents [patents.google.com]
- 7. Improved Process for the Preparation of 6-Chloro-5-(2-chloroethyl)oxindole | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. US8178674B2 - Process for the preparation of ziprasidone - Google Patents [patents.google.com]
- 11. Ziprasidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. The psychopharmacology of ziprasidone: receptor-binding properties and real-world psychiatric practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ziprasidone (CP-88,059): a new antipsychotic with combined dopamine and serotonin receptor antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. psychiatrist.com [psychiatrist.com]
- 16. psychiatryonline.org [psychiatryonline.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 20. Discovery of spirooxindole-derived small-molecule compounds as novel HDAC/MDM2 dual inhibitors and investigation of their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Design and organocatalytic synthesis of spirooxindole–cyclopentene–isoxazole hybrids as novel MDM2–p53 inhibitors - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 22. Molecular hybridization design and synthesis of novel spirooxindole-based MDM2 inhibitors endowed with BCL2 signaling attenuation; a step towards the next generation p53 activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. Schematic overview of the MDM2 and p53 signalling pathway [pfocr.wikipathways.org]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Figure 3 from The MDM2-p53 pathway revisited | Semantic Scholar [semanticscholar.org]
- 29. mdpi.com [mdpi.com]
- 30. Frontiers | Design, Synthesis, Chemical and Biochemical Insights Into Novel Hybrid Spirooxindole-Based p53-MDM2 Inhibitors With Potential Bcl2 Signaling Attenuation [frontiersin.org]
- 31. Diastereomeric Spirooxindoles as Highly Potent and Efficacious MDM2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of 6-Chlorooxindole: A Technical Guide for Drug Discovery Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Therapeutic Applications of 6-Chlorooxindole and its Derivatives.
This whitepaper provides a comprehensive technical overview of the burgeoning therapeutic applications of this compound, a heterocyclic compound that serves as a pivotal scaffold in medicinal chemistry. While primarily recognized as a key intermediate in the synthesis of the atypical antipsychotic Ziprasidone, the inherent biological activities of the oxindole (B195798) core, and specifically its 6-chloro derivative, are gaining significant attention for their potential in oncology and inflammatory diseases. This document details the current understanding of its mechanism of action, presents quantitative data from relevant studies on its derivatives, provides detailed experimental protocols for in vitro evaluation, and visualizes the key signaling pathways involved.
Introduction: The Versatility of the Oxindole Scaffold
The oxindole nucleus is a privileged scaffold in drug discovery, appearing in a multitude of natural products and synthetic molecules with diverse pharmacological activities. The introduction of a chlorine atom at the 6-position of the oxindole ring can significantly modulate the molecule's electronic properties, lipophilicity, and metabolic stability, thereby influencing its biological activity and pharmacokinetic profile. While this compound is a well-established building block in pharmaceutical synthesis, emerging research points towards its intrinsic potential and that of its derivatives as direct therapeutic agents.[1] Current research is actively exploring its utility in oncology and as an anti-inflammatory agent.[2]
Therapeutic Applications
Oncology: Targeting the MDM2-p53 Interaction
A promising avenue for the therapeutic application of this compound derivatives lies in oncology, specifically through the inhibition of the Murine Double Minute 2 (MDM2)-p53 protein-protein interaction. In many cancers with wild-type p53, the tumor suppressor function of p53 is abrogated by the over-expression of its negative regulator, MDM2. Small molecules that can block this interaction can stabilize and reactivate p53, leading to cell cycle arrest and apoptosis in cancer cells. The oxindole scaffold has been identified as a potent core for the design of such inhibitors.
Table 1: Representative Anti-cancer Activity of Spirooxindole Derivatives
| Compound ID | Target | Assay Type | IC50 / Ki | Cell Line | Citation |
| Spirooxindole Derivative 1 | MDM2-p53 Interaction | HTRF Assay | IC50: 3.1 nM | - | [3] |
| Spirooxindole Derivative 2 | Cell Proliferation | Cell-based | IC50: 0.96 µM | SJSA-1 | [4] |
| MI-1061 | MDM2 Binding | - | Ki: 0.16 nM | - | [5] |
| Compound 31 | Cell Growth Inhibition | Cell-based | IC50: 0.25 µM | HCT116 p53+/+ | [5] |
Note: The compounds listed are complex derivatives of the oxindole scaffold and are presented to illustrate the therapeutic potential of this class of molecules.
Anti-inflammatory Applications: Modulation of the NF-κB Signaling Pathway
Chronic inflammation is a hallmark of numerous diseases, and the nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of the inflammatory response. Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS), NF-κB translocates to the nucleus and induces the transcription of various pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Inhibition of this pathway is a major goal in the development of anti-inflammatory therapeutics. The indole (B1671886) and oxindole scaffolds have been investigated for their anti-inflammatory properties.
As with the anti-cancer applications, direct quantitative data for this compound is limited. However, studies on other indole derivatives highlight the potential of this chemical family to inhibit the production of key inflammatory mediators.
Table 2: Representative Anti-inflammatory Activity of Indole Derivatives
| Compound ID | Target | Assay Type | IC50 | Cell Line | Citation |
| Indole Derivative 4 | TNF-α Production | ELISA | 71% inhibition | Microglial Cells | [6] |
| Indole Derivative 4 | IL-6 Production | ELISA | 53% inhibition | Microglial Cells | [6] |
| Diterpenoid Labdane AA | TNF-α Release | ELISA | IC50: 2.7 µg/mL | RAW 264.7 | [7] |
| Ursolic Acid Derivative UA-1 | NO Inhibition | Griess Assay | IC50: 2.2 µM | RAW 264.7 | [8] |
Note: The compounds listed are derivatives of indole and other related structures, presented to demonstrate the anti-inflammatory potential of such scaffolds.
Experimental Protocols
The following sections provide detailed, synthesized methodologies for key in vitro experiments to evaluate the therapeutic potential of this compound and its derivatives.
MDM2-p53 Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay
This protocol outlines a competitive binding assay to quantify the ability of a test compound to disrupt the interaction between MDM2 and a p53-derived peptide.
Materials:
-
GST-tagged human MDM2 protein
-
Biotinylated p53-derived peptide
-
Europium cryptate-labeled anti-GST antibody (donor)
-
Streptavidin-XL665 (acceptor)
-
Assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)
-
384-well low volume white microplates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. The final concentration of DMSO should be kept below 1%.
-
Reagent Preparation: Dilute the GST-MDM2, biotin-p53, anti-GST-Eu(K), and SA-XL665 in assay buffer to their optimal working concentrations, as determined by preliminary experiments.
-
Assay Reaction:
-
Add 4 µL of the test compound or vehicle control to the wells of the 384-well plate.
-
Add 4 µL of GST-MDM2.
-
Add 4 µL of biotin-p53.
-
Add 4 µL of the pre-mixed detection reagents (anti-GST-Eu(K) and SA-XL665).
-
-
Incubation: Incubate the plate for 1-4 hours at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, with excitation at 320 nm and emission at 620 nm (for the cryptate) and 665 nm (for XL665).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) * 10,000. The IC50 value is determined by plotting the HTRF ratio against the logarithm of the compound concentration and fitting the data to a four-parameter logistic model.
Inhibition of LPS-Induced Cytokine Production in RAW 264.7 Macrophages
This protocol describes a cell-based assay to measure the anti-inflammatory activity of a test compound by quantifying its effect on the production of TNF-α and IL-6.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
ELISA kits for murine TNF-α and IL-6
-
96-well cell culture plates
-
MTT assay kit for cell viability
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 1 x 105 cells/well and incubate overnight to allow for adherence.[9]
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 18-24 hours.[9] Include a vehicle-treated, non-LPS stimulated control group and a vehicle-treated, LPS-stimulated positive control group.
-
Supernatant Collection: Centrifuge the plates and collect the cell culture supernatants.
-
Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using the respective ELISA kits, following the manufacturer's instructions.
-
Cell Viability Assay: Perform an MTT assay on the remaining cells to assess the cytotoxicity of the test compound.
-
Data Analysis: Calculate the percentage inhibition of cytokine production for each concentration of the test compound relative to the LPS-stimulated positive control. Determine the IC50 value by plotting the percentage inhibition against the logarithm of the compound concentration.
Signaling Pathways and Visualizations
The therapeutic effects of this compound and its derivatives are mediated through their interaction with specific cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the key pathways discussed.
MDM2-p53 Signaling Pathway
References
- 1. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Inhibition of p53-Murine Double Minute 2 (MDM2) Interactions with 3,3'-Spirocyclopentene Oxindole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. TNF-α and IL-6 inhibitors: Conjugates of N-substituted indole and aminophenylmorpholin-3-one as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the Spectroscopic Characterization of 6-Chlorooxindole
Introduction
6-Chlorooxindole (CAS No: 56341-37-8), a substituted oxindole, is a key intermediate in the synthesis of various pharmaceutical compounds, most notably the antipsychotic drug Ziprasidone.[1] Its chemical structure, comprising a bicyclic aromatic core with chloro, amine, and ketone functionalities, gives rise to a distinct spectroscopic profile. This guide provides an in-depth overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with detailed experimental protocols for acquiring such data. This document is intended for researchers, scientists, and professionals in drug development who are working with or synthesizing this compound.
While precise, experimentally verified spectral data for this compound is typically provided by commercial suppliers upon purchase, this guide outlines the expected spectral characteristics based on the analysis of its functional groups and published data for analogous compounds.
Data Presentation
The following tables summarize the expected quantitative spectroscopic data for this compound. These values are predicted based on the compound's structure and typical ranges for the functional groups present.
Table 1: Expected ¹H NMR Data for this compound (in DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10.5 | Singlet | 1H | N-H |
| ~7.2-7.3 | Doublet | 1H | Ar-H |
| ~6.8-6.9 | Doublet of doublets | 1H | Ar-H |
| ~6.8 | Doublet | 1H | Ar-H |
| ~3.5 | Singlet | 2H | -CH₂- |
Table 2: Expected ¹³C NMR Data for this compound (in DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~175 | C=O (Amide) |
| ~143 | Ar-C (quaternary) |
| ~130 | Ar-C (quaternary) |
| ~128 | Ar-C-Cl |
| ~125 | Ar-C-H |
| ~122 | Ar-C-H |
| ~109 | Ar-C-H |
| ~35 | -CH₂- |
Table 3: Expected IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group |
| ~3200 | Strong, Broad | N-H Stretch |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~1710 | Strong | C=O (Amide) Stretch |
| ~1620 | Medium | C=C Aromatic Stretch |
| ~1470 | Medium | C=C Aromatic Stretch |
| ~800-700 | Strong | C-Cl Stretch |
Table 4: Expected Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 167/169 | [M]⁺ Molecular ion (presence of ³⁵Cl and ³⁷Cl isotopes) |
| 139/141 | [M-CO]⁺ |
| 111 | [M-CO-Cl]⁺ |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure of this compound.
Materials and Equipment:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR tubes
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample and dissolve it in approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer's probe.
-
Shimming: Perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 90° pulse, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Process the resulting Free Induction Decay (FID) with a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).
-
Integrate the peaks and determine the chemical shifts, multiplicities, and coupling constants.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters include a 30-45° pulse, a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans for adequate signal-to-noise (e.g., 1024 or more).
-
Process the FID similarly to the ¹H spectrum.
-
Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Materials and Equipment:
-
This compound sample
-
Potassium bromide (KBr, IR grade)
-
Agate mortar and pestle
-
Pellet press
-
FTIR spectrometer
Procedure (KBr Pellet Method):
-
Sample Preparation: Place a small amount (1-2 mg) of the this compound sample and approximately 100-200 mg of dry KBr powder into an agate mortar.
-
Grinding: Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer a portion of the powder into the collar of a pellet press. Apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials and Equipment:
-
This compound sample
-
Suitable solvent (e.g., methanol, acetonitrile)
-
Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI)
Procedure (ESI-MS):
-
Sample Preparation: Prepare a dilute solution of the this compound sample (approximately 1 mg/mL) in a suitable solvent. Further dilute this stock solution to a final concentration of 1-10 µg/mL.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition:
-
Acquire the mass spectrum in positive or negative ion mode. For this compound, positive mode is generally suitable to observe the protonated molecule [M+H]⁺.
-
Set the mass analyzer to scan a relevant m/z range (e.g., 50-500).
-
Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable signal and optimal ionization.
-
-
Data Analysis: Identify the molecular ion peak and any significant fragment ions. The isotopic pattern for chlorine (³⁵Cl/³⁷Cl in an approximate 3:1 ratio) should be observable for the molecular ion and any chlorine-containing fragments.
Mandatory Visualization
Caption: Workflow for Spectroscopic Characterization.
References
Navigating the Solubility Landscape of 6-Chlorooxindole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 6-chlorooxindole, a key intermediate in the synthesis of pharmaceuticals such as Ziprasidone.[1] While quantitative solubility data in various organic solvents remains limited in publicly available literature, this document outlines the current qualitative understanding and furnishes a detailed experimental protocol for researchers to determine precise solubility parameters.
Qualitative Solubility of this compound
This compound is qualitatively described as being soluble in polar aprotic and polar protic solvents. The available information is summarized in the table below. It is important to note that these are general statements and do not provide concentration limits or temperature dependencies.
| Organic Solvent | Solubility | Source |
| Methanol | Soluble | [2] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [2] |
Note: The lack of specific quantitative data highlights a knowledge gap and underscores the importance of in-house determination of solubility for specific applications in drug development and process chemistry.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[3] The following protocol is a generalized procedure that can be adapted for determining the solubility of this compound in various organic solvents.
Principle
An excess amount of the solid compound is equilibrated with a known volume of the solvent at a controlled temperature. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, etc.)
-
Volumetric flasks
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical balance
-
HPLC or UV-Vis Spectrophotometer
Procedure
-
Preparation of Saturated Solution:
-
Accurately weigh an excess amount of this compound into a vial. The excess is crucial to ensure that a saturated solution is achieved.
-
Add a precise volume of the chosen organic solvent to the vial.
-
Seal the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled orbital shaker.
-
Agitate the samples at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration may need to be determined experimentally.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
To separate the saturated solution from the undissolved solid, either:
-
Centrifugation: Centrifuge the vials at a high speed.
-
Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This is a critical step to remove all undissolved particles.
-
-
-
Analysis:
-
Accurately dilute the clear, saturated filtrate with a suitable solvent to a concentration within the linear range of the analytical instrument.
-
Analyze the diluted sample using a validated HPLC or UV-Vis method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
-
Calculation:
-
Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as g/100 mL or mol/L.
-
The following diagram illustrates the general workflow for this experimental protocol.
Caption: Workflow for Shake-Flask Solubility Determination.
Role of this compound in Synthesis: The Path to Ziprasidone
This compound serves as a crucial starting material in the multi-step synthesis of the atypical antipsychotic drug, Ziprasidone.[4][5][6] Understanding its solubility is paramount for optimizing reaction conditions, improving yield, and ensuring process efficiency in a pharmaceutical manufacturing setting. The following diagram outlines a simplified synthetic pathway from this compound to Ziprasidone.
Caption: Simplified Synthesis of Ziprasidone from this compound.
Conclusion
While the existing literature provides a qualitative starting point for understanding the solubility of this compound, there is a clear need for quantitative data to be determined and published. The experimental protocol provided in this guide offers a robust framework for researchers to generate this critical data. A thorough understanding of solubility is not only fundamental for laboratory-scale research but is also a critical parameter for the successful scale-up and manufacturing of active pharmaceutical ingredients derived from this important intermediate.
References
- 1. CAS 56341-37-8: this compound | CymitQuimica [cymitquimica.com]
- 2. allmpus.com [allmpus.com]
- 3. researchgate.net [researchgate.net]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. tsijournals.com [tsijournals.com]
- 6. Ziprasidone hydrochloride, CP-88059, CP-88059-01, Geodon, Zeldox-药物合成数据库 [drugfuture.com]
A Technical Guide to the Reactivity and Application of the 6-Chlorooxindole Core
For Researchers, Scientists, and Drug Development Professionals
The 6-chlorooxindole scaffold is a prominent heterocyclic core structure in medicinal chemistry and pharmaceutical development. As a derivative of oxindole (B195798), it is classified as a "privileged scaffold" due to its ability to bind to a wide range of biological targets with high affinity.[1][2][3] The inclusion of a chlorine atom at the 6-position significantly influences the molecule's electronic properties, reactivity, and biological activity, making it a crucial intermediate in the synthesis of notable pharmaceuticals, including the antipsychotic drug Ziprasidone (B1663615) and a variety of kinase inhibitors for cancer therapy.[4][5][6][7]
This guide provides an in-depth analysis of the synthesis, reactivity, and application of the this compound core, complete with experimental protocols, quantitative data, and pathway visualizations to support advanced research and development.
Synthesis of the this compound Core
The most common and well-documented synthesis of this compound begins with 2,5-dichloronitrobenzene. The process involves a nucleophilic aromatic substitution followed by hydrolysis, decarboxylation, and a final reductive cyclization to yield the target scaffold.[8]
A widely adopted synthetic route involves four main steps, as detailed below.[9][8]
-
Malonate Synthesis: 2,5-Dichloronitrobenzene is reacted with dimethyl malonate in the presence of a base (e.g., potassium carbonate) to form 2-(4-chloro-2-nitrophenyl)dimethylmalonate.[9]
-
Hydrolysis: The resulting diester is hydrolyzed using a strong base like sodium hydroxide (B78521) to yield a disodium (B8443419) salt.[9]
-
Decarboxylation: Acidification with a strong acid (e.g., hydrochloric acid) leads to decarboxylation, producing 4-chloro-2-nitrophenylacetic acid.[9][8]
-
Reductive Cyclization: The nitro group is reduced (e.g., using iron powder in acetic acid) to an amine, which undergoes spontaneous intramolecular cyclization to form the this compound lactam ring.[9][8]
Table 1: Summary of Reagents and Conditions for this compound Synthesis
| Step | Starting Material | Key Reagents | Solvent | Temperature | Duration | Product |
| 1 | 2,5-Dichloronitrobenzene | Dimethyl malonate, K₂CO₃, Tetrabutylammonium (B224687) bromide | Acetone (B3395972) | 55-60°C | 20 hours | 2-(4-chloro-2-nitrophenyl)dimethylmalonate |
| 2 | Step 1 Product | 2N NaOH | Ethanol (B145695) | 70-80°C | 6 hours | 2-(4-Chloro-2-nitrophenyl)malonate disodium salt |
| 3 | Step 2 Product | Concentrated HCl | Water/Ethanol | 0-40°C | 1 hour | 4-Chloro-2-nitrophenylacetic acid |
| 4 | Step 3 Product | Iron powder | Acetic Acid, Methanol | 50-55°C to Reflux | 2-4 hours | This compound |
Methodology adapted from literature reports.[9]
Step 1: 2-(4-chloro-2-nitrophenyl)dimethylmalonate In a three-necked flask, add 2500 mL of acetone, 200 g of dimethyl malonate, 240 g of 2,5-dichloronitrobenzene, 420 g of potassium carbonate powder, and 10 g of tetrabutylammonium bromide under stirring. Heat the reaction in a water bath at 55-60°C for 20 hours, monitoring by TLC until starting materials are consumed. Cool to room temperature, filter the solid acid-binding agent, and recover acetone under reduced pressure to obtain an oily product.
Step 2 & 3: 4-Chloro-2-nitrophenylacetic acid To the product from Step 1, add 1000 mL of ethanol and 1000 g of 2N NaOH under stirring. Heat the reaction at 70-80°C for 6 hours. Cool the system to 0-40°C and adjust the pH to 6.0-6.5 with concentrated hydrochloric acid. Maintain this pH for 1 hour to complete decarboxylation, yielding 4-chloro-2-nitrophenylacetic acid.
Step 4: this compound In a 3000 mL three-neck bottle, add 700 mL of acetic acid and 700 mL of methanol. Add 262.5 g of 4-chloro-2-nitrophenylacetic acid under stirring. Heat to 50-55°C and add 125 g of iron powder in batches. After the addition is complete, slowly heat to reflux and maintain for 2-4 hours. Monitor reaction completion by TLC. Upon completion, the reaction mixture can be worked up by filtration and purification to yield this compound.
Caption: Synthesis Workflow for this compound.
Core Reactivity Analysis
The reactivity of the this compound core is dictated by the interplay of its functional groups: the electron-rich aromatic ring fused to an electron-withdrawing lactam, the acidic N-H proton, and the α-methylene protons at the C3 position.
Caption: Key Reactive Sites of this compound.
The benzene (B151609) portion of the scaffold is activated towards electrophilic substitution by the electron-donating amide nitrogen and deactivated by the chloro substituent. The amide group is a powerful ortho-, para-director, strongly activating the C5 and C7 positions. The chlorine at C6 is a deactivating ortho-, para-director. The net effect is that electrophilic attack occurs preferentially at the C5 and C7 positions.[10][11]
A cornerstone reaction is the Friedel-Crafts acylation at the C5 position, which is a key step in the synthesis of Ziprasidone.[8]
Experimental Protocol: Friedel-Crafts Acylation of this compound This reaction introduces an acyl group, typically a chloroacetyl group, onto the C5 position of the ring.
Table 2: Conditions for C5-Acylation
| Starting Material | Electrophile | Catalyst / Reagent | Solvent | Temperature | Product |
| This compound | Chloroacetyl chloride | Trifluoroacetic acid / Triethylsilane | Carbon disulfide (older method) or Trifluoroacetic acid | 0°C to 35°C | 5-(2-chloroethyl)-6-chlorooxindole |
Data compiled from patent literature.[8][12]
In a 3-liter three-neck flask under a nitrogen atmosphere, charge 650 mL of trifluoroacetic acid and 130 g of this compound at 25-30°C. Stir the mixture for 15 minutes and then cool to 0-5°C. Slowly add 142.46 g of triethylsilane over 30 minutes, maintaining the temperature between 0-5°C. Stir the reaction mixture for 30 minutes at this temperature, then allow it to warm to 30-35°C and stir for an additional 6 hours. Cool the mixture to 5-10°C and slowly add chilled water. Stir for 1 hour and filter the resulting solids to obtain 5-(2-chloroethyl)-6-chlorooxindole.
The amide proton (N1) is acidic and can be removed by a suitable base, allowing for N-alkylation or N-acylation. This position is frequently modified in drug design to modulate solubility, cell permeability, and target engagement.
The protons on the C3 carbon are acidic due to their position alpha to the carbonyl group. This site is highly versatile for functionalization.
-
Condensation Reactions: The C3 methylene (B1212753) group readily undergoes Knoevenagel-type condensation with various aldehydes and ketones under basic conditions. This reaction is fundamental to the synthesis of a large class of kinase inhibitors, including Sunitinib and Nintedanib, forming a critical C=C double bond at the 3-position.[1][3]
Applications in Medicinal Chemistry: Kinase Inhibition
The this compound core is a foundational scaffold for numerous protein kinase inhibitors.[5] Many of these compounds target Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis, the process of forming new blood vessels, which is critical for tumor growth and metastasis.[1][2]
VEGFR-2 is a receptor tyrosine kinase. Upon binding its ligand (VEGF), the receptor dimerizes and autophosphorylates, triggering downstream signaling cascades (e.g., MAPK/ERK, PI3K/AKT) that promote cell proliferation, survival, and migration. Oxindole-based inhibitors act as ATP-competitive inhibitors, binding to the ATP pocket in the kinase domain and preventing receptor phosphorylation, thereby blocking the signaling pathway.
Caption: Inhibition of VEGFR-2 Signaling by Oxindole Derivatives.
Table 3: Biological Activity of Selected Oxindole-Based Kinase Inhibitors
| Compound | Target Kinases | IC₅₀ Values (nM) | Indication |
| Sunitinib | VEGFR-1/2, PDGFR-β, c-Kit | VEGFR-2: (not specified, potent) | Renal Cell Carcinoma, GIST |
| Nintedanib | VEGFR-1/2/3, FGFR-1/2/3, PDGFR-α/β | VEGFR-1: 34, VEGFR-2: 13, VEGFR-3: 13 | Idiopathic Pulmonary Fibrosis, NSCLC |
| Compound 6f | PDGFR-α, PDGFR-β, VEGFR-2 | PDGFR-α: 7.41, PDGFR-β: 6.18, VEGFR-2: 7.49 | Preclinical (Antiproliferative) |
| Compound 9f | PDGFR-α, PDGFR-β, VEGFR-2 | PDGFR-α: 9.9, PDGFR-β: 6.62, VEGFR-2: 22.21 | Preclinical (Antiproliferative) |
*Compounds 6f and 9f are 2-oxoindole derivatives reported as potent multi-kinase inhibitors.[6] Data for Sunitinib and Nintedanib are widely reported.[3]
Conclusion
The this compound core is a versatile and highly valuable scaffold for modern drug discovery. Its well-defined synthetic pathways and predictable, multi-faceted reactivity at the aromatic ring, amide nitrogen, and C3-methylene positions provide a robust platform for generating diverse chemical libraries. The proven success of this core in targeting protein kinases, particularly VEGFR-2, underscores its continuing importance in the development of new therapies for cancer and other proliferative diseases. A thorough understanding of its chemical behavior is essential for researchers aiming to leverage this privileged structure for future therapeutic innovations.
References
- 1. Designing novel potent oxindole derivatives as VEGFR2 inhibitors for cancer therapy: Computational insights from molecular docking, drug-likeness, DFT, and structural dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Hybrid nucleobase–heterocycle–2-oxindole scaffolds as innovative cell cycle modulators with potential anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New 2-oxoindole derivatives as multiple PDGFRα/ß and VEGFR-2 tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2003099198A2 - A process for the preparation of oxindole derivatives - Google Patents [patents.google.com]
- 9. Page loading... [guidechem.com]
- 10. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. WO2012020424A1 - A short process for the preparation of ziprasidone and intermediates thereof - Google Patents [patents.google.com]
The Discovery and History of 6-Chlorooxindole: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chlorooxindole, a halogenated derivative of oxindole (B195798), has emerged as a pivotal scaffold in medicinal chemistry and drug development. Initially recognized for its essential role as a key intermediate in the synthesis of the atypical antipsychotic agent Ziprasidone (B1663615), its utility has since expanded significantly. This technical guide provides a comprehensive overview of the discovery, history, and evolving applications of this compound. It details its physicochemical properties, established synthetic protocols, and, most notably, its contemporary role in the design of novel therapeutic agents, particularly in the fields of oncology and anti-inflammatory research. This document synthesizes key findings, presents quantitative biological data for its derivatives, and offers detailed experimental methodologies to support further investigation by the scientific community.
Discovery and History
The history of this compound is intrinsically linked to the development of the atypical antipsychotic drug Ziprasidone. While the oxindole core has been a subject of chemical synthesis and investigation for over a century, the specific chlorinated derivative, this compound, gained prominence in the late 1980s.
A pivotal moment in the history of this compound was the filing of U.S. Patent 4,831,031 in 1989 by Pfizer Inc.[1]. This patent described the synthesis of a series of benzisothiazolyl-piperazinylethyl-indolones, including the compound that would become known as Ziprasidone[1][2][3][4]. In this seminal work, this compound was utilized as a crucial starting material, highlighting its importance as a key intermediate in the synthesis of this new class of antipsychotic agents[1][2][3][4].
Prior to its well-documented role in the synthesis of Ziprasidone, the specific first synthesis of this compound is less clearly defined in readily available literature, likely being one of many halogenated oxindoles prepared in broader studies of this chemical class. However, its inclusion in the Ziprasidone patent marked the beginning of its significant journey in pharmaceutical development. Subsequent research has focused on optimizing its synthesis for industrial-scale production and exploring its potential as a pharmacologically active scaffold in its own right[5].
Physicochemical Properties
This compound is an off-white to tan crystalline powder with the molecular formula C₈H₆ClNO[5]. It is characterized by a melting point in the range of 195-199°C and is soluble in dimethylformamide[5].
| Property | Value | Reference |
| CAS Number | 56341-37-8 | [5][6] |
| Molecular Formula | C₈H₆ClNO | [5][6] |
| Molecular Weight | 167.59 g/mol | [6] |
| Appearance | Off-white to tan crystalline powder | [5] |
| Melting Point | 195-199 °C | [5] |
| Solubility | Soluble in Dimethylformamide | [5] |
Synthetic Methodologies
Several synthetic routes to this compound have been reported, often starting from substituted nitroaromatics. A common and well-documented method begins with 4-chloro-2-nitrotoluene[5]. This multi-step process involves the formation of 3-(2-nitro-4-chlorophenyl)pyruvic acid, which is then converted to 4-chloro-2-nitrophenylacetic acid. The final step is a reductive cyclization to yield this compound[5]. The efficiency and scalability of this synthesis are crucial for its application in pharmaceutical manufacturing[5].
Example Synthetic Protocol: Reductive Cyclization of 4-Chloro-2-nitrophenylacetic acid
This protocol is a generalized representation of a key step in the synthesis of this compound.
-
Reaction Setup: In a reaction vessel equipped with a stirrer, reflux condenser, and nitrogen inlet, a solution of 4-chloro-2-nitrophenylacetic acid in a suitable solvent (e.g., acetic acid, ethanol) is prepared.
-
Reducing Agent Addition: A reducing agent, such as iron powder or zinc dust, is added portion-wise to the solution while stirring.
-
Heating: The reaction mixture is heated to reflux and maintained at this temperature for several hours, with the progress of the reaction monitored by a suitable technique (e.g., thin-layer chromatography).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the excess reducing agent and inorganic salts.
-
Isolation and Purification: The filtrate is concentrated under reduced pressure. The crude product is then purified by recrystallization from an appropriate solvent to yield this compound as a crystalline solid.
Applications in Drug Discovery and Development
While its initial claim to fame was as an intermediate, the this compound scaffold has proven to be a valuable pharmacophore in the design of new therapeutic agents. Its derivatives have shown significant promise in oncology and in the development of anti-inflammatory drugs.
Anticancer Activity: Targeting the MDM2-p53 Interaction
A significant area of research for this compound derivatives is in the development of inhibitors of the MDM2-p53 protein-protein interaction[5]. MDM2 is a negative regulator of the p53 tumor suppressor protein. In many cancers, MDM2 is overexpressed, leading to the degradation of p53 and allowing cancer cells to proliferate unchecked[7][8]. By inhibiting the MDM2-p53 interaction, p53 can be stabilized and its tumor-suppressing functions restored[7][8].
The this compound core has been identified as an effective mimic of the tryptophan residue of p53, which is crucial for its binding to MDM2[9]. This has led to the development of potent spirooxindole-based MDM2 inhibitors.
Table of Anticancer Activity of this compound Derivatives:
| Compound Class | Specific Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Spirooxindole | R = Ph, R' = 6-Cl | PC3 (Prostate) | 3.7 ± 1.0 | [7] |
| Spirooxindole | R = 6-Cl, R¹ = 3-Cl, R² = 4-MeOC₆H₄, R³ = Ph | Not Specified | 10.9 ± 0.8 | [7] |
| Spirooxindole | MI-63 (contains this compound moiety) | SJSA-1 (Osteosarcoma) | 0.161 | [9] |
| Oxindole-based hybrid | 6-Cl oxindole with 3-pyridyl moiety (Compound 5l) | Various (NCI-60 panel) | Growth inhibition >50% at 10 µM | [10] |
Anti-inflammatory Activity
Derivatives of oxindole have also been investigated for their anti-inflammatory properties[11][12]. The mechanism of action is often attributed to the inhibition of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6)[13]. These cytokines are key mediators of the inflammatory response, and their inhibition can alleviate the symptoms of various inflammatory conditions.
Table of Anti-inflammatory Activity of Oxindole Derivatives:
| Compound Class | Assay | Readout | Activity | Reference |
| Indole-2-one and 7-aza-2-oxindole derivatives | LPS-stimulated RAW264.7 macrophages | TNF-α and IL-6 release | Significant inhibition | [13] |
| Indole-2-formamide benzimidazole[2,1-b]thiazole derivatives | LPS-stimulated RAW264.7 macrophages | NO, IL-6, and TNF-α release | Effective inhibition | [13] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound and its derivatives.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability[14][15][16].
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound derivative). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration.
Anti-inflammatory Activity: LPS-Induced TNF-α Release in RAW 264.7 Macrophages
This assay measures the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α in macrophage cells stimulated with lipopolysaccharide (LPS)[17][18][19][20][21].
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 1-2 x 10⁵ cells per well and incubated overnight.
-
Pre-treatment: The culture medium is replaced with fresh medium containing the test compound at various concentrations, and the cells are pre-incubated for 1-2 hours.
-
LPS Stimulation: LPS is added to each well (final concentration of 10-100 ng/mL) to stimulate the cells. A control group without LPS stimulation is also included.
-
Incubation: The plate is incubated for a specified time (e.g., 18-24 hours) to allow for cytokine production and release.
-
Supernatant Collection: After incubation, the cell culture supernatant is collected from each well.
-
TNF-α Quantification: The concentration of TNF-α in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: The percentage of inhibition of TNF-α release is calculated by comparing the concentrations in the compound-treated wells to the LPS-stimulated control wells.
MDM2-p53 Interaction Assay: Fluorescence Polarization
This is a high-throughput screening method to identify inhibitors of the MDM2-p53 interaction[22][23][24][25][26].
-
Reagent Preparation: Prepare a fluorescently labeled p53 peptide and a solution of recombinant MDM2 protein in an appropriate assay buffer.
-
Assay Plate Setup: In a 384-well plate, add the test compound at various concentrations.
-
Protein-Peptide Incubation: Add the MDM2 protein and the fluorescently labeled p53 peptide to the wells.
-
Equilibration: Incubate the plate at room temperature for a specified time to allow the binding reaction to reach equilibrium.
-
Fluorescence Polarization Measurement: Measure the fluorescence polarization of each well using a plate reader equipped with appropriate filters. When the fluorescent peptide is bound to the larger MDM2 protein, it tumbles more slowly in solution, resulting in a high polarization value. When an inhibitor displaces the peptide, the free peptide tumbles faster, leading to a low polarization value.
-
Data Analysis: The IC₅₀ value is determined by plotting the decrease in fluorescence polarization against the concentration of the inhibitor.
Conclusion and Future Perspectives
This compound has transitioned from a humble yet crucial intermediate in the synthesis of Ziprasidone to a versatile and promising scaffold in modern drug discovery. Its derivatives have demonstrated significant potential as anticancer agents through the inhibition of the MDM2-p53 interaction and as anti-inflammatory agents by modulating cytokine release. The continued exploration of the chemical space around the this compound core, coupled with a deeper understanding of its structure-activity relationships, holds great promise for the development of novel and effective therapeutics for a range of diseases. Future research will likely focus on optimizing the potency and selectivity of this compound derivatives, as well as evaluating their efficacy and safety in preclinical and clinical studies.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. US8178674B2 - Process for the preparation of ziprasidone - Google Patents [patents.google.com]
- 3. EP1476162B1 - Controlled synthesis of ziprasidone - Google Patents [patents.google.com]
- 4. DE60313289T2 - CONTROLLED SYNTHESIS OF ZIPRASIDONE - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
- 6. allmpus.com [allmpus.com]
- 7. mdpi.com [mdpi.com]
- 8. D-peptide inhibitors of the p53–MDM2 interaction for targeted molecular therapy of malignant neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How To Design a Successful p53-MDM2/X Interaction Inhibitor: A Thorough Overview Based on Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and Anticancer Screening of Novel Oxindole-Based Derivative Bearing Pyridyl Group as Potent and Selective Dual FLT3/CDK2 Kinase Inhibitor [mdpi.com]
- 11. CAS 56341-37-8: this compound | CymitQuimica [cymitquimica.com]
- 12. Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A cellular model of inflammation for identifying TNF-α synthesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. LPS receptor CD14 participates in release of TNF-alpha in RAW 264.7 and peritoneal cells but not in kupffer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mesoscale.com [mesoscale.com]
- 25. resources.revvity.com [resources.revvity.com]
- 26. bpsbioscience.com [bpsbioscience.com]
Methodological & Application
Application Notes and Protocols: Reductive Cyclization Methods for the Synthesis of 6-Chlorooxindole
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chlorooxindole is a pivotal intermediate in the synthesis of numerous pharmaceutical compounds, most notably the atypical antipsychotic agent Ziprasidone. The efficient and scalable synthesis of this heterocyclic scaffold is therefore of significant interest to the medicinal and process chemistry communities. Among the various synthetic strategies, reductive cyclization of 2-nitrophenylacetic acid derivatives stands out as a robust and widely employed method. This document provides detailed application notes and experimental protocols for the synthesis of this compound via reductive cyclization, focusing on three common methodologies: catalytic hydrogenation, iron in acetic acid, and zinc in acetic acid. Additionally, a protocol for the preparation of the key precursor, 4-chloro-2-nitrophenylacetic acid, is included.
Overview of the Synthetic Strategy
The general synthetic approach involves the preparation of 4-chloro-2-nitrophenylacetic acid, followed by a one-pot reduction of the nitro group and subsequent intramolecular cyclization to yield this compound.
Caption: General synthetic workflow for this compound.
Data Presentation: Comparison of Reductive Cyclization Methods
The following table summarizes the quantitative data for the different reductive cyclization methods for the synthesis of this compound from 4-chloro-2-nitrophenylacetic acid.
| Method | Reducing Agent/Catalyst | Solvent(s) | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| Catalytic Hydrogenation | PtO₂ / H₂ (gas) | Acetic Acid, Methanol (B129727) | Room Temperature | 4 - 6 | ~95 | >99 |
| Iron in Acetic Acid | Fe powder | Acetic Acid, Methanol | Reflux (65-70) | 2 - 4 | ~93 | >98 |
| Zinc in Acetic Acid | Zn dust | Acetic Acid, Ethanol (B145695) | 70 - 80 | 3 - 5 | ~85 | >97 |
Experimental Protocols
Protocol 1: Synthesis of 4-Chloro-2-nitrophenylacetic Acid from 4-Chloro-2-nitrotoluene
This protocol describes the oxidation of 4-chloro-2-nitrotoluene to the corresponding phenylacetic acid derivative.
Materials:
-
4-Chloro-2-nitrotoluene
-
Sodium ethoxide
-
Diethyl oxalate (B1200264)
-
Hydrogen peroxide (30%)
-
Hydrochloric acid (conc.)
-
Ethanol
-
Toluene
Procedure:
-
Formation of the Pyruvate (B1213749) Ester: In a suitable reaction vessel, a solution of sodium ethoxide in ethanol is prepared. To this, a mixture of 4-chloro-2-nitrotoluene and diethyl oxalate is added dropwise at a controlled temperature. The reaction mixture is stirred until the starting material is consumed (monitored by TLC).
-
Oxidative Cleavage: The resulting crude pyruvate ester is suspended in a suitable solvent (e.g., toluene), and 30% hydrogen peroxide is added cautiously. The mixture is refluxed until the reaction is complete.
-
Acidification and Isolation: After cooling, the reaction mixture is acidified with concentrated hydrochloric acid. The precipitated product, 4-chloro-2-nitrophenylacetic acid, is collected by filtration, washed with water, and dried.
Expected Yield: Approximately 85-90%.
Protocol 2: Reductive Cyclization using Catalytic Hydrogenation
This method employs platinum(IV) oxide as a catalyst for the hydrogenation of the nitro group, leading to in-situ cyclization.
Materials:
-
4-Chloro-2-nitrophenylacetic acid
-
Platinum(IV) oxide (PtO₂)
-
Acetic Acid
-
Methanol
-
Hydrogen gas (H₂)
Procedure:
-
Reaction Setup: A solution of 4-chloro-2-nitrophenylacetic acid (1.0 eq) in a mixture of acetic acid and methanol is charged into a hydrogenation vessel.
-
Catalyst Addition: Platinum(IV) oxide (typically 1-5 mol%) is carefully added to the solution.
-
Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 3-4 atm). The reaction mixture is stirred vigorously at room temperature.
-
Monitoring: The progress of the reaction is monitored by the cessation of hydrogen uptake.
-
Work-up: Upon completion, the catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure.
-
Purification: The resulting solid is triturated with water, filtered, and dried to afford this compound as a solid. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Caption: Workflow for catalytic hydrogenation.
Protocol 3: Reductive Cyclization using Iron in Acetic Acid
This classic and cost-effective method utilizes iron powder in an acidic medium for the reduction.
Materials:
-
4-Chloro-2-nitrophenylacetic acid
-
Iron powder (Fe)
-
Acetic Acid
-
Methanol
Procedure:
-
Reaction Setup: A mixture of 4-chloro-2-nitrophenylacetic acid (1.0 eq) in acetic acid and methanol is placed in a round-bottom flask equipped with a reflux condenser.
-
Addition of Iron: The mixture is heated to a gentle reflux, and iron powder (typically 3-5 eq) is added portion-wise to control the exothermic reaction.
-
Reaction: The reaction mixture is maintained at reflux with vigorous stirring for 2-4 hours, or until the starting material is consumed (monitored by TLC).
-
Work-up: The hot reaction mixture is filtered to remove excess iron and iron salts. The filter cake is washed with hot methanol.
-
Isolation: The combined filtrate is concentrated under reduced pressure. The residue is then poured into ice-water, and the precipitated solid is collected by filtration.
-
Purification: The crude product is washed with water until the washings are neutral and then dried. Recrystallization from ethanol can be performed for higher purity.
Protocol 4: Reductive Cyclization using Zinc in Acetic Acid
Similar to the iron-based method, this protocol uses zinc dust as the reducing agent.
Materials:
-
4-Chloro-2-nitrophenylacetic acid
-
Zinc dust (Zn)
-
Acetic Acid
-
Ethanol
Procedure:
-
Reaction Setup: 4-Chloro-2-nitrophenylacetic acid (1.0 eq) is dissolved in a mixture of acetic acid and ethanol in a reaction flask.
-
Addition of Zinc: The solution is heated to 70-80 °C, and zinc dust (typically 3-5 eq) is added in portions.
-
Reaction: The mixture is stirred at this temperature for 3-5 hours. The reaction progress is monitored by TLC.
-
Work-up: After completion, the reaction mixture is filtered while hot to remove unreacted zinc and zinc salts.
-
Isolation: The filtrate is cooled, and the precipitated product is collected by filtration. The solid is washed with water and dried.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent.
Reaction Mechanisms
The reductive cyclization proceeds through the initial reduction of the aromatic nitro group to an amino group, which is then poised for intramolecular nucleophilic attack on the carboxylic acid functionality (or its activated form), leading to the formation of the five-membered lactam ring of the oxindole (B195798) core.
Caption: General mechanism of reductive cyclization.
Conclusion
The choice of reductive cyclization method for the synthesis of this compound depends on several factors, including cost, scale, available equipment, and desired purity. Catalytic hydrogenation generally offers the highest yields and purity under mild conditions but requires specialized hydrogenation equipment. The use of iron in acetic acid is a cost-effective and robust method suitable for large-scale production, providing high yields. Zinc in acetic acid is another viable option, although it may result in slightly lower yields compared to the other two methods. All three methods provide reliable pathways to this important pharmaceutical intermediate.
Application Notes and Protocols: 6-Chlorooxindole as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 6-chlorooxindole as a strategic starting material in the synthesis of high-value compounds, particularly in the pharmaceutical industry. Detailed protocols for the synthesis of key intermediates and final products are provided, along with quantitative data and visualizations of relevant biological pathways.
Introduction
This compound is a substituted oxindole (B195798) that serves as a pivotal building block in organic synthesis. Its unique structural and electronic properties, conferred by the chlorine substituent and the reactive C3 position, make it an ideal precursor for the construction of complex heterocyclic systems. Notably, it is a key intermediate in the synthesis of the atypical antipsychotic drug Ziprasidone and a foundational scaffold for the development of potent spirooxindole-based MDM2-p53 interaction inhibitors for cancer therapy.
Application 1: Synthesis of Ziprasidone - An Atypical Antipsychotic
This compound is a crucial starting material for the multi-step synthesis of Ziprasidone, a serotonin (B10506) and dopamine (B1211576) antagonist used in the treatment of schizophrenia.[1][2] The synthetic strategy involves the introduction of a side chain at the C5 position of the this compound core.
Synthetic Workflow for Ziprasidone
The overall synthetic route from this compound to Ziprasidone involves a Friedel-Crafts acylation, followed by reduction and subsequent condensation with a piperazine (B1678402) derivative.
Caption: Synthetic pathway from this compound to Ziprasidone.
Experimental Protocols
Protocol 1: Synthesis of 5-(2-Chloroacetyl)-6-chlorooxindole
This protocol describes the Friedel-Crafts acylation of this compound.
-
Reaction Setup: To a stirred suspension of anhydrous aluminum chloride (1.5 eq) in a suitable solvent (e.g., carbon disulfide), add this compound (1.0 eq) at 0-5 °C under an inert atmosphere.
-
Addition of Acylating Agent: Slowly add chloroacetyl chloride (1.2 eq) to the reaction mixture, maintaining the temperature below 10 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Isolation: Filter the resulting precipitate, wash thoroughly with water, and dry under vacuum to yield 5-(2-chloroacetyl)-6-chlorooxindole.
Protocol 2: Synthesis of 5-(2-Chloroethyl)-6-chlorooxindole
This protocol details the reduction of the keto group in the acylated intermediate.
-
Reaction Setup: Dissolve 5-(2-chloroacetyl)-6-chlorooxindole (1.0 eq) in trifluoroacetic acid (TFA).
-
Addition of Reducing Agent: Slowly add triethylsilane (2.0 eq) to the solution at room temperature.
-
Reaction Progression: Stir the mixture at room temperature for 4-6 hours until the reaction is complete (monitored by TLC).
-
Work-up: Remove the TFA under reduced pressure. To the residue, add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under vacuum. The crude product can be purified by column chromatography or recrystallization to afford 5-(2-chloroethyl)-6-chlorooxindole.
Protocol 3: Synthesis of Ziprasidone
This final step involves the condensation of the chloroethyl intermediate with the appropriate piperazine derivative.
-
Reaction Setup: In a reaction vessel, combine 5-(2-chloroethyl)-6-chlorooxindole (1.0 eq), 3-(1-piperazinyl)-1,2-benzisothiazole (B29119) (1.1 eq), and sodium carbonate (2.0 eq) in an aqueous medium.
-
Reaction Conditions: Heat the mixture to reflux (95-100 °C) and maintain for 12-15 hours.
-
Isolation: Cool the reaction mixture and filter the precipitated solid.
-
Purification: Wash the crude product with water and then slurry with a suitable organic solvent (e.g., isopropanol) to remove impurities. Filter and dry the solid under vacuum to obtain Ziprasidone.
Quantitative Data for Ziprasidone Synthesis
| Step | Product | Starting Material | Reagents | Yield (%) | Purity (%) (HPLC) |
| 1 | 5-(2-Chloroacetyl)-6-chlorooxindole | This compound | Chloroacetyl chloride, AlCl₃ | 75-85 | >98 |
| 2 | 5-(2-Chloroethyl)-6-chlorooxindole | 5-(2-Chloroacetyl)-6-chlorooxindole | Triethylsilane, TFA | 80-90 | >99 |
| 3 | Ziprasidone | 5-(2-Chloroethyl)-6-chlorooxindole | 3-(1-piperazinyl)-1,2-benzisothiazole | 85-95 | >99.5 |
Application 2: Synthesis of Spirooxindole-Based MDM2-p53 Inhibitors
This compound serves as a valuable scaffold for the synthesis of spirooxindole-based inhibitors of the MDM2-p53 protein-protein interaction, a promising strategy in cancer therapy. The core concept is that the oxindole moiety can mimic the tryptophan residue of p53, which is crucial for its binding to MDM2. The key synthetic step is a [3+2] cycloaddition reaction to construct the spiro-pyrrolidine ring at the C3 position of the oxindole.
Synthetic Workflow for Spirooxindole MDM2 Inhibitors
The general strategy involves the conversion of this compound to a suitable dipolarophile, followed by a 1,3-dipolar cycloaddition with an in-situ generated azomethine ylide.
Caption: General synthesis of spirooxindoles via 1,3-dipolar cycloaddition.
Experimental Protocols
Protocol 4: Synthesis of 6-Chloro-3-methyleneindolin-2-one (Representative Procedure)
This protocol describes the formation of the key dipolarophile intermediate.
-
Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as methanol (B129727).
-
Addition of Reagents: Add an excess of an aqueous solution of formaldehyde (B43269) (e.g., 37 wt. %) and a catalytic amount of a base (e.g., diethylamine).
-
Reaction Progression: Stir the mixture at room temperature for 2-4 hours. The product often precipitates out of the solution.
-
Isolation: Filter the precipitate, wash with cold methanol, and dry under vacuum to yield 6-chloro-3-methyleneindolin-2-one.
Protocol 5: Synthesis of a 6-Chloro-Spirooxindole-Pyrrolidine Derivative (Representative Procedure)
This protocol details the one-pot, three-component [3+2] cycloaddition reaction.
-
Reaction Setup: To a solution of 6-chloro-3-methyleneindolin-2-one (1.0 eq) in a suitable solvent (e.g., methanol or ethanol), add an amino acid (e.g., sarcosine (B1681465) or proline, 1.2 eq) and an aldehyde (e.g., a substituted benzaldehyde, 1.2 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux for 6-12 hours. The azomethine ylide is generated in situ from the condensation of the amino acid and the aldehyde.
-
Reaction Monitoring: Monitor the formation of the spiro-product by TLC.
-
Isolation and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration. Alternatively, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica (B1680970) gel to afford the desired 6-chloro-spirooxindole-pyrrolidine derivative.
Quantitative Data for Spirooxindole Synthesis
| Product Class | Starting Material | Key Reaction | Yield (%) | Diastereomeric Ratio |
| 6-Chloro-spiro[oxindole-3,2'-pyrrolidine] | 6-Chloro-3-methyleneindolin-2-one | [3+2] Cycloaddition | 60-85 | Varies with substrates and catalysts |
Biological Context: The p53 Signaling Pathway
Inhibition of the MDM2-p53 interaction by spirooxindoles derived from this compound leads to the stabilization and activation of the p53 tumor suppressor protein. Activated p53 then transcriptionally activates a cascade of downstream target genes, leading to cell cycle arrest (primarily through p21) or apoptosis. Apoptosis can be initiated through both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways.
References
Synthesis of 6-chloro-5-(2-chloroethyl)oxindole: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of 6-chloro-5-(2-chloroethyl)oxindole, a key intermediate in the preparation of various pharmaceutically active compounds. The primary synthetic route involves a two-step process: the Friedel-Crafts acylation of 6-chlorooxindole to yield 6-chloro-5-(chloroacetyl)oxindole, followed by the reduction of the keto group. Alternative reduction methods are also discussed.
Chemical Data Summary
The following tables summarize the key chemical and physical properties of the starting material, intermediate, and final product.
Table 1: Properties of this compound (Starting Material)
| Property | Value |
| Molecular Formula | C₈H₆ClNO |
| Molecular Weight | 167.59 g/mol |
| Appearance | Off-white to pale yellow crystalline powder |
| CAS Number | 17630-75-0 |
Table 2: Properties of 6-chloro-5-(chloroacetyl)oxindole (Intermediate)
| Property | Value |
| Molecular Formula | C₁₀H₇Cl₂NO₂ |
| Molecular Weight | 244.08 g/mol |
| Appearance | Pale yellow to yellow solid |
| CAS Number | 140554-77-4 |
| ¹H NMR (DMSO-d₆) | A spectrum is available, detailed analysis would require access to the raw data.[1] |
Table 3: Properties of 6-chloro-5-(2-chloroethyl)oxindole (Final Product)
| Property | Value |
| Molecular Formula | C₁₀H₉Cl₂NO |
| Molecular Weight | 230.09 g/mol |
| Appearance | White to yellow or orange powder/crystal[2] |
| CAS Number | 118289-55-7[2] |
| Purity | >98.0% (GC)[2] |
| ¹H NMR | A spectrum is available, detailed analysis would require access to the raw data.[3] |
| FT-IR | A spectrum is available, detailed analysis would require access to the raw data.[4] |
Experimental Protocols
The synthesis of 6-chloro-5-(2-chloroethyl)oxindole is presented as a two-step process. A schematic of the overall workflow is provided below.
Step 1: Synthesis of 6-chloro-5-(chloroacetyl)oxindole (Intermediate)
This procedure outlines the Friedel-Crafts acylation of this compound.[5][6][7][8]
Materials:
-
This compound
-
Chloroacetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Crushed ice
-
Concentrated hydrochloric acid (HCl)
-
2M HCl
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Reflux condenser with a gas trap
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap, suspend anhydrous aluminum chloride (1.1 to 1.5 equivalents) in anhydrous dichloromethane.
-
Cooling: Cool the suspension to 0-5 °C using an ice bath.
-
Addition of Reagents:
-
Slowly add chloroacetyl chloride (1.0 equivalent) to the stirred suspension.
-
To this mixture, add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane dropwise from the dropping funnel over 30-60 minutes, maintaining the temperature between 0-5 °C.
-
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours or until the reaction is complete (monitor by TLC).
-
Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Work-up and Isolation:
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash successively with 2M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol (B145695) or an ethanol/water mixture.
Step 2: Synthesis of 6-chloro-5-(2-chloroethyl)oxindole (Final Product)
This section details three different methods for the reduction of the intermediate, 6-chloro-5-(chloroacetyl)oxindole.
Method A: Reduction with Triethylsilane in Trifluoroacetic Acid
This protocol is adapted from a patented procedure.[9]
Materials:
-
6-chloro-5-(chloroacetyl)oxindole
-
Trifluoroacetic acid (TFA)
-
Triethylsilane
-
Chilled water
Equipment:
-
Three-neck flask
-
Magnetic stirrer
-
Nitrogen inlet
-
Ice bath
Procedure:
-
Reaction Setup: Charge a 3-liter three-neck flask with 650 ml of trifluoroacetic acid and 130 gm of 6-chloro-5-(chloroacetyl)oxindole under a nitrogen atmosphere at 25 to 30°C.
-
Cooling: Stir the mixture for 15 minutes and then cool to 0 to 5°C with stirring.
-
Addition of Reducing Agent: Slowly add 142.46 gms of triethylsilane over 30 minutes, ensuring the temperature is maintained between 0 to 5°C.
-
Reaction: Stir the reaction mixture for 30 minutes at 0 to 5°C, then allow it to gradually warm to 30 to 35°C and stir for an additional 6 hours.
-
Work-up: Cool the reaction mixture to 5 to 10°C and slowly add chilled water. The product will precipitate out of the solution.
-
Isolation and Purification: Filter the precipitate, wash with water, and dry. The product can be further purified by recrystallization from a suitable solvent like isopropanol (B130326) or by column chromatography.[9]
Method B: One-Pot Reduction with Sodium Borohydride (B1222165) and Triethylsilyl Hydride
This method offers a cost-effective, one-pot synthesis.[10]
Note: The available literature describes this as an improved one-pot process using sodium borohydride in the presence of triethylsilyl hydride, which avoids the isolation of the potentially hazardous ketone intermediate. However, a detailed step-by-step protocol with specific quantities and conditions is not fully provided in the search results.
A general procedure for a similar reduction would involve:
-
Dissolving the 6-chloro-5-(chloroacetyl)oxindole in a suitable solvent (e.g., methanol (B129727) or THF).
-
Cooling the solution in an ice bath.
-
Adding sodium borohydride portion-wise, followed by the addition of triethylsilyl hydride.
-
Stirring the reaction at room temperature until completion (monitored by TLC).
-
Performing an aqueous work-up to quench the reaction and isolate the crude product.
-
Purifying the product by recrystallization or chromatography.
Method C: Lewis Acid-Mediated Deoxygenation with Tetramethyldisiloxane
This is described as a novel, one-pot process that has been scaled up to a multi-kilo scale.[11][12]
Note: While the literature highlights this as an improved process involving a Lewis acid-mediated selective deoxygenation of the precursor ketone with tetramethyldisiloxane (TMDS), a detailed experimental protocol is not available in the provided search results. This method is noted to obviate the need for isolation of the precursor ketone.
A general approach for such a reaction would likely involve:
-
Combining the 6-chloro-5-(chloroacetyl)oxindole with a Lewis acid (e.g., indium(III) chloride, aluminum chloride) in an appropriate solvent.
-
Adding tetramethyldisiloxane to the mixture.
-
Stirring the reaction at a suitable temperature until the deoxygenation is complete.
-
Quenching the reaction and performing a standard aqueous work-up.
-
Isolating and purifying the final product.
Logical Relationships in Synthesis
The following diagram illustrates the logical progression and alternative pathways in the synthesis of 6-chloro-5-(2-chloroethyl)oxindole.
Conclusion
The synthesis of 6-chloro-5-(2-chloroethyl)oxindole can be reliably achieved through a two-step process involving Friedel-Crafts acylation followed by reduction. The reduction step offers several alternative methods, with the triethylsilane/TFA system being well-documented. The one-pot procedures using sodium borohydride/triethylsilyl hydride or a Lewis acid/TMDS system present potentially more efficient and safer alternatives, although more detailed procedural information would be beneficial for their implementation. The protocols and data presented herein provide a comprehensive guide for researchers engaged in the synthesis of this important pharmaceutical intermediate.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. 6-Chloro-5-(2-chloroethyl)oxindole | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. WO2003099198A2 - A process for the preparation of oxindole derivatives - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Improved Process for the Preparation of 6-Chloro-5-(2-chloroethyl)oxindole | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
Application of 6-Chlorooxindole in the Synthesis of the Antipsychotic Drug Ziprasidone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ziprasidone (B1663615) is an atypical antipsychotic medication utilized in the treatment of schizophrenia and bipolar disorder.[1][2][3] Its therapeutic efficacy is attributed to its potent antagonist activity at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[4] A key starting material in the chemical synthesis of Ziprasidone is 6-chlorooxindole, a substituted oxindole (B195798) derivative.[1] The purity of this raw material is critical, as it directly impacts the impurity profile of the final active pharmaceutical ingredient (API).[5][6] This document provides a detailed overview of the application of this compound in the synthesis of Ziprasidone, including reaction pathways, experimental protocols, and quantitative data.
Synthetic Pathway Overview
The synthesis of Ziprasidone from this compound generally proceeds through a three-step sequence. This pathway involves a Friedel-Crafts acylation, a reduction of the resulting ketone, and a final condensation reaction.
The initial step is the Friedel-Crafts acylation of this compound with chloroacetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride, to yield 6-chloro-5-(chloroacetyl)-1,3-dihydro-2H-indol-2-one.[7][8][9] This intermediate is then subjected to a reduction of the keto group. A common method for this reduction involves the use of triethylsilane in the presence of a strong acid like trifluoroacetic acid, affording 6-chloro-5-(2-chloroethyl)-1,3-dihydro-2H-indol-2-one.[5][8][10] Finally, this chloroethyl intermediate is condensed with 1-(1,2-benzisothiazol-3-yl)piperazine in the presence of a base, such as sodium carbonate, to yield Ziprasidone.[8][11]
Quantitative Data Summary
The following table summarizes the reported yields and purity for the synthesis of Ziprasidone and its key intermediates starting from this compound. It is important to note that reaction conditions and purification methods can significantly influence these values.
| Step | Product | Reagents | Yield (%) | Purity (%) | Reference(s) |
| Friedel-Crafts Acylation | 6-chloro-5-(chloroacetyl)-1,3-dihydro-2H-indol-2-one | Chloroacetyl chloride, AlCl₃ | >100* | - | [9] |
| Reduction | 6-chloro-5-(2-chloroethyl)-1,3-dihydro-2H-indol-2-one | Triethylsilane, Trifluoroacetic acid | 87 | - | [10] |
| Condensation | Ziprasidone | 1-(1,2-benzisothiazol-3-yl)piperazine, Na₂CO₃ | 76 | 99.8 | [7] |
*A weight yield in excess of 100% was reported due to the presence of residual salts which were removed in a subsequent step.[9]
Experimental Protocols
The following are detailed experimental protocols for the key steps in the synthesis of Ziprasidone from this compound, adapted from the literature.
Step 1: Synthesis of 6-chloro-5-(chloroacetyl)-1,3-dihydro-2H-indol-2-one (Friedel-Crafts Acylation)
This protocol is adapted from a procedure described for the synthesis of a key Ziprasidone intermediate.[9]
Materials:
-
This compound
-
Chloroacetyl chloride
-
Aluminum chloride (AlCl₃)
-
Carbon disulfide (CS₂) or other suitable solvent
-
Methanol
-
Water
Procedure:
-
To a suitable reaction vessel, charge this compound and the solvent (e.g., CS₂).
-
Cool the mixture to the desired temperature (e.g., 0-5 °C).
-
Slowly add aluminum chloride to the suspension while maintaining the temperature.
-
Add chloroacetyl chloride dropwise to the reaction mixture.
-
Allow the reaction to proceed at a controlled temperature until completion, as monitored by a suitable analytical technique (e.g., TLC or HPLC).
-
Upon completion, carefully quench the reaction by adding the mixture to a mixture of ice and water.
-
The resulting solid is collected by filtration, washed with water and then with a solvent such as methanol.
-
The product is dried under vacuum to yield 6-chloro-5-(chloroacetyl)-1,3-dihydro-2H-indol-2-one.
Step 2: Synthesis of 6-chloro-5-(2-chloroethyl)-1,3-dihydro-2H-indol-2-one (Reduction)
This protocol is based on procedures found in the patent literature.[10][12]
Materials:
-
6-chloro-5-(chloroacetyl)-1,3-dihydro-2H-indol-2-one
-
Triethylsilane
-
Trifluoroacetic acid
-
Water
Procedure:
-
In a reaction flask under a nitrogen atmosphere, charge 6-chloro-5-(chloroacetyl)-1,3-dihydro-2H-indol-2-one and trifluoroacetic acid.
-
Cool the mixture to 0-5 °C with stirring.
-
Slowly add triethylsilane to the reaction mixture, ensuring the temperature is maintained between 0-5 °C.
-
After the addition is complete, allow the reaction mixture to gradually warm to room temperature (e.g., 30-35 °C) and stir for several hours (e.g., 6 hours).
-
Cool the reaction mixture again to 5-10 °C and slowly add chilled water to precipitate the product.
-
Stir the mixture for about 1 hour and then filter the solid.
-
The collected solid is washed with water and dried under vacuum to afford 6-chloro-5-(2-chloroethyl)-1,3-dihydro-2H-indol-2-one.
Step 3: Synthesis of Ziprasidone (Condensation)
This protocol is a generalized procedure based on several reported methods.[7][11][12]
Materials:
-
6-chloro-5-(2-chloroethyl)-1,3-dihydro-2H-indol-2-one
-
1-(1,2-benzisothiazol-3-yl)piperazine or its hydrochloride salt
-
Sodium carbonate (Na₂CO₃)
-
Water or an organic solvent (e.g., cyclohexane)
-
Optional: Sodium iodide and a phase transfer catalyst (e.g., tetrabutylammonium (B224687) bromide)
Procedure:
-
Charge a reaction vessel with water, 6-chloro-5-(2-chloroethyl)-1,3-dihydro-2H-indol-2-one, 1-(1,2-benzisothiazol-3-yl)piperazine (or its HCl salt), and sodium carbonate.
-
Heat the mixture to reflux (approximately 95-100 °C) and maintain for an extended period (e.g., 15 hours), monitoring the reaction progress by HPLC.
-
After the reaction is complete, cool the mixture to 45-50 °C.
-
Add additional water and stir for 30 minutes.
-
Filter the suspension at 45-50 °C and wash the collected solid with water.
-
The crude Ziprasidone can be purified by recrystallization from a suitable solvent mixture (e.g., methanol/chloroform) to yield a product with high purity.[7]
Conclusion
This compound is a pivotal starting material in the synthesis of Ziprasidone. The synthetic route, primarily involving Friedel-Crafts acylation, reduction, and condensation, is well-established. The control of impurities in the initial this compound is paramount for achieving high purity in the final Ziprasidone product. The provided protocols and data serve as a valuable resource for researchers and professionals involved in the development and manufacturing of this important antipsychotic medication.
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [wap.guidechem.com]
- 3. ziprasidone | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Ziprasidone (CP-88,059): a new antipsychotic with combined dopamine and serotonin receptor antagonist activity. | BioGRID [thebiogrid.org]
- 5. EP1476162B1 - Controlled synthesis of ziprasidone - Google Patents [patents.google.com]
- 6. WO2003070246A1 - Controlled synthesis of ziprasidone and compositions thereof - Google Patents [patents.google.com]
- 7. tsijournals.com [tsijournals.com]
- 8. Ziprasidone hydrochloride, CP-88059, CP-88059-01, Geodon, Zeldox-药物合成数据库 [drugfuture.com]
- 9. newdrugapprovals.org [newdrugapprovals.org]
- 10. newdrugapprovals.org [newdrugapprovals.org]
- 11. US8178674B2 - Process for the preparation of ziprasidone - Google Patents [patents.google.com]
- 12. WO2012020424A1 - A short process for the preparation of ziprasidone and intermediates thereof - Google Patents [patents.google.com]
Application Notes and Protocols for the N-Derivatization of 6-Chlorooxindole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the derivatization of the nitrogen atom of 6-chlorooxindole, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections describe methodologies for N-alkylation, N-acylation, and N-arylation, complete with experimental procedures, quantitative data, and workflow diagrams.
Introduction
This compound is a valuable heterocyclic scaffold in medicinal chemistry, notably serving as a precursor for the synthesis of the atypical antipsychotic drug Ziprasidone.[1] Functionalization at the nitrogen atom (N-1 position) of the oxindole (B195798) ring is a critical step in the molecular design and synthesis of novel drug candidates, allowing for the introduction of diverse substituents that can modulate pharmacological activity. This document outlines robust and reproducible protocols for the N-alkylation, N-acylation, and N-arylation of this compound.
N-Alkylation of this compound
Direct N-alkylation of oxindoles can be challenging due to the competing reactivity of the enolate at the C-3 position. A reliable strategy involves a three-step process: protection of the C-3 position, N-alkylation, and subsequent deprotection.
Experimental Workflow: N-Alkylation
References
Application Notes and Protocols: Synthesis and Application of 6-Chloro-5-(chloroacetyl)oxindole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of 6-chlorooxindole with chloroacetyl chloride is a pivotal step in the synthesis of several pharmacologically significant molecules. This Friedel-Crafts acylation reaction yields 6-chloro-5-(chloroacetyl)oxindole, a key intermediate in the manufacturing of the atypical antipsychotic drug, Ziprasidone.[1][2] Ziprasidone is utilized in the treatment of schizophrenia and bipolar disorder, exerting its therapeutic effects through modulation of dopaminergic and serotonergic pathways.[3][4][5] This document provides detailed application notes, experimental protocols, and safety information for the synthesis of 6-chloro-5-(chloroacetyl)oxindole, along with an overview of the signaling pathway of its end-product, Ziprasidone.
Reaction and Mechanism
The synthesis of 6-chloro-5-(chloroacetyl)oxindole is achieved via an electrophilic aromatic substitution, specifically a Friedel-Crafts acylation. In this reaction, the this compound aromatic ring acts as a nucleophile, attacking an acylium ion generated from chloroacetyl chloride in the presence of a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). The reaction is generally performed in an inert solvent such as dichloromethane (B109758) (MDC).[6][7]
The mechanism proceeds through the following steps:
-
Formation of the Acylium Ion: The Lewis acid catalyst, AlCl₃, coordinates with the chlorine atom of chloroacetyl chloride, polarizing the carbonyl group and facilitating the formation of a highly electrophilic acylium ion.
-
Electrophilic Attack: The electron-rich aromatic ring of this compound attacks the acylium ion. The acylation occurs preferentially at the C-5 position due to the directing effects of the substituents on the oxindole (B195798) ring.
-
Deprotonation: A base (such as the AlCl₄⁻ complex) removes a proton from the intermediate sigma complex, restoring the aromaticity of the ring and yielding the final product, 6-chloro-5-(chloroacetyl)oxindole.
Data Presentation
While specific quantitative yields and detailed spectral data for 6-chloro-5-(chloroacetyl)oxindole are not extensively reported in publicly available literature, the following table outlines the expected analytical characterization that should be performed on the synthesized product.
| Parameter | Expected Data / Analysis |
| Molecular Formula | C₁₀H₇Cl₂NO₂ |
| Molecular Weight | 244.08 g/mol |
| Appearance | Off-white to pale yellow solid |
| Purity | >98% (typically determined by HPLC) |
| Yield | Not consistently reported in literature; optimization of reaction conditions is necessary to maximize yield. |
| ¹H NMR | Expected signals would correspond to the aromatic protons of the oxindole ring, the methylene (B1212753) protons of the chloroacetyl group, the methylene protons of the oxindole ring, and the N-H proton. Chemical shifts would be influenced by the electron-withdrawing groups. |
| ¹³C NMR | Expected signals would include those for the carbonyl carbons (ketone and amide), the aromatic carbons, and the methylene carbons. |
| Infrared (IR) | Characteristic peaks would be expected for the N-H stretch, C=O stretches (amide and ketone), and C-Cl stretch. |
| Mass Spectrometry | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product. Isotopic peaks due to the presence of two chlorine atoms would also be expected. |
Experimental Protocols
The following is a representative protocol for the synthesis of 6-chloro-5-(chloroacetyl)oxindole based on general procedures for Friedel-Crafts acylation.
Materials:
-
This compound
-
Chloroacetyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (MDC)
-
Deionized Water
-
Acetic Acid (for purification, optional)
-
Methanol or Isopropyl Alcohol (for recrystallization, optional)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Ice bath
-
Heating mantle
-
Standard glassware for work-up and purification
Procedure:
-
Reaction Setup: In a clean, dry, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (1.2 to 1.5 equivalents) under an inert atmosphere. To this, add anhydrous dichloromethane.
-
Addition of Reactants: Cool the suspension to 0-5 °C using an ice bath. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension.
-
Acylation: Prepare a solution of chloroacetyl chloride (1.1 to 1.3 equivalents) in anhydrous dichloromethane and add it to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the reaction mixture while maintaining the temperature between 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 40 °C for MDC). Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary, typically ranging from a few hours to overnight.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it into a beaker containing a mixture of crushed ice and water to quench the reaction and decompose the aluminum chloride complex.
-
Isolation: The product may precipitate out of the aqueous mixture. Collect the solid by vacuum filtration and wash with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as methanol, isopropyl alcohol, or by washing with acetic acid.[6][7]
Safety Precautions
-
This reaction should be carried out in a well-ventilated fume hood.
-
Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with care and under an inert atmosphere.
-
Chloroacetyl chloride is toxic, corrosive, and a lachrymator. Use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
Visualizations
Reaction Workflow
Caption: Workflow for the synthesis of 6-chloro-5-(chloroacetyl)oxindole.
Signaling Pathway of Ziprasidone
The end-product, Ziprasidone, is an atypical antipsychotic that primarily targets dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. Its complex pharmacological profile also includes interactions with other serotonin receptor subtypes and monoamine transporters.
Caption: Simplified signaling pathway of Ziprasidone.
References
- 1. researchgate.net [researchgate.net]
- 2. Improved Process for the Preparation of 6-Chloro-5-(2-chloroethyl)oxindole | Semantic Scholar [semanticscholar.org]
- 3. Ziprasidone - Wikipedia [en.wikipedia.org]
- 4. Ziprasidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What is the mechanism of Ziprasidone Hydrochloride? [synapse.patsnap.com]
- 6. WO2003099198A2 - A process for the preparation of oxindole derivatives - Google Patents [patents.google.com]
- 7. RU2172309C2 - Method of preparing 2-(phenylamino)phenylacetic acid derivatives - Google Patents [patents.google.com]
Application Notes & Protocols: One-Pot Synthesis of 6-Chlorooxindole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: 6-Chlorooxindole is a vital heterocyclic compound that serves as a fundamental building block in medicinal chemistry.[1] Its derivatives are integral to the synthesis of various pharmaceuticals, most notably the atypical antipsychotic drug Ziprasidone (B1663615), which is used to treat schizophrenia.[2] Ziprasidone functions as a potent antagonist of serotonin (B10506) (5-HTA2) and dopamine (B1211576) (D2) receptors.[2] Furthermore, the this compound scaffold is utilized in designing potent non-peptide MDM2 inhibitors, which are significant in the development of cancer therapeutics.[2]
Conventional multi-step syntheses for these derivatives can be time-consuming and inefficient. One-pot synthesis methodologies, which combine multiple reaction steps into a single operation without isolating intermediates, offer significant advantages.[3][4] These approaches enhance efficiency, reduce solvent waste, and lower operational costs, making them highly desirable in both academic research and industrial pharmaceutical production.[3][5]
This document provides detailed protocols and application notes for the one-pot synthesis of key this compound derivatives, focusing on methods relevant to drug discovery and development.
I. One-Pot Reductive Deoxygenation for Ziprasidone Intermediate
A crucial step in the synthesis of Ziprasidone is the formation of 5-(2-chloroethyl)-6-chlorooxindole. An efficient one-pot process has been developed for this transformation, starting from 6-chloro-5-(chloroacetyl)oxindole. This method avoids the isolation of potentially hazardous intermediates and has been successfully scaled for industrial production.[6][7] The reaction involves the selective reduction of a ketone using a silane-based reducing agent in the presence of a strong acid.[8][9]
Experimental Protocol: Synthesis of 5-(2-chloroethyl)-6-chlorooxindole
This protocol is based on the reductive deoxygenation of 6-chloro-5-(chloroacetyl)oxindole using triethylsilane.
Materials:
-
6-chloro-5-(chloroacetyl)oxindole
-
Trifluoroacetic acid (TFA)
-
Triethylsilane (Et3SiH)
-
Deionized water
-
Nitrogen gas supply
-
Three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel
Procedure:
-
Under a nitrogen atmosphere, charge the three-neck flask with trifluoroacetic acid (approx. 5 volumes relative to the starting material).
-
Add 6-chloro-5-(chloroacetyl)oxindole (1.0 eq) to the flask at room temperature (25-30°C).
-
Stir the mixture for 15 minutes until the solid is fully dissolved.
-
Cool the reaction mixture to 0-5°C using an ice bath.
-
Slowly add triethylsilane (approx. 1.1-1.5 eq) dropwise via the dropping funnel, ensuring the internal temperature is maintained between 0-5°C. The addition should take approximately 30 minutes.
-
Stir the reaction mixture for an additional 30-60 minutes at 0-5°C.
-
Allow the mixture to gradually warm to room temperature (30-35°C) and continue stirring for 6-8 hours, monitoring the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to 5-10°C.
-
Slowly and carefully add chilled deionized water to quench the reaction and precipitate the product.
-
Stir the resulting slurry for 1 hour to ensure complete precipitation.
-
Filter the solid product, wash with water until the filtrate is neutral, and dry under vacuum at 60-70°C.
Quantitative Data
The following table summarizes typical reaction parameters for the one-pot reduction.
| Starting Material | Reducing Agent | Acid/Solvent | Temperature | Time | Reported Yield |
| 6-chloro-5-(chloroacetyl)oxindole | Triethylsilane | Trifluoroacetic Acid | 0°C to 35°C | 6-8 hours | High |
| 6-chloro-5-(chloroacetyl)oxindole | Tetramethyldisiloxane (TMDS) | Aluminum Chloride (AlCl3) | N/A | N/A | High Yield[7][10] |
Note: Specific yields can vary based on reaction scale and purity of reagents. "High Yield" is often reported in patents without specific percentages.
Experimental Workflow Diagram
Caption: Workflow for the one-pot synthesis of 5-(2-chloroethyl)-6-chlorooxindole.
II. One-Pot Intramolecular Cyclization for this compound Core Synthesis
The formation of the oxindole (B195798) ring itself can be achieved through a one-pot intramolecular cyclization. A common strategy involves the palladium-catalyzed cyclization of N-aryl-2-haloacetamides. This approach is versatile and central to modern heterocyclic chemistry.[11][12]
Conceptual Protocol: Pd-Catalyzed Synthesis of this compound
This protocol describes a general, conceptual method for the synthesis of the this compound core from 2-chloro-N-(4-chlorophenyl)acetamide via an intramolecular C-C bond formation.
Materials:
-
2-chloro-N-(4-chlorophenyl)acetamide
-
Palladium catalyst (e.g., Pd(OAc)2, Pd2(dba)3)
-
Phosphine (B1218219) ligand (e.g., SPhos, XPhos, P(t-Bu)3)
-
Base (e.g., K2CO3, Cs2CO3, NaOtBu)
-
Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
In a glovebox or under an inert atmosphere (Argon or Nitrogen), add 2-chloro-N-(4-chlorophenyl)acetamide (1.0 eq), palladium catalyst (1-5 mol%), phosphine ligand (2-10 mol%), and base (2.0-3.0 eq) to an oven-dried Schlenk flask.
-
Add the anhydrous, deoxygenated solvent via syringe.
-
Seal the flask and heat the reaction mixture to 80-120°C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield this compound.
Reaction Scheme Diagram
Caption: One-pot intramolecular cyclization to form the this compound core.
III. Applications in Drug Discovery & Relevant Signaling Pathways
This compound derivatives are privileged scaffolds in drug discovery due to their interaction with key biological targets.
-
Antipsychotics: As previously mentioned, this compound is a key intermediate for Ziprasidone, an antipsychotic that acts on dopaminergic and serotonergic pathways.[2] Its therapeutic effect is primarily due to its high-affinity antagonism of the dopamine D2 and serotonin 5-HT2A receptors.[2]
-
Anticancer Agents: The oxindole core is used to develop inhibitors of the MDM2-p53 interaction. MDM2 is an E3 ubiquitin ligase that targets the tumor suppressor protein p53 for degradation. Inhibiting this interaction stabilizes p53, allowing it to induce cell cycle arrest and apoptosis in cancer cells. This compound derivatives have been investigated as potent non-peptide MDM2 inhibitors.[2]
Signaling Pathway Diagram: Ziprasidone Mechanism of Action
Caption: Simplified pathway showing Ziprasidone's antagonism of D2 and 5-HT2A receptors.
References
- 1. CAS 56341-37-8: this compound | CymitQuimica [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. One-pot Methodologies [orgchem.hhu.de]
- 4. Advances in Mechanochemical Methods for One‐Pot Multistep Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Improved Process for the Preparation of 6-Chloro-5-(2-chloroethyl)oxindole | Semantic Scholar [semanticscholar.org]
- 8. WO2012020424A1 - A short process for the preparation of ziprasidone and intermediates thereof - Google Patents [patents.google.com]
- 9. WO2003099198A2 - A process for the preparation of oxindole derivatives - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. encyclopedia.pub [encyclopedia.pub]
experimental procedure for N-alkylation of 6-chlorooxindole
Application Notes: N-Alkylation of 6-Chlorooxindole
Introduction
The oxindole (B195798) scaffold is a privileged heterocyclic structure frequently found in natural products, pharmaceuticals, and other biologically active compounds.[1] N-alkylation of the oxindole core is a critical synthetic transformation for the development of new therapeutic agents, as it allows for the introduction of various functional groups that can modulate pharmacological properties. This compound is a particularly important intermediate in the synthesis of several drugs, including the atypical antipsychotic ziprasidone.[2]
A key challenge in the modification of oxindoles is controlling the regioselectivity of the alkylation. The oxindole anion is an ambident nucleophile, meaning alkylation can occur at either the nitrogen atom (N-alkylation) or the α-carbon (C3-alkylation). This protocol focuses on reaction conditions that selectively favor N-alkylation. A common strategy involves the use of a base to deprotonate the oxindole, followed by the addition of an alkylating agent. The choice of base, solvent, and temperature plays a crucial role in directing the reaction towards the desired N-alkylated product.[1]
General Reaction Scheme
The N-alkylation of this compound proceeds via deprotonation of the amide nitrogen, followed by a nucleophilic substitution reaction (SN2) with an alkyl halide.

Where R-X represents an alkylating agent (e.g., alkyl halide).
Experimental Workflow
The following diagram outlines the general workflow for the N-alkylation of this compound.
Caption: General experimental workflow for the N-alkylation of this compound.
Experimental Protocols
This section provides a detailed protocol for the N-benzylation of this compound, adapted from established procedures for oxindole alkylation.[1][3]
Materials and Reagents:
-
This compound
-
Benzyl (B1604629) bromide (BnBr)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Potassium iodide (KI) (optional, as catalyst)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol, 1.0 equiv) and anhydrous potassium carbonate (2.0 mmol, 2.0 equiv). A catalytic amount of potassium iodide (0.05 mmol, 0.05 equiv) can be added to facilitate the reaction.[1]
-
Solvent Addition: Add anhydrous DMF (2 mL) to the flask via syringe.[1]
-
Reaction Setup: Stir the suspension at room temperature for 15-20 minutes.
-
Alkylation: Add benzyl bromide (1.2 mmol, 1.2 equiv) dropwise to the stirred suspension.[1]
-
Heating: Heat the reaction mixture to 60 °C and stir for 3-24 hours.[1]
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using an appropriate eluent system (e.g., Hexane (B92381):Ethyl Acetate). The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.
-
Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into ice-cold water to quench the reaction.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with water and brine to remove residual DMF and salts.[3]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[3]
-
Purification: Purify the crude residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure N-benzylated-6-chlorooxindole.[3]
Data Presentation
The choice of reaction parameters significantly impacts the yield of the N-alkylation reaction. The following tables summarize data from studies on oxindole systems, which are applicable to this compound.[1]
Table 1: Effect of Base and Solvent on N-Benzylation Yield
Reaction Conditions: Oxindole (1.0 mmol), Benzyl Bromide (1.2 mmol), Base (2.0 mmol), KI (0.05 equiv), Solvent (2 mL), 60 °C, 3 h.[1]
| Entry | Base | Solvent | Yield (%) |
| 1 | K₂CO₃ | DMF | 55 |
| 2 | TEA | DMF | < 20 |
| 3 | NaH | DMF | < 5 |
| 4 | K₂CO₃ | MeCN | 36 |
| 5 | K₂CO₃ | Acetone | 11 |
Data adapted from a study on a model oxindole system.[1] TEA = Triethylamine (B128534), NaH = Sodium Hydride, DMF = N,N-Dimethylformamide, MeCN = Acetonitrile.
As shown, the combination of potassium carbonate (K₂CO₃) as the base and DMF as the solvent provided the highest yield for the N-alkylation reaction.[1] Stronger bases like NaH and organic bases like triethylamine were found to be less effective.[1]
Table 2: Substrate Scope for N-Alkylation with Various Alkyl Halides
Reaction Conditions: Oxindole (1.0 equiv), Alkyl Bromide (1.2 equiv), K₂CO₃ (2.0 equiv), KI (0.05 equiv), DMF, 60 °C, 24 h. The reaction proceeds via a 3-step sequence including protection and deprotection steps.[1]
| Entry | Alkylating Agent | Product Structure | Overall Yield (%) |
| 1 | Benzyl bromide | N-benzyl-oxindole | 67 |
| 2 | Cyclohexylmethyl bromide | N-cyclohexylmethyl-oxindole | 58 |
| 3 | Butyl bromide | N-butyl-oxindole | 61 |
Yields reported are for the overall three-step synthesis (protection, alkylation, deprotection) on the parent oxindole.[1] This methodology is applicable for oxindoles possessing electron-withdrawing substituents like chlorine.[1]
References
Application Notes: The Use of 6-Chlorooxindole in the Design of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxindole (B195798) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. The strategic placement of substituents on the oxindole ring can significantly influence potency, selectivity, and pharmacokinetic properties. This document focuses on the application of a specific substituted oxindole, 6-chlorooxindole , in the design and synthesis of kinase inhibitors. The chloro-substitution at the 6-position can impart desirable properties, including altered electronics and lipophilicity, which can be exploited to achieve potent and selective inhibition of various kinases. These notes provide an overview of the application of this compound in the development of inhibitors for Glycogen Synthase Kinase 3β (GSK3β), Cyclin-Dependent Kinase 2 (CDK2), and Checkpoint Kinase 1 (Chk1), including synthetic protocols, biological data, and relevant signaling pathways.
This compound in the Design of GSK3β Inhibitors
Glycogen Synthase Kinase 3β (GSK3β) is a serine/threonine kinase implicated in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis.[1] Its dysregulation is associated with various diseases, including neurodegenerative disorders, diabetes, and cancer.[2]
Quantitative Data
| Compound | Target Kinase | IC50 (µM) | Reference Compound |
| (E)-6-chloro-3-(pyridin-2-ylmethylene)indolin-2-one | GSK3β | Data not available; analogue shows 1.7 µM | (E)-3-(pyridin-2-ylmethylene)-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one[3] |
Experimental Protocol: Synthesis of (E)-6-chloro-3-(pyridin-2-ylmethylene)indolin-2-one
This protocol is adapted from the synthesis of similar 3-substituted-indolin-2-ones.[3]
Materials:
-
This compound
-
Pyridine-2-carbaldehyde
-
Standard laboratory glassware and purification equipment (recrystallization or column chromatography)
Procedure:
-
To a solution of this compound (1 equivalent) in ethanol, add pyridine-2-carbaldehyde (1.2 equivalents).
-
Add a catalytic amount of piperidine to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica (B1680970) gel column chromatography to yield the pure (E)-6-chloro-3-(pyridin-2-ylmethylene)indolin-2-one.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Signaling Pathway
Caption: Simplified GSK3β signaling pathways.
This compound as a Scaffold for CDK2 Inhibitors
Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of the cell cycle, particularly at the G1/S phase transition.[4][5] Overexpression or aberrant activation of CDK2 is a common feature in many cancers, making it an attractive target for anticancer drug development. The oxindole core has been successfully utilized in the design of potent CDK2 inhibitors. While specific examples of this compound-based CDK2 inhibitors with published IC50 values are not yet prominent in the literature, the known structure-activity relationships of oxindole inhibitors suggest that substitution at the 6-position can significantly impact potency and selectivity.
Experimental Protocol: General Synthesis of 3-Anilino-4-substituted-6-chlorooxindoles
This generalized protocol is based on established methods for synthesizing oxindole-based CDK inhibitors.
Materials:
-
This compound
-
Aromatic aldehyde
-
Aniline (B41778) or substituted anilines
-
Glacial acetic acid
-
Ethanol
-
Standard laboratory glassware and purification equipment
Procedure:
-
Step 1: Knoevenagel Condensation. Reflux a mixture of this compound (1 equivalent) and an appropriate aromatic aldehyde (1.1 equivalents) in ethanol with a catalytic amount of piperidine to form the 3-benzylidene-6-chlorooxindole intermediate.
-
Step 2: Michael Addition. To the purified intermediate from Step 1, add an excess of aniline or a substituted aniline in glacial acetic acid.
-
Reflux the mixture for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-anilino-4-substituted-6-chlorooxindole.
-
Characterize the final product using appropriate analytical techniques.
Signaling Pathway
Caption: Simplified CDK2 signaling pathway in cell cycle regulation.
This compound as a Scaffold for Chk1 Inhibitors
Checkpoint Kinase 1 (Chk1) is a critical serine/threonine kinase in the DNA damage response (DDR) pathway.[6][7][8] Upon DNA damage, Chk1 is activated and orchestrates cell cycle arrest to allow time for DNA repair, thus maintaining genomic integrity.[9] Inhibition of Chk1 is a promising anticancer strategy, as it can sensitize cancer cells to DNA-damaging agents. The development of selective Chk1 inhibitors is an active area of research, and the oxindole scaffold represents a viable starting point for inhibitor design. As with CDK2, the exploration of this compound-based Chk1 inhibitors is an emerging area with potential for discovering novel and potent therapeutic agents.
Experimental Protocol: General Kinase Activity Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound derivatives against a target kinase (e.g., GSK3β, CDK2, or Chk1) using a luminescence-based assay.
Materials:
-
Recombinant human kinase (e.g., GSK3β, CDK2/Cyclin E, Chk1)
-
Kinase-specific substrate peptide
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound-based inhibitor
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the this compound-based inhibitor in DMSO. Further dilute the inhibitor in the kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., ≤1%).
-
Reaction Setup: In a 384-well plate, add the diluted inhibitor or vehicle (DMSO control). Add the recombinant kinase diluted in the kinase assay buffer to each well. Include controls for no enzyme and no inhibitor.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP (at a concentration close to the Km for the specific kinase) to each well.
-
Incubation: Mix the plate gently and incubate at 30°C for a predetermined time (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase activity relative to the no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Signaling Pathway
Caption: Simplified Chk1 signaling pathway in the DNA damage response.
Conclusion
The this compound scaffold represents a valuable starting point for the design of novel kinase inhibitors. Its derivatives have shown promise as inhibitors of key kinases such as GSK3β, and the scaffold holds potential for the development of inhibitors against other important targets like CDK2 and Chk1. The synthetic accessibility and the tunability of the oxindole core make it an attractive platform for further optimization and drug discovery efforts. The protocols and pathway diagrams provided in these notes serve as a foundational resource for researchers in this exciting field.
References
- 1. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 6. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Scale-Up Synthesis of 6-Chlorooxindole
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chlorooxindole is a critical intermediate in the synthesis of several key pharmaceutical compounds, most notably the atypical antipsychotic agent Ziprasidone (B1663615) and various non-peptide MDM2 inhibitors used in cancer research.[1] The industrial-scale production of high-purity this compound is therefore of significant interest. This document provides detailed application notes and protocols for three primary synthetic routes amenable to scale-up, offering a comparative analysis of their methodologies, yields, and key process parameters. Furthermore, it outlines the signaling pathways of the major drug products derived from this compound to provide context for its importance in medicinal chemistry.
Introduction
This compound (CAS: 56341-37-8), with the molecular formula C₈H₆ClNO, is an off-white to tan crystalline powder.[1] Its robust chemical structure serves as a versatile scaffold for the synthesis of complex heterocyclic molecules. The primary applications of this compound are in the pharmaceutical industry, where it is an essential building block for:
-
Ziprasidone: An atypical antipsychotic used in the management of schizophrenia and bipolar disorder.[1]
-
MDM2 Inhibitors: A class of anti-cancer agents that function by disrupting the interaction between MDM2 and the p53 tumor suppressor protein.[1]
The selection of a synthetic route for industrial production depends on factors such as raw material cost, process safety, scalability, and the desired purity of the final product. This document details three prominent methods for the synthesis of this compound.
Comparative Analysis of Industrial Synthesis Routes
The following tables summarize the quantitative data for the key steps in the three primary industrial synthesis routes for this compound.
Table 1: Synthesis of this compound via 2,5-Dichloronitrobenzene
| Step | Reaction | Key Reagents & Solvents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Formation of Dimethyl-(4-chloro-2-nitrophenyl)malonate | 2,5-Dichloronitrobenzene, Dimethyl malonate, K₂CO₃, DMSO | 85-95 | 6-10 | 94.9 | 93.6 |
| 2 | Hydrolysis and Decarboxylation to 4-Chloro-2-nitrophenylacetic acid | Dimethyl-(4-chloro-2-nitrophenyl)malonate, Acetic acid, conc. HCl | 95-100 | 6 | High | High |
| 3 | Reductive Cyclization to this compound | 4-Chloro-2-nitrophenylacetic acid, Iron powder, Acetic acid, Methanol (B129727) | 50-55 to reflux | 2-4 | 93.1 | 98.7 (after recrystallization) |
Table 2: Synthesis of this compound via 4-Chloro-2-nitrotoluene
| Step | Reaction | Key Reagents & Solvents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Condensation to 3-(2-nitro-4-chlorophenyl)pyruvic acid | 4-Chloro-2-nitrotoluene, Diethyl oxalate, Sodium ethoxide | Reflux | Not Specified | Moderate | Not Specified |
| 2 | Oxidative conversion to 4-Chloro-2-nitrophenylacetic acid | 3-(2-nitro-4-chlorophenyl)pyruvic acid, Hydrogen peroxide | Reflux | Not Specified | Low (as low as 4%) | Not Specified |
| 3 | Reductive Cyclization to this compound | 4-Chloro-2-nitrophenylacetic acid, H₂, PtO₂ | Not Specified | Not Specified | Not Specified | High |
Table 3: Synthesis of this compound via Friedel-Crafts Cyclization
| Step | Reaction | Key Reagents & Solvents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Acylation of 3-Chloroaniline | 3-Chloroaniline, Chloroacetyl chloride | Not Specified | Not Specified | High | High |
| 2 | Intramolecular Friedel-Crafts Cyclization | N-(Chloroacetyl)-3-chloroaniline, Aluminum chloride (AlCl₃) | Reflux | Not Specified | Moderate | Good |
Experimental Protocols
Protocol 1: Synthesis of this compound from 2,5-Dichloronitrobenzene
This multi-step process is a widely used industrial method.
Step 1: Synthesis of Dimethyl 2-(4-chloro-2-nitrophenyl)malonate
-
To a 5000 mL three-necked flask, add 3000 mL of dimethyl sulfoxide (B87167) (DMSO) and 280 g of dimethyl malonate.
-
While stirring, add 251.2 g of 2,5-dichloronitrobenzene and 500 g of anhydrous potassium carbonate.
-
Slowly heat the mixture to 85-95 °C and maintain this temperature for 6 to 10 hours.
-
After the reaction is complete (monitored by TLC), cool the mixture to 20 °C.
-
Add 8000 mL of water and then slowly add approximately 760-780 mL of concentrated hydrochloric acid dropwise, keeping the temperature below 30 °C.
-
Stir for 2 hours after the addition of HCl is complete.
-
Filter the resulting solid and wash with water to obtain earthy yellow solid 2-(4-chloro-2-nitrophenyl)dimethylmalonate.
-
Dry the product. Expected yield: ~356 g (94.9%), Purity: 93.6%.[2]
Step 2: Synthesis of 4-Chloro-2-nitrophenylacetic acid
-
In a suitable reaction vessel, mix 100 g of dimethyl-(4-chloro-2-nitrophenyl)malonate with 200 mL of acetic acid at 20-25°C.
-
Slowly add 500 mL of concentrated hydrochloric acid.
-
Heat the reaction mixture to 95-100°C and maintain this temperature for 6 hours.[3]
-
Cool the mixture to 5-10°C and add 1000 mL of chilled water.
-
Stir for 30 minutes. The solid 4-chloro-2-nitrophenylacetic acid will precipitate.
-
Filter the product and wash with water until the mother liquor has a pH of 6.5-7.
-
Dry the product at 65-70°C under vacuum.[3]
Step 3: Reductive Cyclization to this compound
-
In a 3000 mL three-necked flask, add 700 mL of acetic acid and 700 mL of methanol.
-
While stirring, add 262.5 g of 4-chloro-2-nitrophenylacetic acid.
-
Heat the mixture to 50-55°C and add 125 g of iron powder in batches.
-
After the addition of iron powder is complete, slowly heat the mixture to reflux and maintain for 2-4 hours.
-
After the reaction is complete, cool the mixture to below 30°C.
-
Pour the reaction mixture into 13 L of cold water and add 1.3 L of concentrated hydrochloric acid.
-
Stir for 3 hours, then cool to below 15°C.
-
Filter the solid and wash with water until neutral to obtain crude this compound.
-
Recrystallize the crude product from methanol with activated carbon decolorization to yield the final product. Expected yield: 93.1%, Purity: 98.68%.[2]
Protocol 2: Synthesis of this compound from 4-Chloro-2-nitrotoluene
This route involves the initial formation of a pyruvic acid intermediate.
Step 1: Synthesis of 3-(2-nitro-4-chlorophenyl)pyruvic acid
-
4-chloro-2-nitrotoluene is treated with sodium ethoxide and diethyl oxalate.[1][4]
-
The reaction mixture is refluxed to yield the corresponding pyruvic acid derivative.
Step 2: Conversion to 4-chloro-2-nitrophenylacetic acid
-
The 3-(2-nitro-4-chlorophenyl)pyruvic acid is then refluxed with hydrogen peroxide.[1][4]
-
Acidification of the reaction mixture yields 4-chloro-2-nitrophenylacetic acid. This step has been reported to have very low yields, sometimes as low as 4%.[3][4]
Step 3: Reductive Cyclization to this compound
-
4-chloro-2-nitrophenylacetic acid is subjected to reductive cyclization using hydrogen gas under pressure in the presence of a platinum oxide (PtO₂) catalyst to obtain this compound.[1][4]
Protocol 3: Synthesis of this compound via Friedel-Crafts Cyclization
This method involves the acylation of an aniline (B41778) derivative followed by an intramolecular cyclization.
Step 1: Synthesis of N-(Chloroacetyl)-3-chloroaniline
-
3-Chloroaniline is reacted with chloroacetyl chloride in a suitable solvent. This is a standard acylation reaction.
Step 2: Intramolecular Friedel-Crafts Cyclization
-
The N-(chloroacetyl)-3-chloroaniline is then refluxed with a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in a suitable solvent.
-
The intramolecular Friedel-Crafts reaction leads to the formation of this compound. A potential disadvantage of this method is the possible formation of the 4-chlorooxindole regioisomer, which would require separation.
Signaling Pathways and Applications
The significance of this compound as a synthetic intermediate is best understood by examining the mechanism of action of the final drug products.
Ziprasidone: Dopamine (B1211576) and Serotonin (B10506) Receptor Antagonism
Ziprasidone is an atypical antipsychotic that primarily acts as an antagonist at dopamine D2 and serotonin 5-HT2A receptors.[5][6] This dual antagonism is believed to be responsible for its efficacy in treating both the positive and negative symptoms of schizophrenia.[5][6]
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [wap.guidechem.com]
- 3. WO2003099198A2 - A process for the preparation of oxindole derivatives - Google Patents [patents.google.com]
- 4. WO2012020424A1 - A short process for the preparation of ziprasidone and intermediates thereof - Google Patents [patents.google.com]
- 5. The psychopharmacology of ziprasidone: receptor-binding properties and real-world psychiatric practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ziprasidone (CP-88,059): a new antipsychotic with combined dopamine and serotonin receptor antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Friedel-Crafts Acylation of 6-Chlorooxindole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. This reaction is of particular significance in medicinal chemistry for the synthesis of aryl ketones, which are key intermediates in the development of various pharmaceutical agents. This document provides detailed application notes and protocols for the Friedel-Crafts acylation of 6-chlorooxindole, a heterocyclic compound whose derivatives are of interest in drug discovery. The acylation of this compound, typically at the C5 position, yields 5-acyl-6-chlorooxindoles, which are valuable precursors for the synthesis of biologically active molecules, most notably the antipsychotic drug Ziprasidone.
Reaction Overview and Applications in Drug Development
The Friedel-Crafts acylation of this compound proceeds via an electrophilic aromatic substitution mechanism. A Lewis acid catalyst, commonly aluminum chloride (AlCl₃), activates an acylating agent, such as an acyl chloride or anhydride, to form a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring of this compound. The oxindole (B195798) nucleus is a privileged scaffold in medicinal chemistry, and the introduction of an acyl group at the 5-position can significantly modulate the biological activity of the resulting molecule.
A prime example of the application of this reaction is in the synthesis of Ziprasidone , an atypical antipsychotic used in the treatment of schizophrenia. The synthesis involves the Friedel-Crafts acylation of this compound with chloroacetyl chloride to produce 5-(2-chloroacetyl)-6-chlorooxindole, a key intermediate.[1][2] This intermediate then undergoes further reactions to yield the final drug substance.[2] The development of efficient and scalable protocols for this acylation is therefore of great interest to the pharmaceutical industry.
Beyond its role in the synthesis of Ziprasidone, the exploration of other 5-acyl-6-chlorooxindole derivatives holds potential for the discovery of novel therapeutic agents. The acyl group can serve as a handle for further chemical modifications, allowing for the generation of diverse compound libraries for biological screening.
Data Presentation: Reaction Conditions and Yields
The following table summarizes various conditions for the Friedel-Crafts acylation of this compound and related oxindole derivatives. Due to the proprietary nature of pharmaceutical process chemistry, detailed quantitative data for a wide range of acylations on this compound is not extensively published. The data presented includes a specific example for this compound and analogous reactions on the parent oxindole scaffold to provide a broader understanding of potential reaction parameters.
| Substrate | Acylating Agent | Catalyst (equiv.) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| This compound | Chloroacetyl chloride | AlCl₃ (3.18) | Dichloromethane | Reflux | 9.5 | 5-(2-Chloroacetyl)-6-chlorooxindole | Not specified | US20060089502A1 |
| Oxindole | Acetic anhydride | AlCl₃ | Carbon disulfide | Not specified | Not specified | 5-Acetyl-oxindole | Good | General Knowledge |
| Oxindole | Propionyl chloride | AlCl₃ | Nitrobenzene | 0 - RT | Not specified | 5-Propionyl-oxindole | Moderate | General Knowledge |
| Indole | Various acyl chlorides | Et₂AlCl or Me₂AlCl | Dichloromethane | Mild | Not specified | 3-Acylindoles | High | Org. Lett. 2000, 2, 1485-1487 |
Experimental Protocols
Protocol 1: Synthesis of 5-(2-Chloroacetyl)-6-chlorooxindole
This protocol is adapted from a procedure described in the patent literature for the synthesis of a key intermediate of Ziprasidone.[1]
Materials:
-
This compound
-
Chloroacetyl chloride
-
Aluminum chloride (anhydrous)
-
Dichloromethane (anhydrous)
-
Crushed ice
-
Concentrated hydrochloric acid
-
Acetic acid
-
Activated carbon
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous dichloromethane.
-
Addition of Reagents: To the stirred solvent, add this compound (1.0 eq) followed by chloroacetyl chloride (1.08 eq).
-
Catalyst Addition: Carefully add anhydrous aluminum chloride (3.18 eq) portion-wise to the reaction mixture. The addition is exothermic and should be controlled.
-
Reaction: Heat the reaction mixture to reflux and maintain for approximately 9.5 hours. Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or HPLC).
-
Work-up: After the reaction is complete, cool the mixture and carefully quench it by pouring it into a mixture of crushed ice and concentrated hydrochloric acid.
-
Isolation: Filter the resulting solid and wash the wet cake with water.
-
Purification: Dissolve the crude product in acetic acid by heating to 70-80 °C. Add activated carbon and stir briefly. Filter the hot solution and allow the filtrate to cool to approximately 20 °C to induce crystallization.
-
Final Product: Filter the purified solid, wash it with water, and dry to yield 5-(2-chloroacetyl)-6-chlorooxindole.
Protocol 2: General Procedure for the Acylation of Oxindoles with Acyl Halides
This protocol provides a general guideline for the acylation of oxindoles, which can be adapted for this compound with other acyl chlorides.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, propionyl chloride) (1.1 - 1.5 eq)
-
Aluminum chloride (anhydrous) (2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., dichloromethane, nitrobenzene, carbon disulfide)
-
Crushed ice
-
Concentrated hydrochloric acid
-
Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure:
-
Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride in the chosen anhydrous solvent.
-
Formation of Acylium Ion: Cool the suspension in an ice bath (0-5 °C). Slowly add the acyl chloride to the stirred suspension.
-
Addition of Substrate: To this mixture, add a solution of this compound in the same solvent dropwise, maintaining the low temperature.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is deemed complete by TLC.
-
Work-up: Quench the reaction by carefully pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Mandatory Visualizations
Friedel-Crafts Acylation of this compound: Reaction Mechanism
Caption: Mechanism of Friedel-Crafts Acylation on this compound.
Experimental Workflow for the Synthesis of 5-Acyl-6-chlorooxindole
Caption: General workflow for the synthesis of 5-acyl-6-chlorooxindole.
Concluding Remarks
The Friedel-Crafts acylation of this compound is a valuable transformation in synthetic and medicinal chemistry, providing access to a range of 5-acyl derivatives. The established protocol for the synthesis of the Ziprasidone intermediate, 5-(2-chloroacetyl)-6-chlorooxindole, highlights the industrial relevance of this reaction. By adapting the general principles of Friedel-Crafts acylation, researchers can explore the synthesis of a variety of novel 5-acyl-6-chlorooxindoles. Further investigation into the biological activities of these compounds could lead to the discovery of new therapeutic agents, underscoring the importance of this synthetic methodology in drug development. Researchers should be mindful that reaction conditions, particularly the choice of catalyst and solvent, may need to be optimized for different acylating agents to achieve desired yields and regioselectivity.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis of 6-Chlorooxindole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-chlorooxindole.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most prevalent methods for synthesizing this compound, a key intermediate for pharmaceuticals like Ziprasidone, primarily involve the reductive cyclization of a substituted nitrophenylacetic acid.[1][2] Two common starting materials for these routes are 2,5-dichloronitrobenzene and 4-chloro-2-nitrotoluene.[1][2]
Q2: I am experiencing a low yield in my this compound synthesis. What are the potential causes?
A2: Low yields can stem from several factors throughout the multi-step synthesis. Key areas to investigate include:
-
Incomplete initial reaction: Ensure the initial substitution reaction with dimethyl malonate proceeds to completion by monitoring with Thin Layer Chromatography (TLC).[2]
-
Suboptimal hydrolysis and decarboxylation: The conversion of the malonate intermediate to 4-chloro-2-nitrophenylacetic acid is pH and temperature-sensitive. Careful control of these parameters is crucial.[2]
-
Inefficient reductive cyclization: The choice and activity of the reducing agent are critical. Incomplete reduction or side reactions during this step can significantly lower the yield.
-
Product loss during workup and purification: this compound can be lost during extraction and recrystallization steps.
Q3: What are common side products that can form during the synthesis?
A3: Depending on the synthetic route and reaction conditions, several side products can be formed. During the reductive cyclization of 4-chloro-2-nitrophenylacetic acid, incomplete reduction may leave unreacted starting material or hydroxylamine (B1172632) intermediates. Over-reduction is also a possibility, though less commonly reported for this specific synthesis. If starting from 2,5-dichloronitrobenzene, regioisomers could potentially form if the initial substitution is not selective.
Q4: How can I best monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is an effective method for monitoring the progress of each step in the synthesis of this compound.[2] For example, the disappearance of the starting material, 2,5-dichloronitrobenzene, can be tracked using a mobile phase of petroleum ether and ethyl acetate (B1210297) (3:1).[2] The formation of subsequent intermediates and the final product can also be monitored using appropriate solvent systems, such as chloroform (B151607) and methanol (B129727) (10:1) for the later steps.[2]
Q5: What are the recommended methods for purifying the final this compound product?
A5: The crude this compound product is typically an earthy yellow solid.[2] Purification is commonly achieved through recrystallization from a suitable solvent, such as methanol.[2] Decolorizing with activated carbon during recrystallization can help to remove colored impurities and improve the purity of the final product, yielding an off-white to tan crystalline powder.[1][2] For highly impure samples, column chromatography may be necessary.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Low Yield of 2-(4-chloro-2-nitrophenyl)dimethylmalonate (Step 1) | Incomplete reaction. | - Ensure anhydrous conditions. - Verify the quality and quantity of the base (e.g., potassium carbonate). - Extend the reaction time and monitor closely by TLC.[2] - Consider the use of a phase transfer catalyst like tetrabutylammonium (B224687) bromide to enhance reactivity.[2] |
| Low Yield of 4-Chloro-2-nitrophenylacetic acid (Step 2 & 3) | Incomplete hydrolysis or decarboxylation. | - Ensure complete hydrolysis of the diester by monitoring with TLC. - Carefully control the pH during acidification to facilitate decarboxylation. A pH of 6.0-6.5 is recommended.[2] - Allow sufficient time for the decarboxylation to complete; gas evolution should cease.[2] |
| Low Yield of this compound (Reductive Cyclization - Step 4 & 5) | Inefficient reduction. | - Use a fresh and active reducing agent (e.g., iron powder, sodium dithionite).[2] - Control the temperature during the addition of the reducing agent to prevent runaway reactions. A temperature of 40-45°C is suggested when using sodium dithionite (B78146).[2] - Ensure the pH is acidic (2.0-2.5) during the cyclization step to promote ring closure.[2] |
| Final Product is Highly Colored | Presence of impurities. | - During recrystallization, add activated carbon to the hot solution and filter before cooling to remove colored impurities.[2] - Ensure the product is thoroughly washed with a suitable solvent after filtration. |
| Difficulty Filtering the Product | Fine particle size. | - Allow the product to crystallize slowly from the solution without rapid cooling. - Consider using a different recrystallization solvent or a solvent mixture. |
Data Presentation
Table 1: Summary of Reaction Conditions for this compound Synthesis.
| Step | Reactants | Solvent | Base/Reagent | Temperature | Time | Yield |
| 1. Substitution | 2,5-dichloronitrobenzene, Dimethyl malonate | Acetone (B3395972) | K₂CO₃, Tetrabutylammonium bromide | 55-60°C | 20h | - |
| 2. Hydrolysis | 2-(4-chloro-2-nitrophenyl)dimethylmalonate | Ethanol (B145695) | 2N NaOH | 70-80°C | 6h | - |
| 3. Decarboxylation | 2-(4-Chloro-2-nitrophenyl) malonate disodium (B8443419) salt | - | Concentrated HCl | 0-40°C | 1h | - |
| 4. Reduction | 4-Chloro-2-nitrobenzene acetic acid | Water | Sodium dithionite ("insurance powder") | 40-45°C | 2h | - |
| 5. Cyclization | 4-chloro-2-aminophenylacetic acid | - | Concentrated HCl | 70-75°C | 2h | 75% |
Data compiled from a representative synthetic procedure.[2]
Table 2: Alternative Reductive Cyclization Conditions.
| Starting Material | Reducing Agent | Solvent | Temperature | Time | Yield |
| 4-chloro-2-nitrophenyl acetic acid | Iron powder | Acetic acid, Methanol | 50-55°C to reflux | 2-4h | 93.1% |
| 4-halo-2-nitrophenylacetic acid | Zinc dust | Ethanol, 50% Sulfuric acid | High Temperature | - | - |
Data compiled from various reported synthetic methods.
Experimental Protocols
Protocol 1: Synthesis of this compound from 2,5-Dichloronitrobenzene [2]
Step 1: Synthesis of 2-(4-chloro-2-nitrophenyl)dimethylmalonate
-
To a three-necked flask, add acetone (2500 mL), dimethyl malonate (200g), 2,5-dichloronitrobenzene (240g), potassium carbonate powder (420g), and tetrabutylammonium bromide (10g) under stirring.
-
Heat the mixture in a water bath at 55-60°C for 20 hours, monitoring the disappearance of starting materials by TLC (PE:EA=3:1).
-
Cool the reaction to room temperature, filter off the solid, and recover the acetone under reduced pressure to obtain an oily product.
Step 2: Synthesis of 2-(4-Chloro-2-nitrophenyl) malonate disodium salt
-
To the product from Step 1, add ethanol (1000 mL) and 2N NaOH (1000 g) under stirring.
-
Heat the mixture at 70-80°C for 6 hours until the starting material disappears as monitored by TLC (PE:EA=3:1).
Step 3: Synthesis of 4-Chloro-2-nitrobenzene acetic acid
-
Cool the reaction mixture from Step 2 to 0-40°C.
-
Adjust the pH to 6.0-6.5 with concentrated hydrochloric acid. Note that a significant amount of gas will be evolved.
-
Maintain the pH in the range of 6.0-6.5 for 1 hour at room temperature.
Step 4: Synthesis of 4-chloro-2-aminophenylacetic acid
-
Place the reaction system from Step 3 in a water bath at 40-45°C.
-
Add sodium dithionite (585g) in batches over approximately 2 hours.
-
Maintain the temperature at 40-45°C for an additional 2 hours after the addition is complete, monitoring by TLC (chloroform:methanol=10:1) until the starting material disappears.
Step 5: Synthesis of this compound
-
Adjust the pH of the reaction system from Step 4 to 2.0-2.5 with concentrated hydrochloric acid.
-
Heat the mixture in a water bath at 70-75°C for 2 hours, monitoring the cyclization by TLC (chloroform:methanol=10:1) until the intermediate disappears.
-
Cool to room temperature and stir for at least 2 hours.
-
Filter the precipitate to obtain the wet product.
-
Dry the product under reduced pressure at 50±10°C to yield the final this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield.
References
Technical Support Center: Purification of 6-Chlorooxindole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 6-chlorooxindole.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities in crude this compound often originate from the synthetic route. A significant potential impurity is the regioisomer, 4-chlorooxindole, which can be difficult to separate due to its similar physical and chemical properties. Other impurities may include unreacted starting materials, byproducts from side reactions, and colored compounds formed during the synthesis.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure stability and prevent degradation, this compound should be stored in a tightly sealed container in a dry, well-ventilated place.[1] It is generally stable at room temperature.[1] Some sources suggest storage at 2-8 °C for long-term preservation.[2]
Q3: Is this compound sensitive to acidic or basic conditions?
A3: this compound has been reported to be stable at low pH and high temperatures, with the exception of in the presence of hydrochloric acid.[3] However, strong acidic or basic conditions should generally be avoided during purification and storage to prevent potential degradation.
Q4: My purified this compound is colored. How can I remove the color?
A4: The presence of color indicates impurities. Recrystallization from a suitable solvent, such as methanol (B129727), with the addition of activated carbon is an effective method for removing colored impurities. The activated carbon adsorbs the colored compounds, which can then be removed by hot filtration.
Troubleshooting Guides
Recrystallization
Recrystallization is a primary method for purifying this compound. However, several issues can arise.
Problem 1: The compound "oils out" instead of forming crystals.
-
Cause: This occurs when the solid melts before it dissolves in the solvent, or when the solution becomes supersaturated at a temperature above the melting point of the compound. This can be exacerbated by the presence of impurities, which can depress the melting point.
-
Troubleshooting:
-
Increase Solvent Volume: Add more hot solvent to the mixture to ensure the compound fully dissolves before cooling.
-
Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. This provides more time for crystal nucleation and growth.
-
Solvent System Modification: Consider using a mixed solvent system. Dissolve the compound in a solvent in which it is highly soluble, and then add a solvent in which it is less soluble (an anti-solvent) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.
-
Seed Crystals: If available, add a small seed crystal of pure this compound to the cooled solution to induce crystallization.
-
Problem 2: Low recovery of purified this compound.
-
Cause:
-
Using too much solvent, which keeps a significant portion of the compound dissolved in the mother liquor.
-
Premature crystallization during hot filtration.
-
Washing the crystals with a solvent that is not sufficiently cold.
-
-
Troubleshooting:
-
Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Preheat Funnel: During hot filtration, preheat the funnel to prevent the compound from crystallizing on the filter paper.
-
Ice-Cold Wash: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
-
Concentrate Mother Liquor: To recover more product, the mother liquor can be concentrated and a second crop of crystals can be collected.
-
Column Chromatography
Column chromatography is another effective method for purifying this compound, especially for removing impurities with different polarities.
Problem 1: Poor separation of this compound from impurities.
-
Cause:
-
Inappropriate solvent system (eluent).
-
Column overloading.
-
Improperly packed column.
-
-
Troubleshooting:
-
Optimize Eluent: Use thin-layer chromatography (TLC) to determine the optimal solvent system that provides good separation between this compound and its impurities. A common eluent system is a mixture of petroleum ether and ethyl acetate (B1210297).
-
Reduce Sample Load: Do not overload the column with too much crude product, as this will lead to broad bands and poor separation.
-
Proper Packing: Ensure the column is packed uniformly to avoid channeling, which can lead to poor separation.
-
Problem 2: this compound is not eluting from the column.
-
Cause: The eluent is not polar enough to move the compound down the column.
-
Troubleshooting: Gradually increase the polarity of the eluent. For a petroleum ether/ethyl acetate system, this can be achieved by increasing the proportion of ethyl acetate.
Data Presentation
| Purification Method | Typical Purity Achieved | Key Advantages | Common Challenges |
| Recrystallization | >99% | Cost-effective, good for removing colored impurities and those with different solubility profiles. | "Oiling out," low recovery if not optimized. |
| Column Chromatography | >98% | Effective for separating compounds with different polarities, including isomeric impurities. | Can be time-consuming and requires larger volumes of solvent. |
| Preparative HPLC | >99.5% | High resolution and purity, suitable for small-scale, high-purity requirements. | Expensive, not ideal for large-scale purification. |
Experimental Protocols
Protocol 1: Recrystallization of this compound from Methanol
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of methanol and heat the mixture to boiling while stirring. Continue adding methanol dropwise until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon and swirl the flask. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask to remove the activated carbon and any insoluble impurities.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold methanol.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Column Chromatography of this compound
-
Slurry Preparation: In a beaker, mix silica (B1680970) gel with the initial eluent (e.g., 9:1 petroleum ether:ethyl acetate) to form a slurry.
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring a uniform packing. Drain the excess solvent until the solvent level is just above the silica gel.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent). Carefully add the sample solution to the top of the silica gel.
-
Elution: Add the eluent to the column and begin collecting fractions. The polarity of the eluent can be gradually increased (e.g., by increasing the proportion of ethyl acetate) to elute the compounds.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify the fractions containing the pure this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Workflow for the recrystallization of this compound.
Caption: Troubleshooting logic for this compound purification.
References
Technical Support Center: Synthesis of 6-Chlorooxindole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 6-chlorooxindole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The most frequently cited starting materials for the synthesis of this compound are 4-chloro-2-nitrotoluene (B43163) and 2,5-dichloronitrobenzene. The choice of starting material will influence the subsequent synthetic steps and reaction conditions.
Q2: What is the general synthetic strategy for producing this compound?
A2: The general strategy involves a multi-step process that typically includes:
-
Formation of a substituted phenylpyruvic acid or phenylacetic acid derivative from the starting material.
-
Reductive cyclization of the intermediate to form the oxindole (B195798) ring.[1]
Q3: What are the key intermediates in the synthesis of this compound?
A3: Key intermediates include 3-(2-nitro-4-chlorophenyl)pyruvic acid and 4-chloro-2-nitrophenylacetic acid when starting from 4-chloro-2-nitrotoluene.[1] When starting from 2,5-dichloronitrobenzene, an important intermediate is 2-(4-chloro-2-nitrophenyl)dimethylmalonate.[2]
Q4: What are some of the reported solvents for the synthesis of this compound and its intermediates?
A4: Various solvents are used depending on the specific reaction step. These include dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), acetone (B3395972), ethanol (B145695), methanol (B129727), and acetic acid.[1][2][3] For instance, the reaction of 2,5-dichloronitrobenzene with dimethyl malonate can be carried out in DMSO or acetone.[2] The reductive cyclization step is often performed in a mixture of acetic acid and methanol or ethanol.[2][3]
Troubleshooting Guide
Problem 1: Low yield in the conversion of 2,5-dichloronitrobenzene to 2-(4-chloro-2-nitrophenyl)dimethylmalonate.
| Possible Cause | Suggested Solution |
| Inefficient base | While strong bases like sodium hydride have been used, they can be hazardous.[3] Potassium carbonate is a milder and effective alternative.[2][3] |
| Suboptimal reaction temperature | The reaction temperature is crucial. For the reaction with potassium carbonate in DMSO, a temperature range of 85-95°C is recommended.[2] In acetone with potassium carbonate and a phase transfer catalyst, a lower temperature of 55-60°C is used.[2] |
| Side reactions | The use of 0.5 to 1.5 moles of dialkyl malonate can help suppress the formation of dialkyl bisarylmalonate impurities, leading to a purer product and higher yield.[3] |
| Inadequate reaction time | Reaction times can be significant. For example, one procedure in acetone specifies a reaction time of 20 hours, while another in DMSO suggests 6 to 10 hours.[2] Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended to determine completion.[2] |
Problem 2: Poor yield during the reductive cyclization of 4-chloro-2-nitrophenylacetic acid.
| Possible Cause | Suggested Solution |
| Ineffective reducing agent | Iron powder in the presence of acetic acid is a commonly used and effective reducing agent for this step.[2][3] Zinc with sulfuric acid has also been reported, but in some cases, it has led to very low yields (as low as 4%) for 4-chloro-2-nitrophenylacetic acid synthesis, a precursor.[3][4] |
| Incorrect reaction temperature | The reaction should be initiated at a moderate temperature (50-55°C) during the addition of iron powder and then heated to reflux for 2-4 hours to ensure the reaction goes to completion.[2] |
| Suboptimal solvent system | A mixture of acetic acid and methanol is a reported solvent system for this reaction.[2] The presence of a co-solvent like methanol can be beneficial.[3] |
| Work-up issues | After the reaction, pouring the mixture into cold water and adding concentrated hydrochloric acid can facilitate the precipitation of the product.[2] |
Problem 3: Formation of regioisomers.
| Possible Cause | Suggested Solution |
| Alternative synthetic route | A process involving the reaction of a 3-halosubstituted aniline (B41778) with chloroacetyl chloride followed by refluxing with aluminum chloride can lead to the formation of the 4-chloro-oxindole regioisomer, which requires separation.[3] |
| Careful selection of starting materials | Starting with 4-chloro-2-nitrotoluene or 2,5-dichloronitrobenzene provides a more direct route to the desired this compound isomer. |
Data Presentation
Table 1: Comparison of Yields for the Synthesis of 2-(4-chloro-2-nitrophenyl)dimethylmalonate
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2,5-dichloronitrobenzene | Dimethyl malonate, Anhydrous potassium carbonate | DMSO | 85-95 | 6-10 | 94.9 | [2] |
| 2,5-dichloronitrobenzene | Dimethyl malonate, Potassium carbonate, Tetrabutylammonium bromide | Acetone | 55-60 | 20 | Not specified | [2] |
Table 2: Yields for the Reductive Cyclization to this compound
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-chloro-2-nitrophenylacetic acid | Iron powder | Acetic acid, Methanol | Reflux | 2-4 | 93.1 (crude) | [2] |
| 4-chloro-2-aminophenylacetic acid | Concentrated hydrochloric acid | Water | 70-75 | 2 | 75 | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound from 2,5-Dichloronitrobenzene
Step 1: Preparation of 2-(4-chloro-2-nitrophenyl)dimethylmalonate
-
To a 5000 mL three-neck flask, add 3000 mL of dimethyl sulfoxide and 280 g of dimethyl malonate.
-
While stirring, add 251.2 g of 2,5-dichloronitrobenzene and 500 g of anhydrous potassium carbonate.
-
Slowly heat the mixture to 85-95 °C and maintain this temperature for 6 to 10 hours.
-
After the reaction is complete, cool the mixture to 20 °C.
-
Add 8000 mL of water and then slowly add approximately 760 to 780 mL of concentrated hydrochloric acid, keeping the temperature below 30 °C.
-
Stir for 2 hours, then filter the solid and wash with water to obtain 2-(4-chloro-2-nitrophenyl)dimethylmalonate.[2]
Step 2: Hydrolysis and Decarboxylation to 4-Chloro-2-nitrophenylacetic acid Note: The search results provide a method starting from the product of a similar reaction in acetone.
-
To the oily 2-(4-chloro-2-nitrophenyl)dimethylmalonate, add 1000 mL of ethanol and 1000 g of 2N NaOH under stirring.
-
Heat the mixture to 70-80°C for 6 hours.
-
Cool the reaction system to 0-40°C and adjust the pH to 6.0-6.5 with concentrated hydrochloric acid to obtain 4-chloro-2-nitrophenylacetic acid.[2]
Step 3: Reductive Cyclization to this compound
-
In a 3000 mL three-neck bottle, add 700 mL of acetic acid and 700 mL of methanol.
-
Under stirring, add 262.5 g of 4-chloro-2-nitrophenylacetic acid.
-
Heat the mixture to 50-55°C and add 125 g of iron powder in batches.
-
After the addition is complete, slowly heat to reflux and maintain for 2-4 hours.
-
Cool the reaction mixture to below 30°C, pour it into 13 L of cold water, and add 1.3 L of concentrated hydrochloric acid.
-
Stir for 3 hours, cool to below 15°C, filter, and wash with water until neutral to obtain this compound.[2]
Visualizations
Caption: Synthesis workflow of this compound from 2,5-dichloronitrobenzene.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [wap.guidechem.com]
- 3. WO2003099198A2 - A process for the preparation of oxindole derivatives - Google Patents [patents.google.com]
- 4. WO2012020424A1 - A short process for the preparation of ziprasidone and intermediates thereof - Google Patents [patents.google.com]
Technical Support Center: Crystallization of 6-Chlorooxindole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the crystallization of 6-chlorooxindole.
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance and melting point of pure this compound?
A1: Pure this compound typically appears as a light yellow to brown or pink to cream powder or crystalline solid.[1] Its melting point is reported to be in the range of 195.0 to 199.0 °C.[2][3]
Q2: In which solvents is this compound known to be soluble?
A2: this compound is reported to be soluble in methanol (B129727), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[2][4][5] Purification via recrystallization has been mentioned using methanol or ethyl acetate (B1210297), suggesting some degree of solubility in these solvents as well.[6][7][8] It is also reported to be soluble in water.[5]
Q3: What are some common impurities that might be present in crude this compound?
A3: Based on common synthesis routes, potential impurities could include unreacted starting materials such as 2,5-dichloronitrobenzene or 4-chloro-2-nitrotoluene, and intermediates like 4-chloro-2-nitrophenylacetic acid.[4][6][9] Residual reagents from the reduction step, such as tin or iron powders, could also be present.[7][10]
Q4: Can I use a single-solvent system for the recrystallization of this compound?
A4: Yes, single-solvent systems can be effective. Methanol has been mentioned for the recrystallization of this compound.[6] To perform a single-solvent recrystallization, the ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below.
Q5: When should I consider using a mixed-solvent system?
A5: A mixed-solvent system is beneficial when a single solvent that meets all the criteria for good recrystallization cannot be found. This typically involves a "good" solvent in which this compound is readily soluble and a "poor" or "anti-solvent" in which it is sparingly soluble. The crude product is dissolved in a minimal amount of the hot "good" solvent, and the "poor" solvent is added dropwise until turbidity appears, which is then cleared by adding a few drops of the "good" solvent before cooling.
Troubleshooting Crystallization Issues
This section addresses specific problems that may be encountered during the crystallization of this compound in a question-and-answer format.
Problem: Low or No Crystal Yield
Q: I am getting a very low yield of crystals, or no crystals are forming at all. What could be the cause and how can I fix it?
A: Low or no crystal yield can stem from several factors. Here's a step-by-step guide to troubleshoot this issue:
-
Inappropriate Solvent Choice: The solubility of this compound in your chosen solvent might be too high even at low temperatures.
-
Solution: If you are using a single solvent, try a less polar solvent or a mixed-solvent system. If using a mixed-solvent system, you may need to add more of the "poor" solvent. A systematic approach to solvent screening is recommended.
-
-
Insufficient Supersaturation: The solution may not be sufficiently concentrated for crystals to form.
-
Solution: Try to reduce the amount of solvent used to dissolve the crude product. You can also try to slowly evaporate some of the solvent to increase the concentration.
-
-
Cooling Too Rapidly: Rapid cooling can lead to the formation of very small crystals or inhibit crystallization altogether.
-
Solution: Allow the solution to cool slowly to room temperature on the benchtop, undisturbed. Once at room temperature, you can then move it to an ice bath to maximize yield.
-
-
Presence of Soluble Impurities: High levels of impurities can inhibit nucleation and crystal growth.
-
Solution: Consider a pre-purification step, such as passing a solution of the crude product through a short column of silica (B1680970) gel or treating it with activated carbon to remove colored impurities.[6]
-
| Parameter | Possible Cause | Recommended Action |
| Solvent | Too soluble at low temperature | Select a different solvent or use a mixed-solvent system. |
| Concentration | Solution is too dilute | Reduce the initial volume of solvent or evaporate some solvent. |
| Cooling Rate | Cooling is too fast | Allow for slow, undisturbed cooling to room temperature before placing in an ice bath. |
| Purity | High impurity load | Pre-purify the crude material using chromatography or charcoal treatment. |
Troubleshooting Workflow for Low Crystal Yield
Caption: Troubleshooting workflow for low crystallization yield.
Problem: Oiling Out
Q: My compound is separating as an oil instead of crystals. What is "oiling out" and how can I prevent it?
A: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the melting point of the solute is lower than the temperature of the solution when it becomes supersaturated, or if there is a high concentration of impurities depressing the melting point.
-
High Initial Temperature of Supersaturation: The solution is becoming supersaturated at a temperature above the melting point of this compound (195-199 °C), which is unlikely with common solvents, but can occur with high concentrations of impurities.
-
Solution: Use a larger volume of solvent to ensure the solution becomes supersaturated at a lower temperature.
-
-
Inappropriate Solvent: The chosen solvent may not be ideal for this specific compound.
-
Solution: Try a different solvent system. Sometimes switching to a less polar or a mixed-solvent system can resolve the issue.
-
-
High Impurity Content: Impurities can significantly lower the melting point of the compound.
-
Solution: As with low yield, pre-purification of the crude material can be beneficial.
-
-
Rapid Cooling: Fast cooling can induce oiling out.
-
Solution: Ensure a slow and gradual cooling process.
-
| Parameter | Possible Cause | Recommended Action |
| Concentration | Solution is too concentrated | Add more solvent to the hot solution. |
| Solvent | Incompatible solvent system | Experiment with different solvents or mixed-solvent systems. |
| Purity | High impurity load depressing melting point | Pre-purify the crude material. |
| Cooling Rate | Cooling is too rapid | Ensure slow and gradual cooling. |
Problem: Crystals are Colored or Impure
Q: The crystals I obtained are colored, even though the pure compound should be a light color. How can I remove colored impurities?
A: Colored impurities are common and can often be removed effectively.
-
Adsorbed Impurities: The color may be due to highly colored, minor impurities adsorbed onto the crystal surface.
-
Solution: Add a small amount of activated carbon (charcoal) to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be cautious not to add too much, as it can also adsorb your product and reduce the yield.
-
-
Co-crystallized Impurities: Some impurities may have similar solubility profiles and co-crystallize with your product.
-
Solution: A second recrystallization may be necessary. Alternatively, a different solvent system in the second recrystallization may be more effective at excluding the specific impurity.
-
Problem: Agglomeration of Crystals
Q: My crystals are clumping together (agglomerating) instead of forming discrete, well-defined particles. What can I do to prevent this?
A: Agglomeration can affect purity and handling of the final product.
-
High Supersaturation: A high degree of supersaturation can lead to rapid nucleation and growth, promoting agglomeration.
-
Solution: Reduce the rate of supersaturation. This can be achieved by slowing down the cooling rate or, in the case of anti-solvent crystallization, adding the anti-solvent more slowly with efficient stirring.
-
-
Inefficient Agitation: Poor mixing can lead to localized areas of high supersaturation.
-
Solution: Ensure efficient and continuous stirring during the cooling or anti-solvent addition phase.
-
-
Seeding: The absence of seed crystals can lead to uncontrolled nucleation.
-
Solution: Introduce a small amount of pure this compound seed crystals at a point of slight supersaturation to promote controlled crystal growth.
-
Experimental Protocols
General Protocol for Recrystallization of this compound
This protocol provides a general guideline. The choice of solvent and specific volumes will need to be optimized for your specific sample.
-
Solvent Selection:
-
Based on available information, methanol or ethyl acetate are good starting points.
-
To test a solvent, place a small amount of crude this compound in a test tube and add the solvent dropwise. Heat the mixture to boiling. A good solvent will dissolve the compound when hot but show poor solubility when cold.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent (e.g., methanol) while stirring until the solid is completely dissolved.
-
-
Decolorization (if necessary):
-
If the solution is colored, add a small amount of activated carbon.
-
Boil the solution for a few minutes.
-
-
Hot Filtration:
-
Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated carbon.
-
-
Crystallization:
-
Cover the flask and allow the filtrate to cool slowly and undisturbed to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven or air dry them until a constant weight is achieved.
-
Experimental Workflow for Recrystallization
Caption: General experimental workflow for the recrystallization of this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. This compound | 56341-37-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. This compound | 56341-37-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. nbinno.com [nbinno.com]
- 5. allmpus.com [allmpus.com]
- 6. Page loading... [wap.guidechem.com]
- 7. WO2012020424A1 - A short process for the preparation of ziprasidone and intermediates thereof - Google Patents [patents.google.com]
- 8. echemi.com [echemi.com]
- 9. WO2003099198A2 - A process for the preparation of oxindole derivatives - Google Patents [patents.google.com]
- 10. environmentclearance.nic.in [environmentclearance.nic.in]
Technical Support Center: Purification of 6-Chlorooxindole by Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 6-chlorooxindole using column chromatography. Find answers to frequently asked questions and troubleshoot common issues encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: For the purification of this compound, silica (B1680970) gel (60-120 mesh or 230-400 mesh) is the most commonly used stationary phase due to its effectiveness in separating moderately polar compounds.[1] The slightly acidic nature of silica gel is generally suitable for oxindole (B195798) derivatives. However, if compound degradation or irreversible adsorption is observed, neutral alumina (B75360) can be considered as an alternative.[2]
Q2: How do I choose an appropriate mobile phase (eluent) for the separation?
A2: The choice of mobile phase is critical for successful separation.[1] A solvent system of ethyl acetate (B1210297) and a non-polar solvent like hexane (B92381) or petroleum ether is a good starting point. The optimal ratio should be determined by Thin Layer Chromatography (TLC) beforehand. Aim for an Rf value of approximately 0.2-0.4 for this compound to achieve good separation on the column.[3]
Q3: My this compound sample is not very soluble in the chosen mobile phase. How should I load it onto the column?
A3: If your crude sample has poor solubility in the eluent, a "dry loading" technique is recommended. Dissolve your sample in a more polar, volatile solvent (like dichloromethane (B109758) or methanol), add a small amount of silica gel to this solution, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the packed column.[4]
Q4: What are the potential impurities I should be aware of during the purification of this compound?
A4: Impurities can arise from starting materials or side reactions during synthesis.[5] Depending on the synthetic route, potential impurities may include unreacted starting materials like 2,5-dichloronitrobenzene or 4-chloro-2-nitrophenylacetic acid, as well as regioisomers such as 4-chlorooxindole.[6] The separation of these impurities by column chromatography is crucial for obtaining pure this compound.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Compound does not elute from the column. | The mobile phase is not polar enough.[2] | Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture. A gradient elution can be effective.[2][7] |
| The compound may be irreversibly adsorbed or decomposing on the silica gel.[3] | Test the stability of your compound on a silica TLC plate before running the column.[2] Consider switching to a less acidic stationary phase like neutral alumina.[2] | |
| Poor separation of this compound from impurities. | The chosen mobile phase has poor selectivity. | Try a different solvent system. For example, if you are using ethyl acetate/hexane, consider dichloromethane/methanol.[8] Sometimes, adding a small amount of a third solvent can improve separation. |
| The column was overloaded with the crude sample. | Use a larger column or reduce the amount of sample loaded. As a general rule, the sample load should be about 1-5% of the weight of the stationary phase.[2] | |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. Tapping the column gently during packing can help.[9] | |
| The collected fractions are very dilute. | The compound is eluting very slowly (tailing). | Once the desired compound starts to elute, you can try increasing the polarity of the mobile phase to speed up the elution and concentrate the fractions.[3] |
| Streaking or tailing of the compound spot on TLC and column. | The compound is interacting too strongly with the acidic silica gel.[8] | Add a small amount (0.1-1%) of a modifier like triethylamine (B128534) to the mobile phase to neutralize the acidic sites on the silica.[2] |
Quantitative Data Summary
The following table provides typical parameters for the purification of this compound. Note that optimal values should be determined empirically for each specific experiment.
| Parameter | Typical Value / Range | Notes |
| Stationary Phase | Silica Gel (60-120 or 230-400 mesh) | Standard choice for normal-phase chromatography.[1] |
| Mobile Phase (Eluent) | Ethyl Acetate / Hexane or Petroleum Ether | Start with a ratio that gives an Rf of ~0.3 on TLC (e.g., 20-40% Ethyl Acetate).[10][11] |
| Rf Value (TLC) | 0.2 - 0.4 | This range generally provides the best separation on a column.[3] |
| Sample Loading | 1-5 g of crude per 100 g of silica | Overloading can lead to poor separation.[2] |
| Flow Rate | 1-2 mL/min (for gravity columns) | A steady, controlled flow rate is important for good resolution. |
Detailed Experimental Protocol
This protocol outlines a standard procedure for the purification of this compound using flash column chromatography.
1. Preparation of the Column:
-
Select a glass column of an appropriate size based on the amount of crude material to be purified.
-
Place a small plug of cotton or glass wool at the bottom of the column.[9]
-
Add a thin layer of sand over the plug.[9]
-
Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 10% ethyl acetate in hexane).
-
Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing and remove air bubbles.[9]
-
Once the silica has settled, add another thin layer of sand on top to protect the silica bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.[9]
2. Sample Loading (Dry Loading Method):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to the solution and mix well.
-
Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.
-
Carefully add this powder onto the top layer of sand in the packed column.
3. Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle pressure (using a pump or syringe) to start the elution.
-
Begin eluting with a low polarity solvent system (e.g., 10-20% ethyl acetate in hexane) and collect fractions in test tubes or flasks.
-
Monitor the separation by collecting small fractions and analyzing them by TLC.
-
If the desired compound is eluting too slowly, the polarity of the mobile phase can be gradually increased (gradient elution).
4. Isolation of Pure this compound:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
Evaporate the solvent under reduced pressure to obtain the purified this compound.
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. Chromatography [chem.rochester.edu]
- 4. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 5. Identification and synthesis of impurities formed during sertindole preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2003099198A2 - A process for the preparation of oxindole derivatives - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. rsc.org [rsc.org]
- 11. rsc.org [rsc.org]
Technical Support Center: Purification of 6-Chlorooxindole
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 6-chlorooxindole.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound preparations?
A1: The impurities in your crude this compound will largely depend on the synthetic route employed. The two primary routes are the cyclization of a 4-chloro-2-nitrotoluene (B43163) derivative and the reaction starting from 2,5-dichloronitrobenzene.
Common Impurities Include:
-
Unreacted Starting Materials: 4-chloro-2-nitrotoluene or 2,5-dichloronitrobenzene.
-
Intermediates: Such as 4-chloro-2-nitrophenylacetic acid and 2-(4-chloro-2-nitrophenyl)dimethylmalonate.
-
Regioisomers: The formation of the 4-chlorooxindole isomer is a notable impurity, particularly in syntheses involving Friedel-Crafts type cyclizations.[1]
-
Over-nitrated Byproducts: Dinitro derivatives can form during the nitration of p-chlorotoluene.
-
Related Oxindoles: Other oxindole (B195798) derivatives may be present depending on the specificity of the reaction conditions.
Q2: What are the recommended methods for purifying crude this compound?
A2: The two most effective and commonly used methods for the purification of this compound are recrystallization and column chromatography. The choice between these methods will depend on the impurity profile and the desired final purity.
-
Recrystallization: This is an excellent method for removing small amounts of impurities from a solid compound. It is generally faster and more scalable than chromatography. Methanol (B129727) is a commonly used solvent for the recrystallization of this compound.
-
Column Chromatography: This technique is ideal for separating mixtures with multiple components or when impurities have similar solubility to the desired product. A silica (B1680970) gel stationary phase with a mobile phase gradient of petroleum ether and ethyl acetate (B1210297) is effective.
Q3: How can I assess the purity of my this compound sample?
A3: High-Performance Liquid Chromatography (HPLC) is the standard analytical method for determining the purity of this compound.[2][3][4] It allows for the separation and quantification of the main compound and any impurities. Other techniques such as Thin-Layer Chromatography (TLC) can be used for rapid, qualitative assessment of purity during the purification process. Final product characterization can be further confirmed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Troubleshooting Guides
Recrystallization
Table 1: Troubleshooting Common Issues in this compound Recrystallization
| Problem | Possible Cause | Solution |
| Oiling out | The compound's melting point is lower than the boiling point of the solvent. | - Use a lower-boiling point solvent or a solvent mixture. - Ensure the crude material is fully dissolved before cooling. - Try a slower cooling rate. |
| Poor recovery | - Too much solvent was used. - The cooling time was insufficient. - The crystals were washed with a solvent at room temperature. | - Use the minimum amount of hot solvent to dissolve the crude product. - Allow the solution to cool slowly and then place it in an ice bath for at least 30 minutes. - Wash the collected crystals with a small amount of ice-cold solvent. |
| No crystal formation | - The solution is not supersaturated (too much solvent). - The solution is cooling too slowly. | - Boil off some of the solvent to concentrate the solution. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of pure this compound. |
| Colored product | The impurities are colored and co-crystallize with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. |
Column Chromatography
Table 2: Troubleshooting Common Issues in this compound Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation | - The solvent system is not optimal. - The column was not packed properly. - The sample was loaded incorrectly. | - Optimize the solvent system using TLC first. A starting point is a petroleum ether:ethyl acetate gradient. - Ensure the silica gel is packed uniformly without any cracks or bubbles. - Dissolve the crude product in a minimal amount of a polar solvent and adsorb it onto a small amount of silica gel before loading onto the column. |
| Compound won't elute | The eluent is not polar enough. | - Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. |
| Compound elutes too quickly | The eluent is too polar. | - Start with a less polar mobile phase (higher petroleum ether content). |
| Tailing of the spot on TLC/band on the column | The compound is interacting too strongly with the stationary phase. | - Add a small amount of a slightly more polar solvent (e.g., a few drops of methanol) to the eluent system. |
Experimental Protocols
Protocol 1: Recrystallization of this compound from Methanol
Objective: To purify crude this compound by removing soluble impurities.
Materials:
-
Crude this compound
-
Methanol (reagent grade)
-
Erlenmeyer flask
-
Hot plate with magnetic stirrer
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of methanol and begin heating the mixture on a hot plate with stirring. Continue to add small portions of hot methanol until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If activated charcoal or other insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To encourage crystal formation, you can scratch the inside of the flask with a glass rod. Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
Table 3: Expected Purity and Yield from Recrystallization
| Parameter | Value |
| Purity (by HPLC) | >99% |
| Yield | 70-90% (dependent on initial purity) |
Protocol 2: Column Chromatography of this compound
Objective: To purify crude this compound by separating it from impurities with different polarities.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Petroleum ether
-
Ethyl acetate
-
Glass chromatography column
-
Collection tubes
-
TLC plates and developing chamber
-
UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in petroleum ether.
-
Column Packing: Pour the slurry into the chromatography column and allow the silica gel to settle, ensuring a uniform packing without air bubbles. Add a thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a polar solvent (e.g., ethyl acetate or dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with a non-polar solvent system, such as 9:1 petroleum ether:ethyl acetate. Gradually increase the polarity of the eluent (e.g., to 7:3, 1:1 petroleum ether:ethyl acetate) to elute the this compound.
-
Fraction Collection: Collect fractions in separate tubes and monitor the separation using TLC.
-
Product Isolation: Combine the fractions containing the pure this compound (as determined by TLC) and remove the solvent using a rotary evaporator.
Table 4: Purity and Recovery from Column Chromatography
| Parameter | Value |
| Purity (by HPLC) | >98% |
| Recovery | 60-85% (dependent on the complexity of the impurity profile) |
Visualizations
Signaling Pathway
This compound and its derivatives are being investigated as potential anticancer agents due to their ability to inhibit the interaction between the p53 tumor suppressor protein and its negative regulator, MDM2.[5] By blocking this interaction, p53 is stabilized and activated, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: MDM2-p53 Signaling Pathway and Inhibition.
Experimental Workflows
Caption: Recrystallization Workflow for this compound.
Caption: Column Chromatography Workflow for this compound.
References
dealing with regioisomer formation in 6-chlorooxindole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the synthesis of 6-chlorooxindole, with a particular focus on the formation of regioisomers.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: this compound is a crucial intermediate in the synthesis of various pharmaceuticals, such as the antipsychotic drug Ziprasidone.[1] Common synthetic strategies include:
-
Reductive cyclization of 4-chloro-2-nitrophenylacetic acid: This multi-step process often starts from 4-chloro-2-nitrotoluene.[1][2]
-
Friedel-Crafts cyclization of N-(chloroacetyl)-4-chloroaniline: This involves the reaction of 4-chloroaniline (B138754) with chloroacetyl chloride, followed by an intramolecular cyclization using a Lewis acid like aluminum chloride.[3]
-
Synthesis from 2,5-dichloronitrobenzene: This route involves the conversion to a corresponding dimethyl ester of malonate, followed by reaction with hydrochloric acid and acetic acid to yield the arylacetic acid, which is then cyclized.[2]
Q2: What is the primary challenge encountered during the synthesis of this compound?
A2: The principal challenge is the formation of the undesired regioisomer, 4-chlorooxindole, alongside the target this compound.[2] This issue is particularly prevalent in methods involving the cyclization of substituted anilines, such as the Friedel-Crafts reaction. The separation of these two isomers can be difficult due to their similar physical and chemical properties.[2][4][5]
Q3: Why is the formation of the 4-chlorooxindole regioisomer a problem?
A3: The presence of the 4-chlorooxindole isomer as an impurity can complicate downstream reactions and compromise the purity of the final active pharmaceutical ingredient (API). The separation of these closely related isomers often requires challenging and costly purification techniques, such as chromatography, which may not always be efficient.[2][4]
Troubleshooting Guide: Managing Regioisomer Formation
This guide addresses specific issues related to the formation and separation of this compound and its 4-chloro regioisomer.
Issue 1: Poor regioselectivity in the synthesis of this compound.
Cause: The cyclization step, particularly in Friedel-Crafts type reactions, can proceed with low regioselectivity, leading to a mixture of 6-chloro- and 4-chlorooxindole. The directing effects of the substituents on the aromatic ring influence the position of ring closure.
Solutions:
-
Modification of Reaction Conditions: The regioselectivity of the cyclization can be influenced by factors such as the choice of Lewis acid catalyst, solvent, and reaction temperature. Experimenting with different Lewis acids (e.g., AlCl₃, FeCl₃, ZnCl₂) and varying the solvent polarity and temperature may help to favor the formation of the desired 6-chloro isomer.
-
Alternative Synthetic Routes: Consider synthetic strategies that offer better intrinsic regiocontrol. For instance, syntheses starting from precursors where the substitution pattern is already set to favor the formation of the 6-chloro isomer can be advantageous.
Issue 2: Difficulty in separating this compound from the 4-chlorooxindole regioisomer.
Cause: The structural similarity of the 6-chloro and 4-chloro isomers results in very close retention factors (Rf) in thin-layer chromatography (TLC) and similar solubility profiles, making separation by standard column chromatography or crystallization challenging.[4][5]
Solutions:
-
Chromatographic Techniques:
-
Column Chromatography: While challenging, separation may be possible using a long column with fine silica (B1680970) gel (100-200 mesh) and a carefully optimized eluent system.[6]
-
Preparative TLC: For small-scale separations, preparative thin-layer chromatography can be an option.[7]
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC, potentially using a chiral column, has been reported to be effective in separating regioisomers that are inseparable by other means.[4][8]
-
-
Crystallization: Fractional crystallization may be attempted, though it is often hindered by the co-crystallization of the isomers.[5] Experimenting with a wide range of solvents and solvent mixtures could lead to conditions where one isomer selectively precipitates.
-
Derivative Formation: In some cases, it may be possible to selectively react one isomer to form a derivative that has significantly different physical properties, allowing for easier separation. The protecting group can then be removed to yield the pure desired isomer.
Quantitative Data Summary
The following table summarizes typical yields and isomer ratios reported in the synthesis of chloro-substituted oxindoles. Note that specific values can vary significantly based on the exact reaction conditions.
| Starting Material | Reaction Type | Product(s) | Typical Yield | Isomer Ratio (6-chloro:4-chloro) | Reference |
| 4-chloro-2-nitrotoluene | Reductive Cyclization | This compound & 4-chlorooxindole | ~50% (overall) | Not specified, but formation of 4-chloro isomer is a known issue. | [2] |
| 3-halosubstituted aniline | Friedel-Crafts Cyclization | 6-halooxindole & 4-halooxindole | Not specified | Formation of 4-chloro isomer is a noted disadvantage. | [2] |
Key Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Cyclization
This protocol is a general representation based on the synthesis starting from 4-chloro-2-nitrophenylacetic acid.
-
Preparation of 4-chloro-2-nitrophenylacetic acid:
-
4-chloro-2-nitrotoluene is reacted with sodium ethoxide and diethyl oxalate.
-
The resulting product is refluxed with hydrogen peroxide and then acidified to yield 4-chloro-2-nitrophenylacetic acid.[2]
-
-
Reductive Cyclization:
-
The 4-chloro-2-nitrophenylacetic acid is subjected to reductive cyclization using a reducing agent such as hydrogen gas with a palladium on carbon (Pd/C) catalyst or zinc dust in the presence of an acid.[2]
-
The reaction mixture is heated under a nitrogen blanket.
-
After the reaction is complete, the product is worked up, which may involve extraction with an organic solvent.
-
The crude product is then purified, often by chromatography, to separate the this compound from the 4-chlorooxindole isomer.[2]
-
Protocol 2: Separation of this compound and 4-Chlorooxindole by Column Chromatography
This protocol provides a general guideline for attempting the separation of the regioisomers.
-
Stationary Phase: Silica gel (100-200 mesh). A long column is recommended to improve separation.[6]
-
Mobile Phase: A non-polar/polar solvent system, such as hexane/ethyl acetate (B1210297) or toluene/ethyl acetate, should be used. The polarity should be carefully optimized by running multiple TLCs with varying solvent ratios to achieve the best possible separation between the two isomer spots.
-
Sample Loading: The crude mixture of isomers should be dissolved in a minimal amount of the mobile phase or a suitable solvent and carefully loaded onto the top of the silica gel column.
-
Elution: The column is eluted with the optimized mobile phase, and fractions are collected.
-
Analysis: Each fraction should be analyzed by TLC to determine the composition. Fractions containing the pure desired isomer are combined.
Visualizations
Caption: Reaction pathway for this compound synthesis leading to regioisomer formation.
Caption: Workflow for the separation of this compound regioisomers.
References
- 1. nbinno.com [nbinno.com]
- 2. WO2003099198A2 - A process for the preparation of oxindole derivatives - Google Patents [patents.google.com]
- 3. US5210212A - Process for 5-fluoro-6-chlorooxindole - Google Patents [patents.google.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Solvent Effects in the Reactivity of 6-Chlorooxindole: A Technical Support Center
For researchers, scientists, and professionals in drug development, understanding the nuances of reaction conditions is paramount to achieving desired outcomes. This technical support center provides a focused resource for troubleshooting experiments involving 6-chlorooxindole, with a specific emphasis on the critical role of solvent selection in directing reaction pathways and maximizing yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactive sites of this compound?
A1: The primary reactive sites of this compound are the nitrogen atom (N-1) of the lactam, the acidic α-carbon (C-3), and the aromatic ring, which can participate in electrophilic aromatic substitution or cross-coupling reactions at the chloro- C-6 position. The reactivity at each site is significantly influenced by the reaction conditions, particularly the choice of solvent and base.
Q2: Why is my N-alkylation of this compound giving low yields or a mixture of products?
A2: Low yields or the formation of C-3 alkylated byproducts in N-alkylation reactions are common issues. These can often be attributed to incomplete deprotonation of the N-H bond or the use of a suboptimal solvent. Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are generally preferred as they effectively solvate the intermediate anion, favoring N-alkylation.[1] In contrast, less polar or protic solvents may lead to lower yields or increased C-3 alkylation.
Q3: I am observing poor yields in a condensation reaction with an aldehyde. What solvent should I be using?
A3: For Knoevenagel-type condensation reactions at the C-3 position of oxindoles, the choice of solvent is crucial for driving the reaction to completion. High-boiling polar aprotic solvents such as DMF and DMSO have been shown to be effective, often leading to improved yields compared to alcohols or other less polar solvents. The use of a suitable basic catalyst, such as piperidine (B6355638) or a solid-supported base, is also critical.
Q4: My palladium-catalyzed cross-coupling reaction at the C-6 chloro position is not working well. What role does the solvent play?
A4: In palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the solvent can dramatically influence both the reaction rate and selectivity, especially when other reactive sites are present. For chloroaryl substrates, the choice of solvent can even switch the selectivity of the reaction. For instance, in related chloroaryl triflates, using a polar aprotic solvent like acetonitrile (B52724) or DMF can favor reaction at the triflate group, while alcohols or ethereal solvents like THF can promote reaction at the chloride.[2] Careful solvent screening is therefore essential for optimizing cross-coupling reactions with this compound.
Troubleshooting Guides
Issue 1: Low Yield in N-Alkylation of this compound
This guide provides a systematic approach to troubleshooting low yields in the N-alkylation of this compound.
Troubleshooting Workflow for Low N-Alkylation Yield
Caption: Troubleshooting logic for low yield in N-alkylation.
Issue 2: Formation of Byproducts in Condensation Reactions
This guide addresses the common issue of byproduct formation in condensation reactions of this compound with carbonyl compounds.
Troubleshooting Workflow for Condensation Byproducts
Caption: Troubleshooting logic for byproduct formation in condensation reactions.
Data Presentation
The following tables summarize the available quantitative data on the effect of solvents on the yield of key reactions involving oxindole (B195798) derivatives. It is important to note that this data is primarily for oxindole itself, but provides a strong indication of expected trends for this compound.
Table 1: Solvent Effects on the N-Alkylation of Oxindole Derivatives
| Entry | Solvent | Base | Temperature (°C) | Yield (%) | Reference |
| 1 | DMF | K₂CO₃ | 60 | 76 | [3] |
| 2 | Acetonitrile | K₂CO₃ | 60 | <32 | [3] |
| 3 | Acetone | K₂CO₃ | 60 | <36 | [3] |
| 4 | Toluene | KOH | 130 | 82.7 | [4] |
| 5 | DMSO | KOH | 130 | 67.3 | [4] |
Table 2: Solvent Effects on the Condensation Reaction of Isatin with Indole
| Entry | Solvent | Catalyst | Temperature (°C) | Yield (%) |
| 1 | Ethanol (B145695) | Piperidine | Reflux | Moderate |
| 2 | DMF | Piperidine | 100 | Good |
| 3 | DMSO | Piperidine | 120 | High |
| 4 | Acetonitrile | Piperidine | Reflux | Low |
| 5 | Toluene | Piperidine | Reflux | Moderate |
Note: The data in Table 2 is qualitative based on literature descriptions, as precise yields were not consistently reported across different solvents in a single study.
Experimental Protocols
General Protocol for N-Alkylation of this compound
This protocol is a generalized procedure based on common practices for the N-alkylation of indoles and related heterocycles.[1]
Reaction Workflow for N-Alkylation
Caption: Experimental workflow for the N-alkylation of this compound.
Materials:
-
This compound
-
Anhydrous N,N-dimethylformamide (DMF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkylating agent (e.g., alkyl halide)
-
Saturated aqueous ammonium (B1175870) chloride
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound.
-
Add anhydrous DMF to dissolve the starting material.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.1-1.2 equivalents) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir until hydrogen evolution ceases (typically 30-60 minutes).
-
Cool the mixture back to 0 °C and add the alkylating agent (1.0-1.1 equivalents) dropwise.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Knoevenagel Condensation of this compound
This protocol provides a general method for the condensation of this compound with an aldehyde at the C-3 position.
Reaction Workflow for Knoevenagel Condensation
Caption: Experimental workflow for the Knoevenagel condensation.
Materials:
-
This compound
-
Aldehyde
-
Piperidine (catalyst)
-
N,N-dimethylformamide (DMF) or other suitable high-boiling solvent
Procedure:
-
In a round-bottom flask, combine this compound (1 equivalent), the aldehyde (1-1.2 equivalents), and a catalytic amount of piperidine (0.1-0.2 equivalents).
-
Add the solvent (e.g., DMF) to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C).
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid product by filtration.
-
Wash the solid with water and then with a cold, non-polar solvent (e.g., cold ethanol or hexanes) to remove impurities.
-
Dry the product under vacuum.
References
managing exothermic reactions in 6-chlorooxindole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-chlorooxindole. The focus is on the safe management of exothermic reactions to ensure procedural safety and optimal reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Which steps in the synthesis of this compound are significantly exothermic and require special attention?
A1: Based on common synthetic routes, two key steps are known to be significantly exothermic:
-
Reductive Cyclization of 4-chloro-2-nitrophenylacetic acid: The reduction of the nitro group using reagents like iron powder in an acidic medium is a highly exothermic process. The reaction generates a significant amount of heat that can lead to a rapid increase in temperature if not properly controlled.
-
Friedel-Crafts Acylation (if applicable): While not always a primary route to this compound itself, Friedel-Crafts reactions on the oxindole (B195798) core are common for further functionalization. These reactions, catalyzed by Lewis acids like aluminum chloride, are notoriously exothermic and require stringent temperature control.
Q2: What are the primary risks associated with uncontrolled exothermic reactions during this compound synthesis?
A2: An uncontrolled exotherm can lead to a thermal runaway, posing several risks:
-
Safety Hazards: Rapidly increasing temperature and pressure can exceed the limits of the reaction vessel, leading to violent boiling, splashing of corrosive materials, and in worst-case scenarios, vessel rupture or explosion.
-
Reduced Product Yield and Purity: Excessive heat can promote the formation of unwanted side products and impurities, complicating purification and lowering the overall yield of this compound.
-
Decomposition: Reactants, intermediates, or the final product may decompose at elevated temperatures, further reducing yield and potentially generating hazardous byproducts.
Q3: What are the key parameters to control for managing reaction exotherms?
A3: Effective management of exothermic reactions hinges on controlling the following parameters:
-
Temperature: Maintaining a stable and low reaction temperature is paramount.
-
Reagent Addition Rate: The rate at which reagents are added should be carefully controlled to allow for efficient heat dissipation.
-
Concentration: Working at lower concentrations can help to moderate the reaction rate and the associated heat generation.
-
Agitation: Efficient stirring is crucial for uniform temperature distribution and preventing the formation of localized hot spots.
Q4: What are the initial signs of a potential thermal runaway, and what immediate actions should be taken?
A4: Signs of a potential thermal runaway include a sudden and rapid increase in the internal reaction temperature that does not stabilize with standard cooling, an unexpected increase in pressure, and vigorous boiling or outgassing.
Immediate actions to take include:
-
Stop Reagent Addition: Immediately cease the addition of any further reagents.
-
Enhance Cooling: Increase the efficiency of the cooling bath (e.g., by adding more ice, dry ice, or switching to a colder cooling medium).
-
Prepare for Quenching: Have a pre-chilled quenching agent (e.g., a cold, inert solvent) ready to add to the reaction to dilute the mixture and absorb heat if the temperature continues to rise uncontrollably.
-
Ensure Adequate Ventilation: Work in a well-ventilated fume hood to handle any potential release of gases or vapors.
Troubleshooting Guides
Issue 1: Rapid Temperature Spike During Reductive Cyclization
| Potential Cause | Troubleshooting/Corrective Action |
| Too rapid addition of the reducing agent (e.g., iron powder). | Solution: Add the reducing agent in small portions over an extended period. Monitor the internal temperature closely and adjust the addition rate to maintain the desired temperature range. For future experiments, consider preparing a slurry of the reducing agent in a suitable solvent to allow for more controlled addition via a dropping funnel. |
| Inadequate cooling capacity. | Solution: Ensure the cooling bath is of sufficient size and at a low enough temperature to handle the heat generated. An ice-water bath is a minimum requirement; for larger scale reactions, a cryocooler or a dry ice/acetone bath may be necessary. Ensure the reaction flask is adequately immersed in the cooling bath. |
| Poor agitation leading to localized hot spots. | Solution: Use a powerful overhead stirrer for viscous reaction mixtures. Ensure the stirring speed is sufficient to create a vortex and ensure good mixing throughout the reaction vessel. |
Issue 2: Uncontrolled Exotherm During Friedel-Crafts Acylation
| Potential Cause | Troubleshooting/Corrective Action |
| Rapid addition of the Lewis acid or acylating agent. | Solution: Add the Lewis acid portion-wise to the cooled substrate solution. The acylating agent should be added dropwise via an addition funnel over a prolonged period. The internal temperature must be monitored continuously during addition. |
| High concentration of reactants. | Solution: Dilute the reaction mixture with an appropriate inert solvent to reduce the reaction rate and improve heat transfer. |
| Inappropriate quenching procedure. | Solution: The quenching of a Friedel-Crafts reaction is also highly exothermic. The reaction mixture should be cooled in an ice bath before quenching. Slowly and carefully pour the reaction mixture onto a vigorously stirred slurry of crushed ice. Never add water or ice directly to the reaction mixture. Perform the quench in a well-ventilated fume hood.[1] |
Experimental Protocols
Protocol 1: Controlled Reductive Cyclization of 4-chloro-2-nitrophenylacetic acid
Reagents and Equipment:
-
4-chloro-2-nitrophenylacetic acid
-
Iron powder
-
Acetic acid
-
Methanol
-
Three-neck round-bottom flask
-
Overhead stirrer
-
Thermometer or thermocouple
-
Reflux condenser
-
Heating mantle
-
Ice-water bath
Procedure:
-
Setup: In a three-neck round-bottom flask equipped with an overhead stirrer, thermometer, and reflux condenser, dissolve 4-chloro-2-nitrophenylacetic acid in a mixture of acetic acid and methanol.
-
Cooling: Place the flask in an ice-water bath to cool the solution to 10-15°C.
-
Controlled Addition of Iron Powder: Begin stirring the solution vigorously. Add the iron powder in small portions over a period of 1-2 hours. Monitor the internal temperature closely, ensuring it does not exceed 40-45°C. If the temperature begins to rise rapidly, pause the addition until it stabilizes.
-
Reaction: After the complete addition of iron powder, remove the ice bath and allow the reaction to proceed at 40-45°C for an additional 2 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and proceed with the appropriate work-up and purification steps.
Data Presentation
Table 1: Recommended Temperature Control Parameters for Key Exothermic Steps
| Reaction Step | Reagent Being Added | Recommended Starting Temperature | Maximum Recommended Temperature | Notes |
| Reductive Cyclization | Iron Powder | 10-15°C | 45°C | The addition of iron powder should be portion-wise. The rate of addition should be adjusted to maintain the internal temperature below the maximum recommended value. Efficient stirring is critical to prevent the accumulation of unreacted iron powder which could lead to a sudden and violent exotherm. |
| Friedel-Crafts Acylation | Lewis Acid (e.g., AlCl₃) | 0-5°C | 10°C | The Lewis acid should be added in small portions to a cooled solution of the substrate. The reaction is often highly exothermic upon addition. |
| Friedel-Crafts Acylation | Acylating Agent | 0-5°C | 10°C | The acylating agent should be added dropwise via an addition funnel. Continuous monitoring of the internal temperature is essential. A delayed exotherm can occur, so caution should be exercised even if the temperature does not rise immediately upon addition. |
Mandatory Visualizations
Caption: A logical workflow for the safe management of exothermic reactions.
Caption: Key steps in the exothermic reductive cyclization to form this compound.
References
Technical Support Center: Catalyst Selection for Reactions Involving 6-Chlorooxindole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-chlorooxindole. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium-catalyzed cross-coupling reactions performed on this compound?
A1: this compound is a versatile building block, particularly in pharmaceutical synthesis. The most common palladium-catalyzed cross-coupling reactions involving the C-Cl bond include:
-
Suzuki-Miyaura Coupling: To form a C-C bond, typically with aryl or heteroaryl boronic acids.
-
Buchwald-Hartwig Amination: To form a C-N bond with a variety of amines.
-
Heck Reaction: To form a C-C bond by coupling with an alkene.
Q2: What are the key factors to consider when selecting a catalyst system for a cross-coupling reaction with this compound?
A2: The choice of catalyst system is critical for a successful reaction. Key factors include:
-
Palladium Precursor: Pd(OAc)₂ and Pd₂(dba)₃ are common Pd(0) sources that are often effective.
-
Ligand: The ligand stabilizes the palladium center and facilitates the catalytic cycle. Bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often required for the challenging coupling of aryl chlorides.
-
Base: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of Suzuki-Miyaura coupling and the deprotonation of the amine in Buchwald-Hartwig amination. Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.
-
Solvent: The choice of solvent depends on the specific reaction, but common options include toluene (B28343), dioxane, and DMF. The solvent should be anhydrous and degassed to prevent catalyst deactivation.
Q3: Can I perform N-arylation on the oxindole (B195798) nitrogen of this compound?
A3: Yes, N-arylation of the oxindole core is possible. However, care must be taken to control the reaction conditions to favor N-arylation over C-C coupling at the C6-position. The choice of catalyst system can influence the selectivity. For instance, copper-catalyzed conditions have been reported to favor N-arylation of oxindoles.
Troubleshooting Guides
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of unreacted this compound.
-
The desired product is formed in very low yield.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | 1. Use a Pd(0) source or ensure in-situ reduction: If using a Pd(II) precatalyst like Pd(OAc)₂, ensure conditions are suitable for its reduction to the active Pd(0) species.[1] 2. Check ligand quality: Phosphine ligands can oxidize. Use fresh ligand or store under an inert atmosphere. 3. Increase catalyst loading: In some cases, increasing the catalyst loading from a typical 1-2 mol% to 5 mol% can improve conversion. |
| Inefficient Ligand | 1. Switch to a more robust ligand: Aryl chlorides are less reactive than bromides or iodides and often require more electron-rich and bulky ligands. Consider using Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. |
| Inappropriate Base | 1. Use a stronger base: The choice of base is critical. For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ may be more effective than weaker bases like Na₂CO₃. |
| Poor Reagent Quality | 1. Check boronic acid stability: Boronic acids can degrade over time. Use fresh or properly stored boronic acid. 2. Ensure anhydrous and degassed solvent: Water and oxygen can deactivate the catalyst. Use anhydrous solvents and thoroughly degas the reaction mixture. |
| Suboptimal Reaction Temperature | 1. Increase temperature: Many Suzuki couplings require heating. If the reaction is sluggish at a lower temperature, cautiously increasing it (e.g., to 80-110 °C) may improve the rate. |
Issue 2: Side Reactions and Impurities in Buchwald-Hartwig Amination
Symptoms:
-
Formation of undesired side products, such as hydrodehalogenation (replacement of Cl with H).
-
Complex reaction mixture that is difficult to purify.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Catalyst Decomposition | 1. Optimize ligand-to-palladium ratio: An insufficient amount of ligand can lead to catalyst decomposition. A ligand-to-palladium ratio of 1:1 to 2:1 is typically recommended. 2. Use a pre-catalyst: Pre-formed palladium-ligand complexes (pre-catalysts) can be more stable and active. |
| Hydrodehalogenation | 1. Use a milder base: Strong bases can sometimes promote hydrodehalogenation. Consider screening different bases. 2. Lower the reaction temperature: Higher temperatures can sometimes lead to increased side reactions. |
| Homocoupling of Amine | 1. Ensure an inert atmosphere: Oxygen can promote the oxidative coupling of the amine. Thoroughly degas the reaction mixture. |
| Reaction with the Oxindole Core | 1. Protect the oxindole nitrogen: If undesired reactions are occurring at the oxindole nitrogen, consider protecting it with a suitable protecting group (e.g., Boc, SEM). |
Experimental Protocols (Representative Examples)
Note: The following protocols are general examples and should be optimized for specific substrates and desired outcomes.
Representative Protocol for Suzuki-Miyaura Coupling of this compound
Reaction Scheme: An illustrative reaction between this compound and phenylboronic acid.
Caption: Suzuki-Miyaura coupling of this compound.
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol).
-
Add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
| Parameter | Typical Range | Notes |
| Catalyst Loading | 1 - 5 mol% | Higher loadings may be needed for less reactive substrates. |
| Ligand:Pd Ratio | 1:1 to 2:1 | Important for catalyst stability and activity. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Stronger bases are often more effective. |
| Temperature | 80 - 110 °C | Higher temperatures may be required for aryl chlorides. |
| Reaction Time | 12 - 24 hours | Monitor by TLC or LC-MS for completion. |
Representative Protocol for Buchwald-Hartwig Amination of this compound
Reaction Scheme: An illustrative reaction between this compound and a primary amine.
Caption: Buchwald-Hartwig amination of this compound.
Procedure:
-
In a glovebox, add this compound (1.0 mmol), the amine (1.2 mmol), a suitable base (e.g., NaOt-Bu, 1.4 mmol), and the palladium pre-catalyst (e.g., XPhos Pd G3, 0.01-0.05 mmol, 1-5 mol%) to an oven-dried vial.
-
Add anhydrous, degassed solvent (e.g., toluene, 5 mL).
-
Seal the vial and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent, and carefully quench with water.
-
Extract the aqueous layer with an organic solvent, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution, and purify the residue by column chromatography.
| Parameter | Typical Range | Notes |
| Catalyst Loading | 1 - 5 mol% | Dependent on the reactivity of the amine and aryl chloride. |
| Base | NaOt-Bu, K₃PO₄ | The choice of base can significantly impact the reaction outcome. |
| Temperature | 80 - 110 °C | Milder conditions may be possible with highly active catalysts. |
| Reaction Time | 12 - 24 hours | Monitor for consumption of starting materials. |
Catalyst Selection Logic
The following diagram illustrates a general decision-making process for selecting a catalyst system for cross-coupling reactions with this compound.
Caption: Catalyst selection workflow for this compound.
References
preventing degradation of 6-chlorooxindole during storage
Welcome to the Technical Support Center for 6-chlorooxindole. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during storage and in troubleshooting related issues.
Troubleshooting Guides
This section provides solutions to common problems encountered during the storage and handling of this compound.
| Problem | Possible Cause | Recommended Solution |
| Discoloration of Solid (from off-white/tan to brown) | Exposure to light, air (oxidation), or contaminants. | Store this compound in an amber, tightly sealed container. For long-term storage, consider flushing the container with an inert gas (e.g., argon or nitrogen). Ensure all handling tools are clean and dry. |
| Appearance of Impurities in HPLC Analysis | Degradation due to improper storage conditions (temperature, moisture, exposure to incompatible substances). | Store the compound at the recommended temperature (room temperature or 2-8°C), protected from moisture. Avoid contact with strong acids, strong bases, and oxidizing agents. Prepare solutions fresh for analysis whenever possible. |
| Inconsistent Experimental Results | Degradation of stock solutions or variability in stored solid material. | Prepare fresh stock solutions for each experiment. If storing solutions, keep them at low temperatures (e.g., -20°C) for a limited time and protect them from light. Always use a consistent source and lot of this compound for a series of experiments. |
| Poor Solubility After Storage | Formation of insoluble degradation products or polymers. | Confirm solubility in recommended solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Methanol (B129727).[1] If solubility issues persist, it may indicate significant degradation, and the material should be re-analyzed for purity. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: To ensure stability, this compound should be stored in a tightly sealed container, protected from light, at room temperature.[2] Some suppliers recommend refrigeration at 2-8°C for enhanced stability.[1] For long-term storage, flushing the container with an inert gas like argon or nitrogen can prevent oxidative degradation.
Q2: How should I prepare and store solutions of this compound?
A2: this compound is soluble in solvents such as methanol, DMSO, and DMF.[1] It is recommended to prepare solutions fresh before use. If storage is necessary, solutions should be kept in tightly sealed, light-protected containers at low temperatures (e.g., -20°C). The stability of this compound in solution is solvent-dependent and should be evaluated for long-term storage.
Q3: What are the known incompatibilities of this compound?
A3: this compound is incompatible with strong oxidizing agents and strong acids.[3] Contact with these substances can lead to rapid degradation. Hazardous decomposition products upon combustion include carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.[3]
Q4: What are the likely degradation pathways for this compound?
A4: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its structure, potential degradation pathways include:
-
Oxidation: The lactam ring and the electron-rich aromatic ring are susceptible to oxidation, which can lead to ring-opening or the formation of hydroxylated byproducts.
-
Hydrolysis: Under strongly acidic or basic conditions, the amide bond in the lactam ring can be hydrolyzed.
-
Photodegradation: Exposure to UV light can induce degradation, potentially through radical mechanisms.
Q5: How can I monitor the stability of my this compound sample?
A5: The stability of this compound can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC). A validated HPLC method can separate the intact this compound from its degradation products, allowing for the quantification of purity over time.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general approach for developing a stability-indicating HPLC method.
1. Instrumentation and Columns:
-
HPLC system with a UV detector.
-
A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
2. Mobile Phase and Gradient:
-
A common mobile phase system consists of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3-7) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
A gradient elution is often necessary to separate the main peak from various degradation products with different polarities.
3. Detection:
-
UV detection at a wavelength where this compound and its potential degradation products have significant absorbance (a UV scan of the parent compound is recommended to determine the optimal wavelength).
4. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a working concentration (e.g., 0.1 mg/mL).
5. Method Validation:
-
The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is demonstrated through forced degradation studies.
Protocol 2: Forced Degradation Study of this compound
Forced degradation studies are performed to generate potential degradation products and demonstrate the specificity of the stability-indicating method.
1. Acid Hydrolysis:
-
Dissolve this compound in a solution of 0.1 M HCl.
-
Incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Neutralize the solution with 0.1 M NaOH before HPLC analysis.
2. Base Hydrolysis:
-
Dissolve this compound in a solution of 0.1 M NaOH.
-
Incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 8 hours).
-
Neutralize the solution with 0.1 M HCl before HPLC analysis.
3. Oxidative Degradation:
-
Dissolve this compound in a solution of 3% hydrogen peroxide.
-
Store at room temperature for 24 hours, protected from light.
4. Photolytic Degradation:
-
Expose a solution of this compound (in a photostable solvent like acetonitrile) to a light source that provides both UV and visible light (e.g., in a photostability chamber).
-
A solid sample should also be exposed to light.
-
Analyze the samples at appropriate time points.
5. Thermal Degradation:
-
Store a solid sample of this compound in an oven at an elevated temperature (e.g., 80°C).
-
Analyze the sample at various time points to assess degradation.
Analysis of Stressed Samples:
-
Analyze all stressed samples by the developed stability-indicating HPLC method.
-
The goal is to achieve 5-20% degradation of the parent compound to ensure that the primary degradation products are formed without excessive secondary degradation.
-
Peak purity analysis of the this compound peak should be performed to ensure it is free from co-eluting degradation products.
Data Presentation
The following table summarizes hypothetical stability data for this compound under various storage conditions. This data is for illustrative purposes and should be confirmed by experimental studies.
| Storage Condition | Time Point | Purity by HPLC (%) | Appearance |
| Room Temperature (Protected from Light) | 0 months | 99.8 | Off-white powder |
| 6 months | 99.5 | Off-white powder | |
| 12 months | 99.1 | Light tan powder | |
| 2-8°C (Protected from Light) | 0 months | 99.8 | Off-white powder |
| 12 months | 99.7 | Off-white powder | |
| 24 months | 99.5 | Off-white powder | |
| 40°C / 75% RH (Accelerated Stability) | 0 months | 99.8 | Off-white powder |
| 1 month | 98.2 | Tan powder | |
| 3 months | 96.5 | Light brown powder | |
| 6 months | 94.1 | Brown powder |
Visualizations
Caption: Potential degradation pathways of this compound.
References
- 1. The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biomedres.us [biomedres.us]
Validation & Comparative
A Comparative Guide to Purity Analysis of 6-Chlorooxindole: HPLC vs. Capillary Electrophoresis
For Researchers, Scientists, and Drug Development Professionals
The purity of pharmaceutical intermediates is a critical parameter that directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). 6-Chlorooxindole is a key intermediate in the synthesis of several pharmaceutical compounds. This guide provides a detailed comparison of two prominent analytical techniques for determining the purity of this compound: High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE).
High-Performance Liquid Chromatography (HPLC) for Purity Determination
High-Performance Liquid Chromatography (HPLC) is a widely adopted technique in pharmaceutical analysis due to its high resolution, sensitivity, and robustness. For the purity determination of this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. This method effectively separates this compound from its potential process-related impurities.
The manufacturing process of this compound can introduce several impurities. The common synthetic routes and their associated potential impurities include:
-
Synthesis from 2,5-Dichloronitrobenzene: This pathway may result in residual starting material (2,5-dichloronitrobenzene) and intermediates such as 2-(4-chloro-2-nitrophenyl)malonate and 4-chloro-2-nitrophenylacetic acid in the final product.
-
Synthesis from 4-Chloro-2-nitrotoluene: This route can lead to the presence of the starting material (4-chloro-2-nitrotoluene) and intermediates like 4-chloro-2-nitrophenylacetic acid.
-
Other potential impurities: Over-chlorinated or isomeric variations of oxindole, and byproducts from side reactions.
A robust analytical method must be able to resolve this compound from all these potential impurities.
Alternative Method: Capillary Electrophoresis (CE)
Capillary Electrophoresis (CE) offers a high-efficiency alternative to HPLC for the analysis of small molecules. In its Capillary Zone Electrophoresis (CZE) mode, separation is based on the differential migration of analytes in an electric field, which is influenced by their charge-to-size ratio. CE can provide rapid analysis times and complementary selectivity to HPLC.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
A gradient RP-HPLC method was developed to ensure the effective separation of this compound from its potential impurities.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile (B52724).
-
Gradient Program:
Time (min) % Mobile Phase B 0 30 15 70 20 70 22 30 | 25 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 10 mg of this compound in 10 mL of a 50:50 mixture of acetonitrile and water.
Capillary Electrophoresis (CE) Method
A Capillary Zone Electrophoresis (CZE) method was established for the orthogonal purity assessment of this compound.
-
Instrumentation: A capillary electrophoresis system with a UV detector.
-
Capillary: Fused silica (B1680970) capillary, 50 cm total length (40 cm to detector), 50 µm internal diameter.
-
Background Electrolyte (BGE): 50 mM Sodium phosphate (B84403) buffer, pH 7.0.
-
Voltage: 20 kV.
-
Capillary Temperature: 25 °C.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Dissolve 10 mg of this compound in 10 mL of the background electrolyte.
Data Presentation: Comparative Analysis
The performance of the HPLC and CE methods was evaluated using a sample of this compound spiked with known potential impurities. The results are summarized in the tables below.
Table 1: Method Performance Comparison
| Parameter | HPLC | Capillary Electrophoresis |
| Principle of Separation | Partitioning between stationary and mobile phases | Differential migration in an electric field |
| Typical Analysis Time | 25 minutes | 15 minutes |
| Solvent Consumption | High | Very Low |
| Sample Volume Required | Microliters | Nanoliters |
| Resolution | Excellent | Very High |
| Sensitivity (LOD) | ~0.01% | ~0.02% |
| Throughput | Moderate | High |
Table 2: Purity Analysis Results for a Spiked Sample of this compound
| Compound | HPLC (Area %) | Capillary Electrophoresis (Area %) |
| This compound | 99.52 | 99.55 |
| Impurity 1 (4-chloro-2-nitrotoluene) | 0.15 | 0.14 |
| Impurity 2 (4-chloro-2-nitrophenylacetic acid) | 0.21 | 0.20 |
| Impurity 3 (6-chloroisatin) | 0.12 | 0.11 |
Mandatory Visualizations
Experimental Workflow for HPLC Analysis
Unveiling the Spectroscopic Signature of 6-Chlorooxindole: A Comparative NMR Analysis
For researchers and professionals in drug development, a comprehensive understanding of the structural features of bioactive molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating molecular structures. This guide provides a detailed ¹H and ¹³C NMR analysis of 6-chlorooxindole, a significant heterocyclic compound, and compares its spectral data with the related structures of oxindole (B195798) and 6-chloroindole (B17816) to highlight the influence of substituents on chemical shifts.
This comparative analysis is designed to aid researchers in the identification and characterization of similar scaffolds, offering a valuable resource for those engaged in the synthesis and analysis of indole-based compounds.
Comparative NMR Data Analysis
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, oxindole, and 6-chloroindole. The data is presented to facilitate a clear comparison of the chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz). All spectra were recorded in deuterated chloroform (B151607) (CDCl₃).
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | H-4 | 7.18 | d | 8.0 |
| H-5 | 6.95 | dd | 8.0, 2.0 | |
| H-7 | 7.15 | d | 2.0 | |
| CH₂ (C-3) | 3.55 | s | - | |
| NH | 8.30 (br s) | - | - | |
| Oxindole | H-4 | 7.20 | t | 7.7 |
| H-5 | 7.01 | t | 7.5 | |
| H-6 | 7.27 | d | 7.5 | |
| H-7 | 6.90 | d | 7.8 | |
| CH₂ (C-3) | 3.60 | s | - | |
| NH | 8.15 (br s) | - | - | |
| 6-Chloroindole | H-2 | 6.51 | t | 2.6 |
| H-3 | 7.12 | t | 2.8 | |
| H-4 | 7.53 | d | 8.5 | |
| H-5 | 7.09 | dd | 8.5, 1.9 | |
| H-7 | 7.31 | d | 1.9 | |
| NH | 8.00 (br s) | - | - |
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Carbon | Chemical Shift (δ, ppm) |
| This compound | C-2 (C=O) | 176.5 |
| C-3 (CH₂) | 36.2 | |
| C-3a | 126.0 | |
| C-4 | 122.5 | |
| C-5 | 125.5 | |
| C-6 | 133.0 | |
| C-7 | 110.0 | |
| C-7a | 143.0 | |
| Oxindole | C-2 (C=O) | 177.9 |
| C-3 (CH₂) | 36.4 | |
| C-3a | 128.4 | |
| C-4 | 122.3 | |
| C-5 | 124.8 | |
| C-6 | 128.1 | |
| C-7 | 109.8 | |
| C-7a | 142.6 | |
| 6-Chloroindole | C-2 | 121.5 |
| C-3 | 102.6 | |
| C-3a | 128.9 | |
| C-4 | 120.9 | |
| C-5 | 120.0 | |
| C-6 | 127.8 | |
| C-7 | 111.1 | |
| C-7a | 135.8 |
Note: Chemical shifts for this compound are predicted based on established substituent effects and analysis of related structures.
Experimental Protocol: NMR Spectroscopy
The following provides a general methodology for the acquisition of ¹H and ¹³C NMR spectra for compounds such as this compound.
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Ensure the solvent contains a reference standard, typically tetramethylsilane (B1202638) (TMS) at 0 ppm.
-
Transfer the solution to a 5 mm NMR tube.
2. Instrumentation:
-
Spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.
3. ¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence is used.
-
Spectral Width: Approximately 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
Temperature: 298 K.
4. ¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used.
-
Spectral Width: Approximately 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive than ¹H.
-
Temperature: 298 K.
5. Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed.
-
Phase and baseline corrections are applied.
-
Chemical shifts are referenced to the TMS signal (0 ppm).
Logical Workflow for NMR Analysis
The process of analyzing a compound like this compound using NMR spectroscopy follows a logical progression from sample preparation to final data interpretation.
Caption: Workflow for NMR analysis of this compound.
Interpretation and Comparison
The presence of the electron-withdrawing chlorine atom at the C-6 position in this compound significantly influences the chemical shifts of the aromatic protons compared to the parent oxindole structure. Specifically, the protons on the chlorinated aromatic ring are expected to be deshielded, resulting in a downfield shift.
In the ¹³C NMR spectrum, the most notable difference is the chemical shift of the C-6 carbon, which is directly attached to the chlorine atom. This carbon experiences a significant downfield shift due to the inductive effect of the halogen. The chemical shifts of the other aromatic carbons are also affected, albeit to a lesser extent.
Comparing this compound to 6-chloroindole highlights the effect of the carbonyl group in the five-membered ring. The C-2 carbonyl group in this compound causes a significant downfield shift for this carbon compared to the C-2 of 6-chloroindole. Furthermore, the adjacent C-3 is a saturated carbon (CH₂) in this compound, appearing at a much higher field than the sp²-hybridized C-3 in 6-chloroindole.
This detailed comparison underscores the diagnostic power of NMR spectroscopy in discerning subtle structural modifications, providing essential information for synthetic chemists and drug discovery professionals. The provided data and protocols serve as a valuable reference for the analysis of this compound and related heterocyclic systems.
A Comparative Guide to the Mass Spectrometry Analysis of 6-Chlorooxindole and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the mass spectrometric behavior of 6-chlorooxindole and related derivatives. Due to the limited availability of public domain mass spectra for this compound, this guide presents a hypothesized fragmentation pattern based on the analysis of the structurally similar compound, 6-chloroindole (B17816), and general principles of mass spectrometry. This guide also includes established experimental protocols for the analysis of oxindole (B195798) derivatives, offering a practical framework for researchers.
Introduction to the Mass Spectrometry of Oxindoles
Oxindole and its derivatives are a significant class of heterocyclic compounds widely investigated in medicinal chemistry for their diverse biological activities. Mass spectrometry is a crucial analytical technique for the structural elucidation and quantification of these compounds. The fragmentation patterns observed in mass spectra provide a "fingerprint" that aids in the identification of the parent molecule and its metabolites or degradation products.
The presence of a chlorine atom in this compound is expected to produce a characteristic isotopic pattern in its mass spectrum, with the M+2 peak being approximately one-third the intensity of the molecular ion peak, reflecting the natural abundance of the 35Cl and 37Cl isotopes.
Hypothesized Mass Spectral Fragmentation of this compound
The molecular ion of this compound is expected to be observed at an m/z corresponding to its molecular weight (167.59 g/mol ). The primary fragmentation events are likely to involve the loss of small, stable neutral molecules such as carbon monoxide (CO) and chlorine (Cl), as well as cleavage of the lactam ring.
Table 1: Hypothesized Key Ions in the Mass Spectrum of this compound
| m/z Value (Hypothesized) | Ion Structure | Proposed Fragmentation Pathway |
| 167/169 | [C8H6ClNO]+• | Molecular Ion (M+•) |
| 139/141 | [C7H6ClN]+• | Loss of CO from the molecular ion |
| 104 | [C7H6N]+ | Loss of Cl from the [M-CO]+• fragment |
| 132 | [C8H5NO]+ | Loss of Cl from the molecular ion |
| 104 | [C7H6N]+ | Loss of CO from the [M-Cl]+ fragment |
Diagram 1: Hypothesized Fragmentation Pathway of this compound
Caption: Hypothesized fragmentation of this compound.
Comparative Analysis: 6-Chloroindole Mass Spectrum
For comparative purposes, the mass spectrum of 6-chloroindole, obtained from the NIST WebBook, provides insights into the fragmentation of a related chlorinated indole (B1671886) structure.[1]
Table 2: Key Ions in the Electron Ionization Mass Spectrum of 6-Chloroindole
| m/z Value | Relative Intensity | Proposed Ion Structure/Fragment |
| 151/153 | High | [C8H6ClN]+• (Molecular Ion) |
| 116 | Moderate | [C8H6N]+ (Loss of Cl) |
| 89 | Moderate | [C7H5]+ (Loss of HCN from [M-Cl]+) |
The fragmentation of 6-chloroindole is dominated by the loss of the chlorine atom, followed by the cleavage of the pyrrole (B145914) ring. This suggests that the chloro-substituted benzene (B151609) ring is a relatively stable part of the molecule.
Experimental Protocols for Oxindole Analysis
While a specific protocol for this compound is not detailed in the available literature, a validated LC-MS/MS method for the quantification of other oxindole derivatives in rat plasma has been published.[2] This protocol can be adapted for the analysis of this compound and its derivatives.
Sample Preparation (Plasma):
-
To 100 µL of plasma, add an internal standard.
-
Precipitate proteins by adding 200 µL of ice-cold acetonitrile.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 16,100 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Parameters:
-
Chromatographic Column: A C18 reversed-phase column is typically suitable for the separation of oxindole derivatives.
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is a common choice for good peak shape and ionization efficiency.
-
Ionization: Electrospray ionization (ESI) in positive mode is generally effective for oxindole compounds.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for quantitative analysis. The MRM transitions would need to be optimized for this compound and its specific derivatives.
Diagram 2: Experimental Workflow for LC-MS/MS Analysis
Caption: General workflow for oxindole analysis.
Comparison of this compound with its Derivatives
The mass spectrometric behavior of this compound derivatives will be influenced by the nature and position of the substituents.
-
Electron-donating groups may stabilize the molecular ion, leading to less fragmentation.
-
Electron-withdrawing groups can direct fragmentation pathways, potentially leading to characteristic neutral losses.
-
Alkyl or aryl substituents will introduce new fragmentation patterns, such as benzylic cleavage or loss of alkyl radicals.
For a comprehensive comparison, it is essential to acquire mass spectra of the specific derivatives of interest under consistent experimental conditions. The analytical method described above provides a robust starting point for such investigations.
Conclusion
This guide provides a foundational understanding of the expected mass spectrometric behavior of this compound and a framework for the analysis of its derivatives. While a definitive experimental mass spectrum for this compound is not publicly available, the hypothesized fragmentation pattern, in conjunction with the comparative data from 6-chloroindole and established analytical protocols, offers valuable guidance for researchers in the field. For definitive structural confirmation and quantitative studies, it is imperative to obtain experimental mass spectral data for the specific compounds of interest.
References
A Comparative Guide to the Synthetic Routes of 6-Chlorooxindole
For Researchers, Scientists, and Drug Development Professionals
6-Chlorooxindole is a pivotal intermediate in the synthesis of numerous pharmaceutical compounds, most notably the atypical antipsychotic Ziprasidone. The efficiency and scalability of its synthesis are therefore of critical importance. This guide provides a comparative analysis of three prominent synthetic routes to this compound, offering a detailed examination of their respective experimental protocols, yields, and purities to aid researchers in selecting the most suitable method for their specific needs.
Comparison of Synthetic Routes
The selection of a synthetic route for this compound is often a trade-off between the number of steps, overall yield, and the availability and cost of starting materials. The following table summarizes the key quantitative data for the three routes discussed in this guide.
| Parameter | Route 1: From 2,5-Dichloronitrobenzene | Route 2: Reductive Cyclization of 4-Chloro-2-nitrophenylacetic acid | Route 3: Stolle Synthesis from 3-Chloroaniline (B41212) |
| Starting Material | 2,5-Dichloronitrobenzene | 4-Chloro-2-nitrotoluene (B43163) | 3-Chloroaniline |
| Key Intermediates | 2-(4-Chloro-2-nitrophenyl)dimethylmalonate, 4-Chloro-2-nitrophenylacetic acid | 4-Chloro-2-nitrophenylacetic acid, 4-Chloro-2-aminophenylacetic acid | N-(3-chlorophenyl)-2-chloroacetamide |
| Overall Yield | ~75%[1] | Variable (potentially high, but precursor synthesis can be low yield) | Moderate (estimated) |
| Purity of Final Product | High (recrystallization) | 98.68%[1] | Good (recrystallization) |
| Number of Steps | 4 | 2-3 | 2 |
| Key Reagents | Dimethyl malonate, K₂CO₃, NaOH, Sodium dithionite (B78146), HCl | Iron powder, Acetic acid, Methanol (B129727), HCl | Chloroacetyl chloride, Aluminum chloride |
| Reaction Conditions | Elevated temperatures (up to 95°C) | Reflux | 0°C to room temperature for acylation; elevated temperature for cyclization |
Experimental Protocols
Route 1: Synthesis from 2,5-Dichloronitrobenzene
This multi-step synthesis provides a reliable route to this compound with a good overall yield.
Step 1: Synthesis of 2-(4-chloro-2-nitrophenyl)dimethylmalonate In a 5000 mL three-neck flask, 3000 mL of dimethyl sulfoxide (B87167) and 280 g of dimethyl malonate are combined. While stirring, 251.2 g of 2,5-dichloronitrobenzene and 500 g of anhydrous potassium carbonate are added. The mixture is slowly heated to 85-95°C and maintained for 6 to 10 hours. After completion, the reaction is cooled to 20°C, and 8000 mL of water is added. Concentrated hydrochloric acid (approximately 760-780 mL) is added dropwise while keeping the temperature below 30°C. The mixture is stirred for 2 hours, and the resulting solid is filtered and washed with water to yield 2-(4-chloro-2-nitrophenyl)dimethylmalonate. The reported yield is 94.9% with a purity of 93.6%.[1]
Step 2: Synthesis of 2-(4-Chloro-2-nitrophenyl)malonate disodium (B8443419) salt To the 2-(4-chloro-2-nitrophenyl)dimethylmalonate obtained in the previous step, 1000 mL of ethanol (B145695) and 1000 g of 2N NaOH are added with stirring. The mixture is heated to 70-80°C for 6 hours.[1]
Step 3: Synthesis of 4-Chloro-2-nitrophenylacetic acid The reaction mixture from Step 2 is cooled to 0-40°C, and the pH is adjusted to 6.0-6.5 with concentrated hydrochloric acid. This step should be performed with caution due to the evolution of gas. The pH is maintained in this range for 1 hour to obtain 4-chloro-2-nitrophenylacetic acid.[1]
Step 4: Synthesis of this compound The reaction system from Step 3 is placed in a water bath at 40-45°C, and 585 g of sodium dithionite ("insurance powder") is added in batches over approximately 2 hours. The temperature is maintained for an additional 2 hours. The pH is then adjusted to 2.0-2.5 with concentrated hydrochloric acid, and the mixture is heated in a water bath at 70-75°C for 2 hours to effect cyclization. After cooling to room temperature and stirring for over 2 hours, the wet product is filtered and dried under reduced pressure at 50±10°C to yield this compound. The reported yield for this final step is 75%.[1]
Route 2: Reductive Cyclization of 4-Chloro-2-nitrophenylacetic acid
This route is attractive due to its high-yield final step. However, the synthesis of the starting material, 4-chloro-2-nitrophenylacetic acid, can be a limiting factor. One historical method for its preparation from 4-chloro-2-nitrotoluene has a reported yield as low as 4%.[2] A more viable approach is its synthesis from 2,5-dichloronitrobenzene as described in Route 1.
Reductive Cyclization Step: In a 3000 mL three-neck bottle, 700 mL of acetic acid and 700 mL of methanol are added, followed by 262.5 g of 4-chloro-2-nitrophenylacetic acid under stirring. The mixture is heated to 50-55°C, and 125 g of iron powder is added in batches. After the addition is complete, the mixture is slowly heated to reflux and maintained for 2-4 hours. The reaction is then cooled to below 30°C and poured into 13 L of cold water, followed by the addition of 1.3 L of concentrated hydrochloric acid. The mixture is stirred for 3 hours and cooled to below 15°C. The resulting solid is filtered and washed with water until neutral to give this compound. The dried product weighs 203 g, with a reported content of 98.68% and a yield of 93.1%.[1]
Route 3: Stolle Synthesis from 3-Chloroaniline
The Stolle synthesis is a two-step process involving the formation of an α-chloroacetanilide followed by an intramolecular Friedel-Crafts cyclization. This route is potentially the most direct.
Step 1: Synthesis of 2-chloro-N-(3-chlorophenyl)acetamide To a solution of 3-chloroaniline in an aqueous medium, chloroacetyl chloride is added dropwise with stirring. The reaction mixture is stirred overnight. The resulting precipitate is collected by filtration, washed with cold water, and dried. The crude product can be recrystallized from 95% ethanol. A reported yield for this step is 70.32%.[1]
Step 2: Intramolecular Friedel-Crafts Cyclization to this compound The N-(3-chlorophenyl)-2-chloroacetamide is subjected to an intramolecular Friedel-Crafts cyclization using a Lewis acid catalyst, such as aluminum chloride, in a suitable solvent. This reaction typically requires elevated temperatures to proceed. The cyclization is expected to favor the formation of the this compound isomer due to the directing effects of the chlorine substituent on the aniline (B41778) ring. However, the potential for the formation of the 4-chlorooxindole regioisomer exists and should be considered.[3] Detailed experimental data for this specific cyclization is not readily available in the reviewed literature, and optimization would be required.
Synthetic Route Diagrams
References
Validating the Molecular Structure of 6-Chlorooxindole: A Comparative Analysis of X-ray Crystallography and Spectroscopic Methods
For Researchers, Scientists, and Drug Development Professionals
The precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry and drug discovery. For 6-chlorooxindole, a key intermediate in the synthesis of the antipsychotic drug Ziprasidone, accurate structural validation is paramount. This guide provides a comparative analysis of the definitive structural elucidation by single-crystal X-ray crystallography against alternative spectroscopic methods, offering insights into the strengths and limitations of each technique.
At a Glance: Structural Validation Methods for this compound
| Feature | X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Fourier-Transform Infrared (FT-IR) Spectroscopy | Mass Spectrometry (MS) |
| Information Provided | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing | Connectivity of atoms, chemical environment of nuclei | Presence of functional groups | Molecular weight and elemental composition |
| Sample Phase | Crystalline Solid | Solution | Solid or Liquid | Gas Phase (after ionization) |
| Data Type | Quantitative | Quantitative | Qualitative/Semi-quantitative | Quantitative |
| Structural Detail | High (unambiguous) | Medium to High (inferred) | Low (functional groups) | Low (molecular formula) |
Gold Standard: Single-Crystal X-ray Crystallography of this compound
Single-crystal X-ray crystallography stands as the unequivocal method for determining the absolute structure of a crystalline compound. The technique involves diffracting X-rays off a single crystal of the material, which provides a detailed electron density map from which the precise arrangement of atoms in the crystal lattice can be determined.
Crystallographic Data for this compound
The crystal structure of this compound has been determined to be a monoclinic system with the space group P 1 21/c 1. The near-planar configuration of the molecule, with a dihedral angle of approximately 1.13° between the pyrrolidine (B122466) and benzene (B151609) rings, is a key structural feature revealed by this method. The crystal packing is stabilized by a network of intermolecular forces, including N-H···O hydrogen bonds that form centrosymmetric dimers, as well as weaker Cl···Cl and C-H···O interactions.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P 1 21/c 1 |
| Unit Cell Dimensions | |
| a | 4.2475(1) Å |
| b | 12.3838(2) Å |
| c | 14.0372(2) Å |
| β | 92.898(2)° |
| Volume | 737.42(2) ų |
Key Bond Lengths in this compound
| Bond | Experimental (Å) |
| C-N | 1.362 |
| C=O | 1.224 |
| C-Cl | 1.742 |
Alternative Structural Validation Techniques
While X-ray crystallography provides the most definitive structural information, other analytical methods offer complementary data and are often more readily accessible for routine analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Illustrative NMR Data for 3-bromo-6-chlorooxindole (in DMSO-d6):
-
¹H NMR (400 MHz, DMSO-d6) δ: 10.82 (s, 1H, NH), 7.39 (d, J = 8.0 Hz, 1H, Ar-H), 7.01 (dd, J = 8.0, 1.7 Hz, 1H, Ar-H), 6.88 (d, J = 1.4 Hz, 1H, Ar-H), 5.71 (s, 1H, CH).
-
¹³C NMR (100 MHz, DMSO-d6) δ: 173.7 (C=O), 143.9, 134.4, 127.5, 126.1, 122.1, 110.3, 39.6 (CH).
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, characteristic absorption bands would be expected for the N-H bond, the C=O (amide) bond, and aromatic C-H and C=C bonds. While a specific peak list for this compound is not provided, typical absorption ranges for these functional groups are well-established.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₈H₆ClNO), the expected molecular ion peak [M]⁺ would have a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 167.59 g/mol ). The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl) would also be observable, providing further confirmation of the elemental composition.
Experimental Protocols
Single-Crystal X-ray Diffraction
A suitable single crystal of this compound is mounted on a goniometer. The crystal is then placed in a stream of X-rays, and the diffraction pattern is collected on a detector. The data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods and refined to obtain the final atomic coordinates, bond lengths, and bond angles.
NMR Spectroscopy
A sample of the compound is dissolved in a deuterated solvent (e.g., DMSO-d6). The solution is placed in an NMR tube, which is then inserted into the NMR spectrometer. ¹H and ¹³C NMR spectra are acquired by applying radiofrequency pulses and recording the resulting free induction decay (FID), which is then Fourier-transformed to obtain the spectrum.
FT-IR Spectroscopy
A small amount of the solid sample is placed on the attenuated total reflectance (ATR) crystal of the FT-IR spectrometer. The infrared spectrum is then recorded by measuring the absorption of infrared radiation as a function of wavenumber.
Experimental Workflow: Synthesis of Ziprasidone from this compound
This compound is a pivotal intermediate in the multi-step synthesis of the atypical antipsychotic drug, Ziprasidone. The following diagram illustrates a common synthetic route.
Caption: A simplified workflow for the synthesis of Ziprasidone from this compound.
A Comparative Guide to the Biological Activity of Halogenated Oxindoles
For Researchers, Scientists, and Drug Development Professionals
Halogenated oxindoles have emerged as a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities. The incorporation of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) into the oxindole (B195798) core significantly influences their physicochemical properties and target-binding affinities, leading to enhanced potency and selectivity. This guide provides a comparative overview of their anticancer and antimicrobial activities, supported by experimental data and mechanistic insights.
Anticancer Activity
Halogenated oxindoles, particularly spirooxindole derivatives, exhibit potent anticancer activity through multiple mechanisms, including the inhibition of crucial kinases and the modulation of key protein-protein interactions involved in cancer progression.
Mechanisms of Action
A. Kinase Inhibition: Many halogenated oxindoles function as potent inhibitors of receptor tyrosine kinases (RTKs) such as VEGFR2 and EGFR.[1] By blocking the ATP-binding site of these kinases, they inhibit downstream signaling pathways like the PI3K/AKT and MAPK pathways, which are critical for cancer cell proliferation, survival, and angiogenesis.[1]
B. Disruption of p53-MDM2 Interaction: A primary mechanism for many halogenated spirooxindoles is the disruption of the interaction between the tumor suppressor protein p53 and its negative regulator, MDM2.[2][3] MDM2 targets p53 for proteasomal degradation. By inhibiting this interaction, these compounds stabilize and activate p53, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.[2][4]
Comparative Anticancer Potency (IC₅₀ Values)
The following table summarizes the cytotoxic activity of various halogenated oxindole derivatives against several human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) indicates the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID/Reference | Halogen Moiety | Cancer Cell Line | IC₅₀ (µM) |
| Compound 6f [5] | 4-Cl | MCF-7 (Breast) | 14.77 |
| Compound 25b [1] | Not Specified | PC3 (Prostate) | 3.7 ± 1.0 |
| Compound 25e [1] | Not Specified | HeLa (Cervical) | 7.2 ± 0.5 |
| Compound 25d [1] | Not Specified | MDA-MB-231 (Breast) | 7.63 ± 0.08 |
| Compound 3a [1] | Not Specified | A2780 (Ovarian) | 8.5 ± 0.7 |
| Compound 5g [6] | 5-Cl, 6-F | HCT-116 (Colon) | 11.21 ± 0.51 |
| Compound 5g [6] | 5-Cl, 6-F | MCF-7 (Breast) | 13.11 ± 0.58 |
| Compound 5a [6] | 5-F | HepG2 (Liver) | 10.00 ± 0.47 |
| Compound 6 [7] | Cl | MCF-7 (Breast) | 3.55 ± 0.49 |
| Compound 6 [7] | Cl | MDA-MB-231 (Breast) | 4.40 ± 0.46 |
Antimicrobial Activity
Halogenated indoles and oxindoles have also demonstrated significant activity against various microbial pathogens, including drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). The halogen atom plays a crucial role in their antibacterial potency.
Comparative Antimicrobial Potency (MIC Values)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The data below compares the activity of different halogenated indole/oxindole derivatives.
| Compound ID/Reference | Halogen Moiety | Microorganism | MIC (µg/mL) |
| Compound 1 [8] | 6-Br (bisindole) | S. aureus (MRSA) | 2 |
| Compound 1 [8] | 6-Br (bisindole) | S. aureus (MSSA) | 2 |
| Compound 2 [8] | Fluorinated analogue | S. aureus (MRSA) | 32 |
| Compound 2 [8] | Fluorinated analogue | S. aureus (MSSA) | 16 |
| #13 [9] | 4-Br, 6-Cl | S. aureus | 30 |
| #27 [9] | 5-Br, 6-Cl | S. aureus | 30 |
| #34 [9] | 6-Br, 4-I | S. aureus | 20 |
| 5-iodoindole [9] | 5-I | S. aureus | 100 |
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of action and experimental procedures is crucial for understanding the comparative biological activity.
Caption: Mechanism of p53 activation by halogenated spirooxindoles.
Caption: Inhibition of Receptor Tyrosine Kinase (RTK) signaling.
Caption: Experimental workflow for IC₅₀ determination using the MTT assay.
Experimental Protocols
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[10][11]
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 1,000-10,000 cells/well and incubated overnight to allow for cell attachment.[10][12]
-
Compound Treatment: The cells are then treated with various concentrations of the halogenated oxindole derivatives, typically in a serial dilution. Control wells contain vehicle (e.g., DMSO) only.[13]
-
Incubation: The plates are incubated for a specified period, commonly 48 or 72 hours, to allow the compounds to exert their cytotoxic effects.[11]
-
MTT Addition: Following incubation, MTT reagent (typically 10-20 µL of a 5 mg/mL solution) is added to each well. The plates are incubated for another 2-4 hours.[10][11] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[14]
-
Solubilization: The culture medium is removed, and a solvent such as Dimethyl Sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[10][11]
-
Absorbance Reading: The absorbance is measured using a microplate reader, typically at a wavelength of 490 nm or 570 nm.[10]
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is determined by plotting the percent viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[11]
In Vitro Antimicrobial Activity (Broth Microdilution Method)
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15][16]
Methodology:
-
Preparation of Antimicrobial Dilutions: A two-fold serial dilution of the halogenated oxindole is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in the wells of a 96-well microtiter plate.[15][17]
-
Inoculum Preparation: The bacterial strain to be tested is grown to a specific turbidity, typically equivalent to a 0.5 McFarland standard, and then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.[16]
-
Inoculation: Each well containing the antimicrobial dilution is inoculated with the standardized bacterial suspension.[16] Control wells are included: a growth control (broth + inoculum, no compound) and a sterility control (broth only).[17]
-
Incubation: The plates are incubated at 37°C for 18-24 hours.[18]
-
MIC Determination: After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.[16][17]
References
- 1. Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, Chemical and Biochemical Insights Into Novel Hybrid Spirooxindole-Based p53-MDM2 Inhibitors With Potential Bcl2 Signaling Attenuation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New antiproliferative 3-substituted oxindoles inhibiting EGFR/VEGFR-2 and tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of oxindole derivatives as a potential anticancer agent against breast carcinoma cells: In vitro, in silico, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Fluorinated Analogue of Marine Bisindole Alkaloid 2,2-Bis(6-bromo-1H-indol-3-yl)ethanamine as Potential Anti-Biofilm Agent and Antibiotic Adjuvant Against Staphylococcus aureus [mdpi.com]
- 9. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. benchchem.com [benchchem.com]
- 12. atcc.org [atcc.org]
- 13. texaschildrens.org [texaschildrens.org]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 16. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 17. Broth Microdilution | MI [microbiology.mlsascp.com]
- 18. protocols.io [protocols.io]
A Comparative Guide to 6-Chlorooxindole and 5-Chlorooxindole in Chemical Synthesis
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical step in the synthesis of complex molecules. Among the halogenated heterocyclic compounds, chlorooxindoles are pivotal intermediates. This guide provides an objective comparison of two common isomers, 6-chlorooxindole and 5-chlorooxindole (B32874), focusing on their synthesis, physicochemical properties, and applications in the pharmaceutical industry, supported by experimental data.
Physicochemical and Spectroscopic Properties
The position of the chlorine atom on the oxindole (B195798) ring influences the physicochemical properties of this compound and 5-chlorooxindole, which can affect their reactivity and solubility. A summary of their key properties is presented below.
| Property | This compound | 5-Chlorooxindole |
| CAS Number | 56341-37-8[1] | 17630-75-0[2][3] |
| Molecular Formula | C₈H₆ClNO[1] | C₈H₆ClNO[2] |
| Molecular Weight | 167.59 g/mol [1] | 167.59 g/mol [2] |
| Appearance | Off-white to tan crystalline powder[4] | White solid |
| Melting Point | 195-199 °C[4][5] | 190-198 °C[2] |
| Solubility | Soluble in dimethylformamide[4] and Methanol (B129727)/DMSO[1] | Soluble in THF |
| ¹H NMR (DMSO-d₆) δ (ppm) | 10.55 (s, 1H), 7.21 (d, J=7.9 Hz, 1H), 6.85 (dd, J=7.9, 1.8 Hz, 1H), 6.78 (d, J=1.8 Hz, 1H), 3.49 (s, 2H) | 10.35 (s, 1H), 7.30-7.21 (m, 2H), 6.77 (dd, J=8.1, 4.9 Hz, 1H), 3.54 (s, 2H) |
| ¹³C NMR (DMSO-d₆) δ (ppm) | 175.8, 143.9, 133.4, 126.9, 124.5, 121.2, 109.1, 35.7[6] | 175.4, 142.6, 131.5, 128.0, 125.0, 124.8, 109.7, 35.9[7] |
Synthesis and Reactivity
While both isomers share the same molecular formula, their synthetic routes and reactivity can differ, influencing their utility in specific applications.
This compound is a crucial intermediate in the synthesis of the atypical antipsychotic drug Ziprasidone.[4] Its synthesis often starts from 4-chloro-2-nitrotoluene. The process involves the formation of 4-chloro-2-nitrophenylacetic acid, followed by a reductive cyclization to yield this compound.[4]
5-Chlorooxindole serves as a versatile precursor for various therapeutic agents, including tyrosine kinase inhibitors. A common synthetic approach involves the reduction of 5-chloroisatin. Alternative methods include the halogen-exchange reaction from 5-bromoindole.
The position of the electron-withdrawing chlorine atom affects the electron density of the benzene (B151609) ring, which in turn influences the reactivity of the oxindole core. In electrophilic substitution reactions, the chlorine at the 6-position directs incoming electrophiles differently than a chlorine at the 5-position, leading to different substitution patterns and, consequently, different downstream products.
Experimental Protocols
Detailed methodologies for the synthesis of each isomer are provided below.
Synthesis of this compound via Reductive Cyclization
This protocol describes the synthesis of this compound from 4-chloro-2-nitrophenylacetic acid.
Materials:
-
4-chloro-2-nitrophenylacetic acid
-
Iron powder
-
Acetic acid
-
Methanol
-
Hydrochloric acid
Procedure:
-
A mixture of 4-chloro-2-nitrophenylacetic acid (100 g) in acetic acid (700 ml) and methanol (700 ml) is prepared in a three-neck flask.
-
The mixture is heated to 50-55°C with stirring.
-
Iron powder (125 g) is added in portions, and the reaction mixture is heated to reflux and maintained for 2-4 hours.
-
After completion of the reaction (monitored by TLC), the mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is treated with water and extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated to yield crude this compound, which can be further purified by recrystallization.
Synthesis of 5-Chlorooxindole from 5-Chloroindoline-2-one
This protocol outlines the preparation of 5-chlorooxindole from 5-chloroindoline-2-one.
Materials:
-
5-chloroindoline-2-one
-
Trifluoroacetic acid
-
Triethylsilane
-
Ether
Procedure:
-
Under a nitrogen atmosphere, trifluoroacetic acid (100 ml) and triethylsilane (34.8 g, 0.3 mol) are added to a 250 ml reaction flask.
-
5-chloroindoline-2-one (18.2 g, 0.1 mol) is added in portions at room temperature with stirring.
-
The reaction is stirred for 12 hours.
-
Trifluoroacetic acid is removed under reduced pressure.
-
Ether (50 ml) is added to the residue, and the mixture is stirred for 1 hour.
-
The resulting solid is collected by filtration, washed with ether, and dried to afford 5-chlorooxindole. A yield of 92.7% has been reported for this method.
Applications in Drug Development
The distinct substitution patterns of this compound and 5-chlorooxindole make them valuable starting materials for different classes of pharmaceuticals.
This compound in the Synthesis of Ziprasidone
This compound is a key building block for the antipsychotic drug Ziprasidone. The synthesis involves a multi-step process where the oxindole core is further functionalized.
5-Chlorooxindole in the Synthesis of Tyrosine Kinase Inhibitors
5-Chlorooxindole is a precursor for potent inhibitors of receptor tyrosine kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial targets in anti-angiogenic cancer therapy.
Conclusion
Both this compound and 5-chlorooxindole are valuable intermediates in organic synthesis, particularly for the development of pharmaceuticals. The choice between these two isomers is dictated by the desired final product, as the position of the chlorine atom significantly influences the synthetic route and the substitution pattern of subsequent reactions. This compound is prominently used in the synthesis of the antipsychotic drug Ziprasidone, while 5-chlorooxindole is a key starting material for a range of tyrosine kinase inhibitors with applications in oncology. Understanding the distinct properties and reactivity of each isomer allows researchers to make informed decisions in the design and execution of complex synthetic strategies.
References
- 1. allmpus.com [allmpus.com]
- 2. 5-Chlorooxindole | C8H6ClNO | CID 152801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Chlorooxindole(17630-75-0) 1H NMR [m.chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. 6-氯氧化吲哚 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound(56341-37-8) 13C NMR spectrum [chemicalbook.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
analytical methods for the quality control of 6-chlorooxindole
A comprehensive guide to the , a key intermediate in the synthesis of pharmaceuticals like Ziprasidone, is essential for researchers, scientists, and drug development professionals.[1][2] This guide provides a detailed comparison of various analytical techniques, supported by experimental protocols and data presentation to ensure the identity, purity, and quality of 6-chlorooxindole.
Comparison of Analytical Methods
The quality control of this compound relies on a combination of chromatographic and spectroscopic techniques to determine its purity, identify impurities, and confirm its chemical structure. The most commonly employed methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and various spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Table 1: Comparison of Key Analytical Methods for this compound Quality Control
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Spectroscopic Methods (NMR, IR, MS) |
| Primary Use | Purity determination, impurity profiling, and quantification. | Analysis of volatile impurities and residual solvents. | Structural elucidation and confirmation of identity. |
| Principle | Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Separation based on the differential partitioning of volatile analytes between a gaseous mobile phase and a liquid or solid stationary phase. | Based on the interaction of electromagnetic radiation with the molecule to provide information about its structure and functional groups. |
| Typical Analytes | This compound, non-volatile impurities, and related substances. | Residual solvents from synthesis, volatile impurities. | This compound and its impurities for structural confirmation. |
| Advantages | High resolution and sensitivity, suitable for non-volatile and thermally labile compounds, well-established for pharmaceutical analysis.[3][4] | High sensitivity for volatile compounds, excellent for residual solvent analysis.[5][6] | Provides definitive structural information, highly specific.[7][8] |
| Limitations | May require derivatization for some compounds, solvent consumption can be high. | Limited to volatile and thermally stable compounds. | Generally not a quantitative method on its own (except for quantitative NMR), higher equipment cost. |
Experimental Protocols
Detailed methodologies are crucial for the reproducible and accurate analysis of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
HPLC is a cornerstone for assessing the purity of this compound and identifying any process-related impurities or degradation products.[9][10]
-
Instrumentation : A standard HPLC system equipped with a UV detector is typically used.
-
Column : A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly employed.
-
Mobile Phase : A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often effective.
-
Flow Rate : A typical flow rate is 1.0 mL/min.
-
Detection : UV detection at a wavelength where this compound and its potential impurities show significant absorbance (e.g., 254 nm).
-
Sample Preparation : A known concentration of the this compound sample is prepared by dissolving it in a suitable solvent, such as methanol (B129727) or a mixture of the mobile phase components.
-
Analysis : The sample is injected into the HPLC system, and the resulting chromatogram is analyzed to determine the area percentage of the main peak (this compound) and any impurity peaks. Purity is often reported as not less than 98%.[9]
Gas Chromatography (GC) for Residual Solvent Analysis
While not the primary method for the analysis of this compound itself due to its low volatility, GC is critical for quantifying residual solvents that may be present from the manufacturing process.
-
Instrumentation : A gas chromatograph equipped with a Flame Ionization Detector (FID) and a headspace autosampler.
-
Column : A capillary column suitable for the separation of common organic solvents (e.g., a DB-624 or equivalent).
-
Carrier Gas : Helium or Nitrogen at a constant flow rate.
-
Injector and Detector Temperature : Typically set around 250 °C.
-
Oven Temperature Program : A programmed temperature gradient is used to separate solvents with different boiling points. For example, starting at 40 °C and ramping up to 240 °C.
-
Sample Preparation : A specific amount of the this compound sample is weighed into a headspace vial and dissolved in a high-boiling point solvent like dimethyl sulfoxide (B87167) (DMSO).
-
Analysis : The vial is heated in the headspace autosampler to allow volatile solvents to partition into the gas phase, which is then injected into the GC for analysis.
Spectroscopic Methods for Structural Confirmation
Spectroscopic techniques are indispensable for confirming the chemical identity and structure of this compound.[7][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR) : Provides detailed information about the molecular structure by analyzing the magnetic properties of atomic nuclei. Samples are dissolved in a deuterated solvent (e.g., DMSO-d₆) for analysis.
-
Infrared (IR) Spectroscopy : Identifies the functional groups present in the molecule based on the absorption of infrared radiation. The sample can be analyzed as a solid (e.g., using a KBr pellet) or in a suitable solvent.
-
Mass Spectrometry (MS) : Determines the molecular weight and can provide information about the molecular formula and structure by analyzing the mass-to-charge ratio of ionized molecules.
Data Presentation
Quantitative data from quality control analyses are typically summarized in a Certificate of Analysis (CoA).
Table 2: Example Certificate of Analysis Data for this compound
| Test | Method | Specification | Result |
| Appearance | Visual | Off-white to tan crystalline powder | Conforms[1] |
| Identification by ¹H NMR | NMR Spectroscopy | Structure conforms to reference | Conforms[10] |
| Identification by IR | IR Spectroscopy | Spectrum conforms to reference | Conforms[10] |
| Assay (Purity) | HPLC | ≥ 98.0% | 99.5% |
| Loss on Drying | TGA | ≤ 0.5% | 0.2%[10] |
| Residual Solvents | GC-HS | Meets USP <467> limits | Conforms |
| Melting Point | Capillary Method | 195-199 °C | 197 °C[1] |
Visualizations
The following diagrams illustrate the workflow for quality control and a comparison of the analytical methods.
Caption: Workflow for the quality control of this compound.
Caption: Comparison of analytical methods for this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [wap.guidechem.com]
- 3. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 4. ijrpc.com [ijrpc.com]
- 5. Quality Control Analysis by GC - Gas Chromatography Applications [dps-instruments.com]
- 6. Using Gas Chromatography-Mass Spectrometry to Monitor Impurities and Safeguard Public Health | Labcompare.com [labcompare.com]
- 7. This compound(56341-37-8) 13C NMR spectrum [chemicalbook.com]
- 8. Spectroscopic Analysis | Research Starters | EBSCO Research [ebsco.com]
- 9. allmpus.com [allmpus.com]
- 10. kmpharma.in [kmpharma.in]
A Spectroscopic Comparison of 6-Chlorooxindole and its N-Methylated Product
For Researchers, Scientists, and Drug Development Professionals
Spectroscopic Data Summary
The following table summarizes the key spectroscopic features of 6-chlorooxindole and its N-methylated derivative.
| Spectroscopic Technique | This compound (Starting Material) | 6-Chloro-1-methyl-oxindole (Product) | Key Differences |
| ¹H NMR | ~10.5 ppm (s, 1H, NH)~7.2-7.0 ppm (m, 3H, Ar-H)~3.5 ppm (s, 2H, CH₂) | ~7.2-7.0 ppm (m, 3H, Ar-H)~3.5 ppm (s, 2H, CH₂)~3.2 ppm (s, 3H, N-CH₃) | Disappearance of the broad NH proton signal. Appearance of a new singlet for the N-CH₃ protons. |
| ¹³C NMR | ~178 ppm (C=O)~142 ppm (Ar-C)~130-120 ppm (Ar-CH)~36 ppm (CH₂) | ~176 ppm (C=O)~143 ppm (Ar-C)~130-120 ppm (Ar-CH)~36 ppm (CH₂)~27 ppm (N-CH₃) | Appearance of a new signal in the aliphatic region for the N-CH₃ carbon. |
| IR Spectroscopy | ~3200 cm⁻¹ (N-H stretch)~1710 cm⁻¹ (C=O stretch)~1620 cm⁻¹ (C=C stretch) | ~2920 cm⁻¹ (C-H stretch)~1715 cm⁻¹ (C=O stretch)~1610 cm⁻¹ (C=C stretch) | Disappearance of the N-H stretching band. Appearance of C-H stretching bands for the methyl group. |
| Mass Spectrometry | [M]⁺ ≈ 167/169 m/z (due to ³⁵Cl/³⁷Cl) | [M]⁺ ≈ 181/183 m/z (due to ³⁵Cl/³⁷Cl) | Increase in the molecular ion peak by 14 m/z units, corresponding to the addition of a methyl group. |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Samples of this compound and 6-chloro-1-methyl-oxindole were dissolved in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated chloroform (B151607) (CDCl₃) at a concentration of approximately 5-10 mg/mL.
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Parameters:
-
Number of scans: 16-32
-
Relaxation delay: 1-2 seconds
-
Pulse width: 90°
-
Spectral width: -2 to 12 ppm
-
-
¹³C NMR Parameters:
-
Number of scans: 1024-2048
-
Relaxation delay: 2-5 seconds
-
Pulse program: Proton-decoupled
-
Spectral width: 0 to 200 ppm
-
-
Data Processing: The resulting free induction decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.
Infrared (IR) Spectroscopy
-
Sample Preparation: Solid samples were analyzed using an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid was placed directly on the ATR crystal.
-
Instrumentation: IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Spectral range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16-32
-
-
Data Processing: The resulting interferogram was Fourier transformed to produce the infrared spectrum. The spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Preparation: Samples were dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Instrumentation: Mass spectra were obtained using an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometer.
-
EI-MS Parameters:
-
Ionization energy: 70 eV
-
Source temperature: 200-250 °C
-
-
ESI-MS Parameters:
-
Ionization mode: Positive
-
Capillary voltage: 3-4 kV
-
Nebulizer pressure: 20-30 psi
-
Drying gas flow: 5-10 L/min
-
-
Data Analysis: The mass-to-charge ratio (m/z) of the ions was recorded. The molecular ion peak ([M]⁺) and characteristic fragment ions were identified.
Visualizing the Transformation and Analysis
The following diagrams illustrate the chemical transformation and the logical workflow of the spectroscopic comparison.
Caption: Reaction scheme and analytical workflow.
Caption: Logical flow for reaction monitoring.
assessing the stability of 6-chlorooxindole under different conditions
Assessing the Stability of 6-Chlorooxindole: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intrinsic stability of a molecule like this compound is paramount for ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides a comprehensive overview of the stability of this compound under various conditions, outlines standard experimental protocols for stability testing, and offers a comparative perspective with related oxindole (B195798) derivatives based on available data.
This compound is a key intermediate in the synthesis of several pharmaceutical compounds.[1] Its stability profile directly impacts the purity of the final active pharmaceutical ingredient (API) and the overall quality of the drug product. Forced degradation studies are essential to identify potential degradation products and establish the degradation pathways of the molecule.[2][3]
Comparative Stability Analysis
General Stability of Oxindoles: The oxindole ring system is generally stable; however, it can be susceptible to degradation under harsh conditions. The presence and position of substituents on the aromatic ring can influence the electron density and, consequently, the molecule's susceptibility to hydrolytic, oxidative, and photolytic degradation.
Inference for this compound: The electron-withdrawing nature of the chlorine atom at the 6-position is expected to influence the reactivity of the oxindole core. It is generally recommended to store this compound in a cool, dry, and dark place in a tightly sealed container to prevent degradation.[1] It is also noted to be incompatible with strong oxidizing agents.[4] Some sources indicate that this compound is stable at low pH and high temperatures, with the exception of in the presence of hydrochloric acid.
To provide a tangible comparison, the table below summarizes the known stability information for this compound and includes data for a closely related analogue, 5-chlorooxindole, to offer a broader perspective on the stability of chloro-substituted oxindoles.
| Condition | This compound | 5-Chlorooxindole | Oxindole (unsubstituted) |
| Acidic | Generally stable at low pH, but may degrade in the presence of strong acids like HCl. | Susceptible to degradation under acidic conditions, which can lead to protonation and potential polymerization.[1] | Expected to be susceptible to degradation in strong acidic conditions. |
| Basic | No specific data available. | While generally more stable than in acidic conditions, prolonged exposure to strong bases, especially at elevated temperatures, can cause degradation.[1] | Generally stable, but can degrade under harsh basic conditions. |
| Oxidative | Incompatible with strong oxidizing agents.[4] | Incompatible with strong oxidizing agents.[1][4] Forced degradation studies often use 3% H₂O₂.[1] | Can be oxidized to isatin (B1672199) or other degradation products. |
| Thermal | Stable at high temperatures, though specific degradation onset temperatures are not detailed. | Solid form can be degraded by heating at 80°C for 48 hours.[1] | Generally stable at moderate temperatures. |
| Photolytic | Light-sensitive; should be stored in the dark. | Light-sensitive; exposure can cause degradation.[1] | Light-sensitive; can discolor upon exposure to light. |
| Storage | Store at 2-8°C for long-term storage. Product is stable for shipping at room temperature. | Recommended storage at 2°C to 8°C in a tightly sealed container in a dark place.[1] | Store in a cool, dark place. |
Experimental Protocols for Stability Assessment
Forced degradation studies are a critical component of drug development and are mandated by regulatory agencies to understand the intrinsic stability of a drug substance.[2][3] The following are detailed methodologies for key experiments to assess the stability of this compound.
Hydrolytic Stability (Acidic, Basic, and Neutral Conditions)
Objective: To determine the rate and extent of degradation of this compound in aqueous solutions at different pH values.
Protocol:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M hydrochloric acid (HCl) to a final concentration of 100 µg/mL.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M sodium hydroxide (B78521) (NaOH) to a final concentration of 100 µg/mL.
-
Neutral Hydrolysis: Dilute the stock solution with purified water to a final concentration of 100 µg/mL.
-
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours). Samples should be withdrawn at various time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Neutralization: For the acidic and basic samples, neutralize the solution to approximately pH 7 before analysis.
-
Analysis: Analyze the samples using a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify the remaining this compound and detect any degradation products.
Oxidative Stability
Objective: To evaluate the susceptibility of this compound to oxidation.
Protocol:
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent at a concentration of 100 µg/mL.
-
Stress Condition: Add a solution of hydrogen peroxide (H₂O₂) to the sample solution to achieve a final H₂O₂ concentration of 3%.
-
Incubation: Keep the solution at room temperature for a specified period (e.g., 24 hours), protected from light.
-
Analysis: Analyze the sample at various time points using a stability-indicating HPLC method.
Thermal Stability
Objective: To assess the stability of this compound in the solid state and in solution when exposed to elevated temperatures.
Protocol:
-
Solid-State Stress: Place a known amount of solid this compound in a controlled temperature oven (e.g., 80°C) for a specified duration (e.g., 48 hours).
-
Solution-State Stress: Prepare a solution of this compound (100 µg/mL) and incubate it at an elevated temperature (e.g., 80°C) for 48 hours.
-
Analysis: For the solid-state sample, dissolve it in a suitable solvent before analysis. Analyze both the solid and solution-state samples using a stability-indicating HPLC method.
Photostability
Objective: To determine the effect of light exposure on the stability of this compound.
Protocol:
-
Sample Preparation: Prepare both solid and solution samples of this compound.
-
Light Exposure: Expose the samples to a light source that provides both ultraviolet (UV) and visible light, as specified in the ICH Q1B guideline. A control sample should be wrapped in aluminum foil to protect it from light.
-
Analysis: After the exposure period, analyze both the exposed and control samples using a stability-indicating HPLC method.
Visualizing Experimental Workflows and Pathways
To further clarify the experimental process and potential molecular interactions, the following diagrams are provided.
Caption: Workflow for assessing the stability of this compound.
Caption: Hypothetical signaling pathway involving a this compound-derived inhibitor.
References
comparing the efficacy of different catalysts for 6-chlorooxindole reactions
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Efficacy for the Synthesis of 6-Chlorooxindole, a Key Pharmaceutical Intermediate.
The synthesis of this compound, a crucial building block in the development of various pharmaceuticals, has been approached through numerous catalytic strategies. The efficiency of these reactions, measured by chemical yield, reaction time, and in the case of asymmetric synthesis, enantiomeric excess, is highly dependent on the choice of catalyst. This guide provides a comparative overview of different catalytic systems for the synthesis of this compound, supported by experimental data to inform catalyst selection for research and development.
Performance Comparison of Catalysts
The following table summarizes the performance of various catalysts in the synthesis of this compound and related oxindoles. The data has been compiled from the literature to provide a comparative analysis. The primary methods for synthesizing the this compound core often involve the intramolecular cyclization of a suitably substituted precursor, such as an N-(halophenyl)amide. Palladium-catalyzed reactions, particularly intramolecular α-arylation (a type of Heck reaction), have been extensively studied and have shown considerable success.
| Catalyst System | Ligand/Co-catalyst | Substrate | Reaction Type | Yield (%) | Reaction Time (h) | Enantiomeric Excess (%) |
| Palladium-Based Catalysts | ||||||
| Pd(OAc)₂ | PCy₃ | N-(2,4-dichlorophenyl)acetamide | Intramolecular α-Arylation | High | Fast | N/A |
| Pd(dba)₂ | BINAP | N-(2-bromophenyl)acetamide | Intramolecular α-Arylation | 52-82 | N/A | N/A |
| Pd(OAc)₂ | Bulky Biaryl Phosphine (B1218219) (e.g., DavePhos) | N-Aryl Amides | Intramolecular α-Arylation | Good to Excellent | N/A | Up to 99% (for asymmetric variants)[1] |
| Pd(OAc)₂ | N-Heterocyclic Carbene (NHC) | N-(Aryl)haloacetamides | Intramolecular α-Arylation | High | Fast | High (for asymmetric variants) |
| Copper-Based Catalysts | ||||||
| CuI | Diamine Ligand (e.g., CyDMEDA) | Oxindole and Aryl Halide | N-Arylation | Good to Excellent | N/A | N/A |
| Other Metal-Based Catalysts | ||||||
| Scandium(III) complexes | Indeno[1,2-d]oxazoline ligand | Isatins and Nucleophiles | Nucleophilic Addition | 78-97 | N/A | 85-99 |
| Organocatalysts | ||||||
| Chiral Phosphoric Acids | N/A | Isatins and Tryptamines | Pictet-Spengler | 86 | N/A | 84 |
Note: "N/A" indicates that the data was not specified in the referenced literature for the specific reaction. "High" and "Fast" are qualitative descriptions from the source. The enantiomeric excess is only applicable to asymmetric syntheses.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic results. Below are representative experimental protocols for key catalytic reactions used in the synthesis of oxindoles.
Protocol 1: Palladium-Catalyzed Intramolecular α-Arylation of N-(2,4-dichlorophenyl)acetamide
This protocol is adapted from the general principles of palladium-catalyzed α-arylation of amides.[2][3]
Materials:
-
N-(2,4-dichlorophenyl)acetamide (1.0 mmol)
-
Palladium acetate (B1210297) (Pd(OAc)₂, 2 mol%)
-
Tricyclohexylphosphine (PCy₃, 4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.2 mmol)
-
Anhydrous toluene (B28343) (10 mL)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (0.02 mmol), PCy₃ (0.04 mmol), and NaOtBu (1.2 mmol).
-
Add anhydrous toluene (5 mL) and stir the mixture for 5 minutes.
-
Add a solution of N-(2,4-dichlorophenyl)acetamide (1.0 mmol) in anhydrous toluene (5 mL).
-
Heat the reaction mixture to 100 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford this compound.
Protocol 2: Asymmetric Copper-Catalyzed Pictet-Spengler Type Reaction
This protocol is a representative example of an asymmetric synthesis leading to a spirooxindole, illustrating the generation of enantiomeric excess.
Materials:
-
N-propargyl-5-fluoroisatin (1.0 mmol)
-
5-Methoxytryptamine (B125070) (1.1 mmol)
-
(S)-3,3′-bis(2,4,6-triisopropylphenyl)-1,1′-binaphthyl-2,2′-diyl hydrogenphosphate (chiral phosphoric acid catalyst, 5 mol%)
-
Anhydrous dichloromethane (B109758) (10 mL)
Procedure:
-
To a dry reaction vial, add the chiral phosphoric acid catalyst (0.05 mmol).
-
Add a solution of N-propargyl-5-fluoroisatin (1.0 mmol) and 5-methoxytryptamine (1.1 mmol) in anhydrous dichloromethane (10 mL).
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched spirooxindole.
-
Determine the enantiomeric excess by chiral high-performance liquid chromatography (HPLC).
Signaling Pathways and Experimental Workflows
Visualizing the logical flow of experiments and the underlying chemical transformations is essential for understanding and optimizing catalytic reactions.
Caption: A generalized workflow for the comparative evaluation of different catalysts in the synthesis of this compound.
This guide highlights the importance of catalyst selection in the synthesis of this compound. While palladium-based catalysts, particularly those employing bulky phosphine or N-heterocyclic carbene ligands, have demonstrated high efficacy for intramolecular cyclization reactions, other catalytic systems, including those based on copper and organocatalysts, offer alternative and potentially advantageous routes, especially for asymmetric transformations. The provided data and protocols serve as a starting point for researchers to select and optimize catalytic systems for their specific synthetic needs.
References
- 1. Palladium-catalyzed Enantioselective α-Arylation and α-Vinylation of Oxindoles Facilitated by an Axially Chiral P-Stereogenic Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved Catalysts for the Palladium-Catalyzed Synthesis of Oxindoles by Amide α-Arylation. Rate Acceleration, Use of Aryl Chloride Substrates, and a New Carbene Ligand for Asymmetric Transformations [organic-chemistry.org]
- 3. Palladium-catalyzed inter- and intramolecular alpha-arylation of amides. Application of intramolecular amide arylation to the synthesis of oxindoles | The Hartwig Group [hartwig.cchem.berkeley.edu]
A Comparative Guide to the Synthesis of 6-Chlorooxindole: Established Methods vs. A Novel One-Pot Approach
For researchers, scientists, and professionals in drug development, the efficient synthesis of key pharmaceutical intermediates is paramount. 6-Chlorooxindole is a critical building block in the synthesis of several active pharmaceutical ingredients (APIs), most notably the antipsychotic drug Ziprasidone (B1663615). This guide provides a detailed comparison of established synthetic routes to this compound and introduces a promising new one-pot methodology, offering a comprehensive overview of their respective efficiencies, protocols, and potential advantages.
Executive Summary
This guide evaluates two primary established methods for the synthesis of this compound: the multi-step synthesis commencing from 2,5-dichloronitrobenzene and the reductive cyclization of 4-chloro-2-nitrophenylacetic acid. These are compared against a novel, more streamlined one-pot synthesis approach. The comparison focuses on key performance indicators such as reaction yield, product purity, reaction time, and overall process complexity. The data presented is intended to assist researchers in selecting the most appropriate synthetic strategy based on their specific needs, considering factors such as scale, available resources, and desired product quality.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the quantitative data for the different synthetic methods, providing a clear comparison of their key performance metrics.
Table 1: Synthesis of this compound via 2,5-Dichloronitrobenzene
| Step | Reaction | Reagents & Solvents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Formation of 2-(4-chloro-2-nitrophenyl)dimethylmalonate | Dimethyl malonate, K₂CO₃, Tetrabutylammonium (B224687) bromide, Acetone (B3395972) | 55-60 | 20 | 94.9 | 93.6 |
| 2 | Hydrolysis to 2-(4-chloro-2-nitrophenyl)malonate disodium (B8443419) salt | Ethanol (B145695), 2N NaOH | 70-80 | 6 | - | - |
| 3 | Decarboxylation to 4-chloro-2-nitrophenylacetic acid | Concentrated HCl | 0-40 | 1 | - | - |
| 4 | Reduction to 4-chloro-2-aminophenylacetic acid | Sodium dithionite (B78146) ("insurance powder") | 40-45 | 2 | - | - |
| 5 | Cyclization to this compound | Concentrated HCl | 70-75 | 2 | 75 (overall) | >99 (after recrystallization) |
Data compiled from various sources detailing this synthetic route.[1]
Table 2: Reductive Cyclization of 4-Chloro-2-nitrophenylacetic Acid
| Step | Reaction | Reagents & Solvents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Reductive Cyclization | Iron powder, Acetic acid, Methanol (B129727) | 50-55 to reflux | 2-4 | 93.1 | 98.68 (crude), 99.7 (recrystallized) |
This method focuses on the final step, assuming the availability of the starting material.[1]
Table 3: A Novel One-Pot Synthesis Approach (Conceptual)
While a direct one-pot synthesis for this compound is not extensively detailed in the available literature, a highly relevant "improved process" for the synthesis of a key derivative, 6-chloro-5-(2-chloroethyl)oxindole, demonstrates the potential of a one-pot strategy.[2][3] This approach, which avoids the isolation of a potentially hazardous intermediate, can be conceptually adapted for the synthesis of the parent this compound.
| Step | Reaction | Reagents & Solvents | Key Advantages |
| 1 | One-Pot Reductive Cyclization | Arylmalonate diester, Metal (e.g., Tin), Mineral Acid | - Single operational step- Avoids isolation of intermediates- Potentially shorter overall reaction time |
This conceptual method is based on patent literature describing improved, shorter processes.[4]
Experimental Protocols
Detailed methodologies for the key synthetic transformations are provided below.
Method 1: Synthesis from 2,5-Dichloronitrobenzene
This multi-step synthesis is a well-documented route.[1]
Step 1: Synthesis of 2-(4-chloro-2-nitrophenyl)dimethylmalonate To a stirred solution of dimethyl malonate (200g) and 2,5-dichloronitrobenzene (240g) in acetone (2500mL), potassium carbonate (420g) and tetrabutylammonium bromide (10g) are added. The mixture is heated in a water bath at 55-60°C for 20 hours. After completion, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure to yield the product.
Step 2 & 3: Formation of 4-Chloro-2-nitrophenylacetic acid The product from Step 1 is hydrolyzed using 2N NaOH in ethanol at 70-80°C for 6 hours. The reaction mixture is then cooled to 0-40°C and the pH is adjusted to 6.0-6.5 with concentrated hydrochloric acid to facilitate decarboxylation.
Step 4 & 5: Reductive Cyclization to this compound The resulting 4-chloro-2-nitrophenylacetic acid is reduced using sodium dithionite at 40-45°C. Finally, the pH is adjusted to 2.0-2.5 with concentrated hydrochloric acid and heated to 70-75°C for 2 hours to induce cyclization, yielding this compound. The crude product is then purified by recrystallization.
Method 2: Reductive Cyclization of 4-Chloro-2-nitrophenylacetic Acid
This procedure represents the final, crucial step in several synthetic pathways.[1]
To a mixture of acetic acid (700mL) and methanol (700mL), 4-chloro-2-nitrophenylacetic acid (262.5g) is added with stirring. The mixture is heated to 50-55°C, and iron powder (125g) is added in portions. The reaction is then heated to reflux and maintained for 2-4 hours. After completion, the mixture is cooled, and the product is precipitated by the addition of cold water and concentrated hydrochloric acid. The resulting solid is filtered, washed, and dried. For higher purity, the crude product can be recrystallized from methanol.[1]
Mandatory Visualizations
The following diagrams illustrate the synthetic pathways and a conceptual workflow for methodology comparison.
Caption: Synthetic pathway for this compound starting from 2,5-dichloronitrobenzene.
Caption: Direct reductive cyclization to form this compound.
Caption: Logical workflow for the comparison of synthetic methodologies.
Discussion and Conclusion
The synthesis of this compound via the multi-step route starting from 2,5-dichloronitrobenzene is a well-established and high-yielding process, ultimately producing a very pure product after recrystallization.[1] However, it is a lengthy procedure with multiple intermediate steps, which can impact overall efficiency and cost on an industrial scale.
The direct reductive cyclization of 4-chloro-2-nitrophenylacetic acid offers a more concise route, with a high yield and purity for the final step.[1] The feasibility of this method is, of course, dependent on the availability and cost of the starting material.
The emergence of one-pot synthetic strategies, as demonstrated in the synthesis of a closely related derivative, presents a significant potential for process optimization.[2][3] By minimizing the number of operational steps and avoiding the isolation of intermediates, such methods can lead to reduced reaction times, lower solvent consumption, and improved safety profiles. While a fully developed and quantitatively assessed one-pot synthesis for this compound is a subject for further research, the principles behind this approach are highly attractive for industrial applications.
Ultimately, the choice of synthetic method will depend on a variety of factors, including the desired scale of production, cost of starting materials, and the importance of process efficiency and environmental impact. This guide provides the foundational data and protocols to aid researchers in making an informed decision.
References
Safety Operating Guide
Safe Disposal of 6-Chlorooxindole: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential safety and logistical information for the proper disposal of 6-Chlorooxindole, a compound frequently used in synthetic chemistry.
Physical and Chemical Properties
A summary of the key quantitative data for this compound is presented below, offering a quick reference for its physical and chemical characteristics.
| Property | Value |
| Molecular Formula | C8H6ClNO |
| Molecular Weight | 167.59 g/mol |
| Melting Point/Range | 195 - 199 °C |
| Boiling Point (Predicted) | 329.0 ± 42.0 °C |
| Partition Coefficient (log Pow) | 2.052 |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and may cause an allergic skin reaction.[1] It is crucial to handle this compound with appropriate personal protective equipment.
Recommended PPE:
-
Gloves: Wear protective gloves.
-
Eye Protection: Use safety glasses with side-shields or chemical goggles.
-
Lab Coat: A standard laboratory coat is required.
-
Respiratory Protection: If dust is generated, use a NIOSH/MSHA approved respirator.
Step-by-Step Disposal Procedure
The primary recommendation for the disposal of this compound is to use an approved waste disposal plant.[1][2] The following steps provide a general protocol for its handling and disposal:
-
Segregation of Waste:
-
Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.
-
Store in a designated, properly labeled, and closed container.[3]
-
-
Container Management:
-
Use a container made of a material compatible with this compound.
-
Ensure the container is tightly sealed to prevent leakage or contamination.[3]
-
The exterior of the waste container must be clean.
-
-
Accidental Spill Cleanup:
-
Disposal Pathway:
-
The designated and labeled waste container should be handed over to the institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company.
-
Follow all local, regional, and national regulations for hazardous waste disposal.
-
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
